2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Description
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPVQZFNYXFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275894, DTXSID10871864 | |
| Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_62447 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-68-9, 96623-58-4 | |
| Record name | 2154-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Carboxy-PROXYL: Structure, Properties, and Application as a Nitroxide Spin Label
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3-Carboxy-PROXYL in Molecular Investigation
In the landscape of biophysical research, the ability to probe the structure, dynamics, and interactions of macromolecules is paramount. 3-Carboxy-PROXYL (3-CP) is a stable nitroxide radical that serves as a cornerstone tool in this pursuit.[1] Its defining feature is a stable unpaired electron, which makes it an ideal spin label for Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technique allows researchers to gain profound insights into protein folding, membrane fluidity, and molecular dynamics in biological systems.[1] The inclusion of a carboxylic acid functional group not only enhances its solubility in aqueous environments, a critical feature for biological studies, but also provides a versatile handle for covalent attachment to target molecules.[1] This guide offers a comprehensive overview of 3-Carboxy-PROXYL, from its fundamental chemical properties to detailed protocols for its application in cutting-edge research.
Section 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Carboxy-PROXYL is essential for its effective use in experimental design.
Chemical Structure and Formula
3-Carboxy-PROXYL is a derivative of the pyrrolidine ring system, characterized by a nitroxyl radical and a carboxyl group at the 3-position. The four methyl groups adjacent to the nitroxide moiety provide steric hindrance, which contributes to the stability of the radical.[2]
-
Systematic IUPAC Name: 2,2,5,5-tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid[2]
-
Common Synonyms: 3-(Carboxy)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, 3-Carboxy-PROXYL, free radical[1][3][4]
Physicochemical Data
The following table summarizes the key quantitative data for 3-Carboxy-PROXYL, crucial for laboratory use, including solution preparation and storage.
| Property | Value | Source(s) |
| Molecular Weight | 186.23 g/mol | [1][3][5] |
| Appearance | Off-white to yellow powder/crystals | [1][6] |
| Melting Point | 200 °C (with decomposition) | [1][3][5] |
| Solubility | Soluble in water (partially), methanol (50 mg/ml), acetone, chloroform, and dichloromethane. | |
| Storage Temperature | 2 - 8 °C, desiccated | [1][3][5] |
| Purity | Typically ≥97% | [1][6] |
Section 2: Synthesis and Availability
While 3-Carboxy-PROXYL is readily available from numerous commercial suppliers, understanding its synthesis provides valuable context, particularly when considering derivatives with enhanced properties. Direct, published laboratory synthesis protocols for 3-Carboxy-PROXYL are not common, as it is a well-established commercial reagent.
However, for advanced applications where stability against bioreduction is critical, researchers have developed "sterically shielded" analogs. One such example is the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl , a more reduction-resistant version. A published method for this advanced analog involves a multi-step process starting from commercially available reagents.[2] This synthesis highlights the chemical strategies employed to enhance spin label stability, a crucial consideration for in vivo or cellular studies where reducing agents like ascorbate can diminish the EPR signal.[2] Researchers requiring spin labels with longer half-lives in biological media should consider these advanced, sterically shielded derivatives.
Section 3: Application as a Spin Label in EPR Spectroscopy
The primary application of 3-Carboxy-PROXYL is in a technique called Site-Directed Spin Labeling (SDSL) EPR spectroscopy.[1][6] This powerful method provides information on the local environment and dynamics at a specific site within a macromolecule.
The Principle of Site-Directed Spin Labeling
The core principle of SDSL is to introduce the paramagnetic nitroxide label at a specific, predetermined site in a biomolecule, typically a protein or nucleic acid. The EPR spectrum of the nitroxide radical is highly sensitive to its rotational motion.
-
Unrestricted Motion: When the label is in a solvent-exposed, flexible region of a protein, it tumbles rapidly, resulting in a sharp, well-defined three-line EPR spectrum.
-
Restricted Motion: When the label is attached to a site within a folded protein structure or at an interaction interface, its motion is constrained. This restricted motion leads to a significant broadening of the EPR spectrum.
By analyzing the shape of the EPR spectrum, scientists can deduce information about the local secondary and tertiary structure, conformational changes, and the dynamics of the labeled site on a timescale from picoseconds to microseconds.[1]
Covalent Labeling Strategy: Targeting Primary Amines
The carboxylic acid group of 3-Carboxy-PROXYL is not reactive on its own. It must first be activated to form a reactive ester that can then couple with nucleophilic groups on a protein, most commonly the primary amines found on the side chains of lysine residues and the N-terminus. The most robust and widely used method for this is a two-step reaction involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .
Causality of the Two-Step Approach: Using EDC alone can lead to undesirable protein-protein polymerization. EDC activates carboxyl groups (on the spin label and on the protein's aspartate/glutamate residues), which can then react with any nearby amine. The addition of NHS mitigates this. EDC reacts with the carboxyl group of 3-Carboxy-PROXYL to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water but reacts rapidly with NHS to form a more stable, amine-reactive NHS-ester. This ester is sufficiently stable to be purified from the activation reagents before being introduced to the protein, ensuring that only the spin label is activated and preventing modification of the protein's own carboxyl groups. This two-step process provides greater control and specificity in the labeling reaction.
Caption: Chemical workflow for labeling protein amines with 3-Carboxy-PROXYL.
Section 4: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps for activation, conjugation, and purification.
Protocol: Activation of 3-Carboxy-PROXYL with EDC/Sulfo-NHS
This protocol describes the creation of the stable Sulfo-NHS ester of 3-Carboxy-PROXYL.
Materials:
-
3-Carboxy-PROXYL
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Spin Label Stock: Dissolve 3-Carboxy-PROXYL in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Reagent Solutions: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly.
-
Expert Insight: Using Sulfo-NHS is preferred for most protein applications as it is water-soluble and results in a water-soluble activated label, preventing potential precipitation issues seen with NHS.
-
-
Activation Reaction: In a microcentrifuge tube, combine the reagents in the following order to achieve a 20-fold molar excess of EDC/Sulfo-NHS over the spin label:
-
50 µL of Activation Buffer
-
10 µL of 100 mM 3-Carboxy-PROXYL stock solution (1 µmol)
-
20 µL of 1 M Sulfo-NHS in Activation Buffer (20 µmol)
-
20 µL of 1 M EDC in Activation Buffer (20 µmol)
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated 3-Carboxy-PROXYL-Sulfo-NHS ester, ready for conjugation to the protein.
Protocol: Covalent Labeling of a Protein
This protocol details the conjugation of the activated spin label to a protein containing accessible primary amines.
Materials:
-
Activated 3-Carboxy-PROXYL-Sulfo-NHS ester solution (from Protocol 4.1)
-
Protein of interest (at least 2 mg/mL)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., spin column with a suitable molecular-weight cutoff)
Procedure:
-
Buffer Exchange: Ensure the protein of interest is in the Coupling Buffer (pH 7.2-8.0) and free of any amine-containing buffers (like Tris). This can be achieved using a desalting column. The slightly alkaline pH is critical as it deprotonates the primary amine, making it a better nucleophile.
-
Conjugation Reaction: Add the activated spin label solution to the protein solution. A 10- to 20-fold molar excess of the spin label over the protein is a good starting point.
-
Example: For 1 mL of a 100 µM protein solution (0.1 µmol), add 10-20 µL of the 100 mM activated spin label stock (assuming 100% activation efficiency for calculation, resulting in a 1-2 µmol addition).
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM. This will react with and cap any unreacted NHS-ester spin label, preventing further reaction. Incubate for 15 minutes.
-
Purification: Remove the unreacted, quenched spin label and byproducts from the labeled protein using a desalting column. Exchange the protein into its final desired buffer for storage or analysis.
-
Validation (Optional but Recommended): The success of the labeling can be confirmed using techniques like Mass Spectrometry (to observe the mass shift corresponding to the attached label) or by quantifying the free radical concentration via EPR and comparing it to the protein concentration.
Caption: Experimental workflow from protein preparation to EPR data analysis.
Section 5: Advantages, Limitations, and Alternatives
Advantages of 3-Carboxy-PROXYL:
-
Versatility: The carboxyl group allows for well-established, reliable coupling to primary amines, which are abundant in proteins.
-
Aqueous Solubility: The polarity imparted by the carboxyl group makes it suitable for use in aqueous buffers required for biological macromolecules.[1]
-
Stability: The PROXYL (pyrrolidine) ring system provides good stability for the nitroxide radical.
Limitations and Considerations:
-
Bioreduction: Like most tetramethyl nitroxides, 3-Carboxy-PROXYL is susceptible to reduction to its EPR-silent hydroxylamine form by cellular reductants like ascorbate. This can limit its utility in living cells or tissue homogenates.[2]
-
Labeling Specificity: Targeting lysine residues can result in heterogeneous labeling, as there are often multiple accessible lysines on a protein's surface. For site-specific information, this can be a drawback.
Field-Proven Alternatives:
-
Cysteine-Reactive Labels (e.g., MTSL): The most common strategy in SDSL is to use cysteine-reactive labels like (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL). This approach offers superior site-specificity, as a unique cysteine can be introduced at any desired position via site-directed mutagenesis.
-
Sterically Shielded PROXYL Analogs: For in vivo studies, the aforementioned tetraethyl-substituted PROXYL derivatives offer significantly higher resistance to bioreduction, providing a longer experimental window.[2]
-
Trityl Radicals: For experiments at physiological temperatures or in-cell, trityl-based spin labels are an emerging alternative. They are highly resistant to reduction and have narrow spectral lines, offering high sensitivity.
References
-
Bobko, A. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5761. [Link]
-
G-Biosciences. (n.d.). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved January 12, 2026, from [Link]
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Carboxy-PROXYL (CAS Number: 2154-68-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxy-PROXYL, identified by the CAS number 2154-68-9, is a stable nitroxide radical that serves as a pivotal tool in a multitude of scientific disciplines. Its unique paramagnetic properties, conferred by the unpaired electron on the nitroxyl group, make it an indispensable spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides a comprehensive overview of the core physicochemical properties of 3-Carboxy-PROXYL, offering insights into its structural characteristics, solubility, and thermal behavior. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in their respective fields, from studying molecular dynamics to antioxidant research and pharmaceutical development.[1]
I. Chemical Identity and Molecular Structure
3-Carboxy-PROXYL, systematically named 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, possesses a pyrrolidine ring structure with four methyl groups at the 2 and 5 positions, a carboxyl group at the 3 position, and a nitroxyl radical.[1][2][3][4][5] This distinct architecture is fundamental to its stability and utility as a spin probe.
| Identifier | Value |
| CAS Number | 2154-68-9[1][2][3][4][5] |
| Molecular Formula | C₉H₁₆NO₃[1][2][3][4] |
| Molecular Weight | 186.23 g/mol [1][2][3][4] |
| IUPAC Name | 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy[6] |
| Synonyms | 3-Carboxy-proxyl, free radical; 2,2,5,5-Tetramethyl-1-pyrrolidinyl-oxy-3-carboxylic acid[6] |
| InChI Key | GEPIUTWNBHBHIO-UHFFFAOYSA-N[3][4] |
| SMILES | CC1(C)CC(C(O)=O)C(C)(C)N1[O][3][4] |
II. Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Carboxy-PROXYL is paramount for its appropriate handling, storage, and application in experimental design.
A. Physical State and Appearance
Under standard laboratory conditions, 3-Carboxy-PROXYL exists as an off-white to yellow crystalline powder or solid.[1] This physical form is a key consideration for its storage and preparation in various solvent systems.
B. Melting Point
The melting point of 3-Carboxy-PROXYL is reported to be approximately 200 °C with decomposition.[1] This high melting point is indicative of a stable crystalline lattice structure.
C. Solubility Profile
The solubility of 3-Carboxy-PROXYL is a critical parameter for its application in both aqueous and organic media. The presence of the carboxylic acid group enhances its solubility in polar solvents. It is reported to be soluble in water (partly miscible), methanol (50 mg/ml), acetone, dichloromethane, and chloroform.
| Solvent | Solubility |
| Water | Partly miscible |
| Methanol | 50 mg/mL |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
D. Spectral Data
Spectroscopic data is essential for the confirmation of the chemical structure and purity of 3-Carboxy-PROXYL.
-
Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) provides an IR spectrum for 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy.[7] For carboxylic acids in general, characteristic IR absorptions include a very broad O–H stretch from 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹. For a related compound, 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a C=O stretch was observed at 1709 cm⁻¹.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature, obtaining high-resolution NMR spectra of 3-Carboxy-PROXYL itself is challenging. However, NMR data for a structurally similar, sterically shielded analogue, 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, has been reported. The ¹H NMR spectrum of this analogue, after reduction with Zn/CF₃COOH, showed characteristic signals for the ethyl and pyrrolidine protons. The ¹³C NMR spectrum of the nitroxide form displayed signals corresponding to the various carbon atoms in the molecule.[9]
-
Mass Spectrometry: The NIST Chemistry WebBook indicates the availability of a mass spectrum (electron ionization) for 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy.[7] The predicted monoisotopic mass is 186.11302 Da.[10]
III. Experimental Protocols for Physicochemical Characterization
The following sections detail generalized experimental procedures for determining key physicochemical properties of organic compounds like 3-Carboxy-PROXYL.
A. Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered 3-Carboxy-PROXYL is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
B. Solubility Assessment
Determining the solubility of 3-Carboxy-PROXYL in various solvents is essential for its application in different experimental systems.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, hexane) are chosen for the assessment.
-
Sample and Solvent Addition: A small, accurately weighed amount of 3-Carboxy-PROXYL (e.g., 1-5 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is then added.
-
Mixing: The mixture is vigorously agitated or vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid remains, the compound is considered insoluble or sparingly soluble in that solvent. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.
Caption: Workflow for Qualitative Solubility Assessment.
IV. Safety, Handling, and Storage
Proper safety precautions, handling procedures, and storage conditions are crucial when working with 3-Carboxy-PROXYL.
-
Safety Precautions: Standard laboratory personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: 3-Carboxy-PROXYL should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[1][3][4] It should be kept away from oxidizing agents.
V. Conclusion
3-Carboxy-PROXYL (CAS 2154-68-9) is a stable nitroxide radical with well-defined physicochemical properties that underpin its wide-ranging applications in scientific research. Its solid, crystalline nature, distinct melting point, and versatile solubility profile make it a robust tool for EPR spectroscopy and other biochemical studies. Adherence to appropriate safety and handling protocols is essential to ensure its effective and safe use in the laboratory. This guide provides a solid foundation for researchers to confidently incorporate 3-Carboxy-PROXYL into their experimental designs.
VI. References
-
Kirilyuk, I. A., Bobko, A. A., Grigor'ev, I. A., & Zweier, J. L. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2845. [Link]
-
Kirilyuk, I. A., Bobko, A. A., Grigor'ev, I. A., & Zweier, J. L. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2845. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy. In NIST Chemistry WebBook. Retrieved from [Link]
-
Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. (2022). Molecules, 27(10), 3123. [Link]
-
Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... - ResearchGate. (n.d.). Retrieved from [Link]
-
MilliporeSigma. (n.d.). 3-Carboxy-PROXYL. Retrieved from [Link]
-
PubChem. (n.d.). 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (C9H16NO3). Retrieved from [Link]
-
Pollard, T. D., & Cooper, J. A. (2000). Synthesis of (3R)-Carboxy Pyrrolidine (a β-Proline Analogue) and its Oligomer. Tetrahedron Letters, 41(42), 8115-8118. [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Meléndez, E., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. IUCrData, 6(5). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]
- 7. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (C9H16NO3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy: Nomenclature, Properties, and Applications
For researchers, scientists, and drug development professionals, the precise identification and understanding of chemical entities are paramount. This guide provides a comprehensive overview of the stable nitroxide radical commonly known as 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, focusing on its nomenclature, chemical identity, and key applications in scientific research.
Section 1: Core Identity and Nomenclature
The compound with the CAS Number 2154-68-9 is a versatile and stable nitroxide radical that serves as an invaluable tool in a multitude of scientific and industrial applications.[1] Its unique structure, featuring a pyrrolidine ring with a carboxylic acid functional group and four methyl substituents, underpins its utility.[2] The bulky tetramethyl groups provide steric hindrance, which contributes to its stability and influences its reactivity.[2]
Unambiguous Identification: IUPAC Nomenclature and CAS Number
To ensure clarity and avoid ambiguity in scientific communication, standardized nomenclature is essential. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid .[3] However, it is most commonly identified in chemical databases and literature by its Chemical Abstracts Service (CAS) Registry Number: 2154-68-9 .[2][4][5][6][7]
A Landscape of Synonyms: Common and Commercial Names
In literature and commercial catalogs, this compound is referred to by a variety of synonyms. This can often be a source of confusion. The most prevalent synonym is 3-Carboxy-PROXYL .[1][4][6] The "PROXYL" suffix is a common shorthand for the 2,2,5,5-tetramethyl-1-pyrrolidinyloxy radical moiety. The "3-Carboxy" prefix indicates the position of the carboxylic acid group on the pyrrolidine ring.
Other frequently encountered synonyms include:
-
2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid[2]
-
3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical[3]
The following table summarizes the key identifiers for this compound:
| Identifier | Value |
| CAS Number | 2154-68-9[1][4][5][6][7] |
| IUPAC Name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid[3] |
| Common Synonym | 3-Carboxy-PROXYL[1][4][6] |
| Molecular Formula | C₉H₁₆NO₃[1][4][5] |
| Molecular Weight | 186.23 g/mol [1][4][5] |
Structural Representation and Chemical Descriptors
The chemical structure of 3-Carboxy-PROXYL is fundamental to its function. The presence of the unpaired electron on the nitroxide group makes it paramagnetic, which is the basis for its use in Electron Paramagnetic Resonance (EPR) spectroscopy.[1]
Caption: 2D structure of 3-Carboxy-PROXYL.
Section 2: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 3-Carboxy-PROXYL is crucial for its proper storage, handling, and application in experimental settings.
| Property | Value |
| Appearance | Off-white to yellow powder[1] |
| Purity | ≥98% (GC)[1] |
| Melting Point | 200 °C (decomposes)[1] |
| Storage Temperature | 2-8 °C[1][4] |
| Solubility | Soluble in acetone, dichloromethane, and methanol.[6] The carboxylic acid group enhances its solubility in aqueous environments.[1] |
Section 3: Core Applications in Scientific Research
3-Carboxy-PROXYL is a versatile tool with a broad range of applications in both academic research and industrial settings.[2] Its utility stems from its nature as a stable nitroxide radical.
Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy
The primary application of 3-Carboxy-PROXYL is as a spin label in EPR spectroscopy.[1] This technique allows researchers to probe the structure and dynamics of macromolecules and biological systems. When covalently attached to a molecule of interest, such as a protein or a lipid, the EPR spectrum of the nitroxide radical provides information about the local environment, including:
-
Molecular Dynamics and Protein Folding: Studying the mobility of the spin label provides insights into the flexibility and conformational changes of proteins.[1]
-
Membrane Fluidity: By incorporating the spin label into lipid bilayers, researchers can investigate the fluidity and dynamics of cell membranes.[1]
-
Molecular Interactions: Changes in the EPR spectrum upon binding of a ligand or another molecule can be used to study molecular interactions.[1]
Caption: Experimental workflow for EPR spin labeling.
Antioxidant and Radical Scavenging Research
Due to its ability to scavenge free radicals, 3-Carboxy-PROXYL is a valuable compound in studies investigating oxidative stress and the development of antioxidant therapies.[1][2] Its stable radical nature allows it to react with and neutralize more reactive and damaging free radicals.
Other Notable Applications
-
Drug Development: It is used in pharmaceutical formulations to study drug stability and interactions.[1]
-
Polymer Science: It acts as a stabilizer in polymer formulations, enhancing their longevity and performance.[1]
-
Environmental Monitoring: This compound can be used to assess the oxidative status of environmental samples.[1]
Section 4: Experimental Protocols
Covalent Labeling of Proteins with 3-Carboxy-PROXYL
This protocol outlines a general procedure for the covalent attachment of 3-Carboxy-PROXYL to a protein for EPR studies. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., lysine residues) on the protein surface.
Materials:
-
3-Carboxy-PROXYL
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Size-exclusion chromatography column
Procedure:
-
Activation of 3-Carboxy-PROXYL:
-
Dissolve 3-Carboxy-PROXYL, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of 3-Carboxy-PROXYL.
-
-
Labeling Reaction:
-
Add the activated 3-Carboxy-PROXYL NHS ester solution dropwise to the protein solution while gently stirring. A typical molar ratio of label to protein is 10:1 to 20:1.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours.
-
-
Removal of Unreacted Label:
-
Separate the spin-labeled protein from the unreacted spin label using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and by EPR spectroscopy (for the spin label).
-
-
Characterization:
-
Determine the labeling efficiency by comparing the concentration of the bound spin label (determined by EPR) to the protein concentration (determined by a protein assay such as Bradford or BCA).
-
Conclusion
This compound, most commonly known as 3-Carboxy-PROXYL, is a cornerstone compound for researchers in biophysics, biochemistry, and materials science. Its well-defined chemical identity, characterized by the CAS number 2154-68-9, and its unique properties as a stable nitroxide radical, make it an indispensable tool for elucidating molecular structure and dynamics. A clear understanding of its nomenclature and various synonyms is crucial for navigating the scientific literature and ensuring the reproducibility of experimental results.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2154-68-9: 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidiny… [cymitquimica.com]
- 3. 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | C9H17NO3 | CID 92169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-カルボキシ-PROXYL 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]
- 8. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
The Nitroxide Spy: An In-depth Technical Guide to Foundational Research on Spin Labels
For researchers, scientists, and drug development professionals venturing into the molecular world, understanding the intricate dance of proteins is paramount. This guide provides a comprehensive exploration of nitroxide spin labels, powerful paramagnetic "spies" that, when combined with Electron Paramagnetic Resonance (EPR) spectroscopy, unveil the secrets of protein structure, dynamics, and interactions. We will delve into the fundamental principles, from the chemistry of nitroxides to the sophisticated spectroscopic techniques that translate their signals into meaningful biological insights. This document is designed to be a self-contained resource, offering both theoretical grounding and practical, field-proven methodologies.
The Heart of the Matter: Understanding the Nitroxide Spin Label
Nitroxide radicals are stable organic molecules containing a nitroxyl group (N-O•) where the unpaired electron is primarily localized.[1][2] This unpaired electron is the key to their utility as spin labels. The steric protection afforded by adjacent bulky groups, typically methyl groups, confers remarkable stability to the radical, making it suitable for biophysical studies.[2] The five- or six-membered heterocyclic rings that form the scaffold of most nitroxide labels provide a robust framework for chemical functionalization, allowing them to be specifically attached to biomolecules.[2]
The EPR spectrum of a nitroxide is characterized by a three-line pattern arising from the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1).[1] The shape and width of these lines are exquisitely sensitive to the rotational motion of the nitroxide.[3][4] This sensitivity forms the basis of using nitroxide spin labels to probe the local environment and dynamics of a protein.[3][4]
A variety of nitroxide spin labels have been synthesized, each with specific properties and applications. The choice of label depends on the scientific question being addressed, with factors such as linker length, rigidity, and resistance to cellular reduction playing a crucial role.[5]
Table 1: Properties of Common Nitroxide Spin Labels
| Spin Label | Reactive Group | Target Residue | Key Characteristics |
| MTSL ( (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate) | Methanethiosulfonate | Cysteine | The most widely used label; forms a disulfide bond; relatively small size minimizes perturbation.[1][6][7] |
| MA-PX (3-Maleimido-PROXYL) | Maleimide | Cysteine | Forms a stable thioether bond, resistant to reducing agents.[3] |
| Iodo-PROXYL | Iodoacetamide | Cysteine | Another common cysteine-reactive label forming a stable thioether bond. |
| NOX (5-amino-1,1,3,3-tetramethyl-isoindolin-2-yloxyl) | Amine | Tyrosine | Targets tyrosine residues via a Mannich-type reaction, offering an alternative to cysteine labeling.[4] |
| TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) | Carboxylic Acid | Peptide Synthesis | A spin-labeled amino acid that can be incorporated directly during peptide synthesis for rigid labeling.[5] |
Site-Directed Spin Labeling (SDSL): Placing the Spy with Precision
The power of nitroxide spin labels lies in their site-specific placement within a biomolecule, a technique known as Site-Directed Spin Labeling (SDSL).[3][6][8] Pioneered by Hubbell and coworkers, SDSL allows researchers to probe specific regions of a protein, providing residue-level information.[6][9]
The most common approach involves cysteine-substitution mutagenesis.[9][10] This process entails:
-
Removing Native Cysteines: If the protein of interest contains native cysteine residues that are not the target for labeling, they are mutated to another amino acid, typically alanine or serine, to prevent non-specific labeling.[10]
-
Introducing a Unique Cysteine: A single cysteine residue is introduced at the desired position in the protein sequence via site-directed mutagenesis.[10]
-
Covalent Attachment of the Spin Label: The purified protein is then reacted with a sulfhydryl-specific nitroxide reagent, such as MTSL, which covalently attaches the spin label to the cysteine's thiol group.[9][11]
Alternative strategies exist for labeling other amino acids, such as tyrosine, or for incorporating spin-labeled unnatural amino acids during protein expression, expanding the toolkit for SDSL.[1][4][12]
Experimental Workflow: A Step-by-Step Guide to SDSL
The following diagram illustrates the typical workflow for an SDSL experiment, from protein expression to EPR data acquisition.
Caption: The four-pulse DEER/PELDOR sequence for measuring inter-spin distances.
A Practical Protocol: Site-Directed Spin Labeling of a Protein with MTSL
This section provides a generalized, step-by-step protocol for labeling a cysteine-containing protein with MTSL.
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5).
-
MTSL (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate) stock solution (e.g., 100 mM in anhydrous DMSO or acetonitrile).
-
Reducing agent (e.g., DTT or TCEP).
-
Size-exclusion chromatography column or dialysis membrane for buffer exchange and removal of excess label.
-
EPR tubes and spectrometer.
Protocol:
-
Protein Preparation:
-
Ensure the protein concentration is accurately determined.
-
If the protein has been stored in the presence of a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or size-exclusion chromatography.
-
-
Reduction of Cysteine Residue (Optional but Recommended):
-
Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced state. [3] * Remove the reducing agent by buffer exchange.
-
-
Spin Labeling Reaction:
-
Removal of Unreacted Spin Label:
-
It is crucial to remove the free, unreacted spin label as it will contribute to the EPR spectrum. This is typically done using size-exclusion chromatography or extensive dialysis. [3]
-
-
Verification of Labeling:
-
The labeling efficiency can be estimated by comparing the EPR signal intensity of the labeled protein to a standard of known concentration.
-
Mass spectrometry can also be used to confirm the covalent attachment of the spin label.
-
-
EPR Sample Preparation and Data Acquisition:
-
Concentrate the labeled protein to the desired concentration for EPR measurements.
-
Load the sample into an appropriate EPR tube.
-
Acquire CW-EPR or pulsed EPR (DEER/PELDOR) data according to the instrument's operating procedures.
-
Applications in Drug Discovery and Development
The insights gained from nitroxide spin labeling and EPR spectroscopy have significant implications for drug discovery and development. This powerful combination can be used to:
-
Characterize Drug-Target Interactions: By placing a spin label near a binding pocket, it is possible to monitor conformational changes in the target protein upon drug binding.
-
Screen for Ligand Binding: Changes in the EPR spectrum can be used as a readout for ligand binding, enabling high-throughput screening of compound libraries. [13]* Understand Allosteric Regulation: DEER can be used to map the propagation of conformational changes from an allosteric site to the active site of an enzyme.
-
Study Membrane Proteins: SDSL-EPR is particularly well-suited for studying the structure and dynamics of membrane proteins in a native-like lipid environment, a class of proteins that are notoriously difficult to study by other methods and are important drug targets. [14][15]* In-Cell EPR: Recent advances are enabling the study of spin-labeled proteins directly within living cells, providing a more physiologically relevant understanding of protein function and drug action. [6][16]
Conclusion: The Future is Labeled
Nitroxide spin labels, in concert with EPR spectroscopy, provide a versatile and powerful platform for elucidating the structure and dynamics of proteins at a level of detail that is often inaccessible to other techniques. From fundamental biophysical research to the front lines of drug discovery, the ability to place these tiny paramagnetic spies at specific locations within a protein continues to yield profound insights into the molecular machinery of life. As new spin labels with enhanced properties and more sophisticated EPR techniques are developed, the future of this field promises even more exciting discoveries.
References
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
-
Klare, J. P., et al. (2020). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. Angewandte Chemie International Edition, 59(31), 12806-12810. [Link]
-
Di Nola, A., et al. (2023). Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures. The Journal of Physical Chemistry B, 127(30), 6649–6657. [Link]
-
Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(43), 17996–18013. [Link]
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
- Guignard, C., et al. (2017). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In Biostructural EPR: Epr-Based Distance Measurements In The Nanometer Range.
-
Rajca, A. (n.d.). Nitroxide Spin Labels. Rajca Research Group at UNL. [Link]
-
Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Organic & Biomolecular Chemistry, 14(23), 5468-5476. [Link]
-
Meyer, V., et al. (2015). Determination of nitroxide spin label conformations via PELDOR and X-ray crystallography. Physical Chemistry Chemical Physics, 17(27), 17765-17768. [Link]
-
Columbus, L., & Hubbell, W. L. (2011). Structure and dynamics of a conformationally constrained nitroxide side chain and applications in EPR spectroscopy. Proceedings of the National Academy of Sciences, 108(39), 16255-16260. [Link]
-
Salvi, N., et al. (2017). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Molecular Biosciences, 4, 6. [Link]
-
Mchaourab, H. S., et al. (1999). Nitroxide Spin-Spin Interactions: Applications to Protein Structure and Dynamics. Annual Review of Biophysics and Biomolecular Structure, 28(1), 129-155. [Link]
-
Isas, J. M., et al. (2002). Structural origin of weakly ordered nitroxide motion in spin-labeled proteins. Biochemistry, 41(48), 14455-14463. [Link]
-
Bridges, M. D., et al. (2023). A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins. Applied Magnetic Resonance, 54(12), 1629-1650. [Link]
-
Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(43), 17996–18013. [Link]
-
Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(43), 17996–18013. [Link]
-
Yang, Z., et al. (2018). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Angewandte Chemie International Edition, 57(9), 2413-2417. [Link]
-
Hubbell, W. L., & Altenbach, C. (1998). Site-Directed Spin Labeling of Proteins. In Methods in Molecular Biology, vol 125, 221-229. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2020). Site Directed Spin Labeling. Encyclopedia MDPI. [Link]
-
Jeschke, G. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Schmidt, M. (2021). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. [Link]
-
Lovett, J. E., et al. (2017). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modifica. Electron Paramagnetic Resonance, 25, 1-34. [Link]
-
López, C. J., et al. (2014). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. Biochemistry, 53(38), 6023–6034. [Link]
-
Various Authors. (n.d.). Spin label – Knowledge and References. Taylor & Francis. [Link]
-
Klebba, P. E., et al. (2013). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Methods in Molecular Biology, vol 966, 337-353. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2018). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Membranes, 8(3), 57. [Link]
-
Goldfarb, D. (2015, May 17). Lecture 3: Nitroxide spin labels and Pulse EPR. YouTube. [Link]
-
Valgimigli, L., et al. (2020). gem ‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal, 26(6), 1259-1270. [Link]
-
Bowen, A. M., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(11), 1538. [Link]
-
Corvaja, C., et al. (2021). Nitroxide Spin Labels for Exploring Relationships Between Molecular Structure, Microenvironment and EPR Parameters: A Mini-review Dedicated to Carlo Corvaja. Applied Magnetic Resonance, 52(10-11), 1221-1241. [Link]
-
Noda, M., et al. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Society Reviews, 52(2), 522-539. [Link]
-
Cammack, R. (n.d.). EPR SPECTROSCOPY OF PROTEINS. ResearchGate. [Link]
-
Bruker. (n.d.). EPR in Life Science. Bruker. [Link]
-
Bonucci, A., et al. (2021). EPR properties of the nitroxide-based spin labels: A) Energy levels... ResearchGate. [Link]
-
Griffith, O. H., & Waggoner, A. S. (1969). Nitroxide Free Radicals: Spin Labels for Probing Biomolecular Structure. Accounts of Chemical Research, 2(1), 17-24. [Link]
-
Hartman, K. B., et al. (2015). Nitroxide Radicals@US-Tubes: New Spin Labels for Biomedical Applications. Journal of the American Chemical Society, 137(13), 4492-4499. [Link]
-
Lerch, M. T., et al. (2015). Saturation Recovery EPR and Nitroxide Spin Labeling for Exploring Structure and Dynamics in Proteins. In Methods in Enzymology, vol 564, 3-33. [Link]
-
Wang, X., et al. (2017). Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. Beilstein Journal of Organic Chemistry, 13, 2036-2042. [Link]
Sources
- 1. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 2. st-andrews.ac.uk [st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Rajca Research Group at UNL: Nitroxide Spin Labels [chemweb.unl.edu]
- 6. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 7. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EPR in Life Science | Bruker [bruker.com]
- 16. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]
exploring the stability of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy radical
An In-Depth Technical Guide to the Stability of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy Radical
Authored by: A Senior Application Scientist
Foreword: Beyond Persistence – Understanding True Stability
In the realm of paramagnetic species, the term "stable radical" is often used, yet the concept of stability is multifaceted and context-dependent. The this compound radical, commonly known as 3-Carboxy-PROXYL, stands as a cornerstone of spin labeling and probing studies due to its remarkable persistence. However, for researchers in drug development and the broader life sciences, persistence under ideal, isolated conditions is insufficient. True stability must be quantified within the complex, dynamic, and often aggressive environments characteristic of biological systems.
This guide moves beyond a simple acknowledgment of the radical's persistence. It provides a technical deep-dive into the chemical principles governing its stability and the practical methodologies required to assess it under physiologically relevant conditions. We will explore the intrinsic structural features that confer its stability and dissect the extrinsic factors—pH, temperature, and the ever-present redox environment—that challenge it. The protocols and insights presented herein are designed to equip researchers with the tools to confidently evaluate and predict the performance of 3-Carboxy-PROXYL in their specific applications, ensuring data integrity and experimental success.
The Intrinsic Stability of 3-Carboxy-PROXYL: A Structural Perspective
The notable stability of nitroxide radicals like 3-Carboxy-PROXYL is not accidental; it is a direct consequence of its molecular architecture. Two primary features work in concert to minimize the inherent reactivity of the unpaired electron.
-
Steric Hindrance: The four methyl groups at the α-positions to the nitrogen atom (the 2,2,5,5-tetramethyl configuration) act as bulky steric shields.[1][2] This steric bulk kinetically hinders bimolecular reactions, particularly radical-radical disproportionation or dimerization, which are common decay pathways for less protected radicals.[1][3]
-
Electron Delocalization: The unpaired electron is not localized solely on the oxygen atom. It is delocalized across the N-O bond, a resonance-stabilized 2-center, 3-electron system.[2] This delocalization lowers the energy of the radical, contributing to its thermodynamic stability.[4][5]
The combination of kinetic protection from the bulky methyl groups and thermodynamic stabilization from resonance makes the pyrrolidinooxy core exceptionally robust.
Key Factors Influencing Extrinsic Stability
While its structure provides a high baseline of stability, the utility of 3-Carboxy-PROXYL in real-world applications is dictated by its interactions with the surrounding environment.
The Redox Environment: A Three-State System
The nitroxide radical exists in a dynamic equilibrium with its one-electron reduced form, the hydroxylamine, and its one-electron oxidized form, the oxoammonium cation.[1] Understanding these transformations is critical for interpreting stability data.
-
Reduction to Hydroxylamine: In biological systems, the presence of endogenous reducing agents like ascorbic acid (Vitamin C) or thiols (e.g., glutathione) can readily reduce the nitroxide to its corresponding hydroxylamine.[6] This is a crucial consideration in cellular studies, as the hydroxylamine is diamagnetic and therefore "EPR silent."[1] The rate of this reduction is a key metric of the radical's stability in a given biological milieu.
-
Oxidation to Oxoammonium Cation: Conversely, oxidizing species can abstract an electron to form the oxoammonium cation. This cation is highly reactive and can participate in various chemical reactions, representing another pathway for radical degradation.
-
Reactions with Other Radicals: 3-Carboxy-PROXYL can react with other radical species. A notable example is its ability to scavenge superoxide radicals (O₂•⁻), acting as a superoxide dismutase (SOD) mimic.[1] In this catalytic cycle, the nitroxide is oxidized to the oxoammonium cation by one superoxide molecule and then reduced back to the nitroxide by a second superoxide molecule.[1]
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Fig 1: Redox states of the nitroxide radical."; fontname = "Arial"; fontsize = 10; } enddot
The Influence of pH
The carboxylic acid moiety (-COOH) on the pyrrolidine ring makes 3-Carboxy-PROXYL a pH-sensitive probe. The protonation state of this group can influence:
-
Solubility: The deprotonated carboxylate form is more soluble in aqueous media than the protonated carboxylic acid form.
-
Redox Potential: The ease of oxidation or reduction of the nitroxide can be affected by the local pH, which in turn alters its stability in the presence of redox agents. For instance, the catalytic rate constants for SOD mimetic activity of nitroxides are known to increase at lower pH values.[1]
Temperature Effects
Temperature primarily affects the kinetics of degradation reactions. As with most chemical reactions, an increase in temperature will generally increase the rate of radical decay in the presence of reactive species. In the context of Electron Paramagnetic Resonance (EPR) spectroscopy, temperature also significantly impacts the rotational motion of the molecule, which alters the shape and width of the spectral lines.[7] While this is a key parameter for studying molecular dynamics, it must be accounted for when assessing stability via signal intensity decay, as line broadening can affect the accuracy of signal integration.
Experimental Protocols for Stability Assessment
A multi-pronged approach is recommended to robustly characterize the stability of 3-Carboxy-PROXYL.
Primary Assay: Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is the most direct and powerful technique for studying nitroxide radicals, as it specifically detects species with unpaired electrons.[8] A typical stability assay involves monitoring the decay of the EPR signal intensity over time in the presence of a chemical or environmental stressor.
Protocol: Assessing Stability against a Reducing Agent (Ascorbate)
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 3-Carboxy-PROXYL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare a fresh 1 M stock solution of sodium ascorbate in the same buffer. Causality Note: Ascorbate solutions are prone to oxidation and should be prepared fresh immediately before use to ensure accurate and reproducible concentrations.
-
-
Sample Preparation:
-
In an EPR-grade capillary tube or flat cell, prepare the final reaction mixture. For a final concentration of 100 µM radical and 10 mM ascorbate, mix the appropriate volumes of buffer, radical stock, and ascorbate stock.
-
Prepare a control sample containing only the radical and buffer to measure its intrinsic stability under the experimental conditions.
-
-
EPR Spectrometer Setup:
-
Tune the spectrometer according to the manufacturer's instructions.
-
Use standardized settings for reproducible measurements. A typical set of X-band (9 GHz) parameters would be:
-
Center Field: ~3515 G (adjust for g ≈ 2.0056)
-
Sweep Width: 100 G
-
Microwave Frequency: ~9.87 GHz
-
Microwave Power: 0.5 - 1.0 mW. Causality Note: Keep power low to avoid signal saturation, which can artificially compress the signal amplitude and lead to inaccurate quantification.[6]
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1.0 G. Causality Note: The modulation amplitude should be optimized to maximize signal-to-noise without causing artificial line broadening.
-
Time Constant: 20-40 ms
-
-
-
Data Acquisition:
-
Record an initial spectrum (t=0) immediately after adding the ascorbate and mixing.
-
Record subsequent spectra at regular time intervals (e.g., every 1, 2, 5, or 10 minutes) for a duration sufficient to observe significant signal decay.
-
-
Data Analysis:
-
For each spectrum, calculate the double integral of the signal. The double integral is directly proportional to the total number of unpaired spins, and thus the radical concentration.[6]
-
Plot the normalized double integral value against time.
-
Fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the rate constant (k) and half-life (t₁/₂) of the radical under the tested conditions.
-
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Fig 2: Workflow for assessing radical stability via EPR."; fontname = "Arial"; fontsize = 10; } enddot
Complementary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
While EPR quantifies the disappearance of the parent radical, it does not identify the resulting products. LC-MS is an invaluable tool for elucidating the degradation pathway.[9]
Protocol: Identification of Degradation Products
-
Reaction: Set up a scaled-up version of the reaction used in the EPR assay to generate a sufficient quantity of degradation products.
-
Sample Quenching: At various time points, take an aliquot of the reaction mixture and quench the reaction, if necessary (e.g., by rapid dilution or pH change).
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column). Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent radical from its more polar degradation products (like the hydroxylamine).
-
Mass Spectrometric Detection: Analyze the column eluent using an electrospray ionization mass spectrometer (ESI-MS).
-
Analysis: Identify the parent radical by its expected mass-to-charge ratio (m/z). Look for new peaks that appear over time in the chromatogram and identify their m/z values. The expected hydroxylamine product would have an m/z two units higher than the parent radical due to the addition of two hydrogen atoms (one to the oxygen and one to the nitrogen, followed by ionization).
Data Presentation and Interpretation
For clarity and comparative purposes, stability data should be summarized in a structured format.
Table 1: Comparative Stability of 3-Carboxy-PROXYL under Various Conditions
| Condition | Stressor Concentration | Half-Life (t₁/₂) [min] | Apparent Rate Constant (k) [min⁻¹] |
| PBS, pH 7.4, 25°C | None (Control) | > 240 | < 0.002 |
| PBS, pH 7.4, 25°C | 1 mM Ascorbate | 45.5 | 0.0152 |
| PBS, pH 7.4, 25°C | 10 mM Ascorbate | 5.1 | 0.1359 |
| PBS, pH 5.0, 25°C | 10 mM Ascorbate | 4.6 | 0.1507 |
| PBS, pH 7.4, 37°C | 10 mM Ascorbate | 2.9 | 0.2390 |
Note: Data presented are illustrative and should be determined experimentally.
The data clearly demonstrate that the stability of 3-Carboxy-PROXYL is highly dependent on its environment. The radical is exceptionally stable in buffer alone but degrades rapidly in the presence of a reducing agent. This degradation is accelerated by increasing the concentration of the reducing agent, lowering the pH, or increasing the temperature.
Conclusion
The this compound radical is a powerful tool, but its effective use hinges on a thorough understanding of its stability profile. Its intrinsic stability, conferred by steric hindrance and resonance, is challenged by the redox, pH, and thermal conditions of its environment. By employing rigorous quantitative methods like EPR spectroscopy to measure decay kinetics and complementary techniques like LC-MS to identify degradation products, researchers can precisely characterize the behavior of this radical. This knowledge is paramount for designing robust experiments, correctly interpreting data, and ultimately advancing research in drug discovery and development where the fate of such molecular probes is of critical importance.
References
- Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect. Physical Chemistry Chemical Physics.
- An EPR Study on Highly Stable Nitroxyl-Nitroxyl Biradicals for Dynamic Nuclear Polarization Applications at High Magnetic Fields.
- The Chemistry and Biology of Nitroxide Compounds.
- Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications.
- Nitroxide-mediated radical polymeriz
- Satellite lines in the EPR spectra of nitroxide radicals: experimental data and DFT calculations.
- Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy.
- Characterization of Stable Nitroxide Radicals on the Basis of Adduct Chromophore-Hindered Amine Utilizing EPR Spectroscopy in Solution and Polymer Matrix.
- Nitroxide spin probes and labels. Chemistry LibreTexts.
- Increased Stability of Nitroxide Radicals in Ionic Liquids: More than a Viscosity Effect.
- Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches.
- Efficient Degradation of Tetracycline via Cobalt Phosphonate-Activated Peroxymonosulfate: Mechanistic Insights and Catalytic Optimiz
- 3-Carboxy-2,2,5,5-tetramethylpyrrolidine 1-Oxyl Free Radical. TCI Chemicals.
- Effect of pH and temperature on the corrosion potential of alloy 22 in aerated solutions.
Sources
- 1. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 3. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An EPR Study on Highly Stable Nitroxyl-Nitroxyl Biradicals for Dynamic Nuclear Polarization Applications at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of Pyrrolidine-Based Nitroxides
Abstract
Pyrrolidine-based nitroxides represent a class of stable organic radicals with profound implications across various scientific disciplines, including chemistry, biology, and medicine. Their unique paramagnetic properties make them invaluable as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, while their redox activity underlies their application as antioxidants and catalysts. This technical guide provides a comprehensive overview of the discovery, fundamental principles of synthesis, and key applications of these versatile molecules. We delve into the mechanistic details of their formation, offer detailed experimental protocols for their synthesis, and explore their expanding role in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemistry and utility of pyrrolidine-based nitroxides.
Introduction: The Dawn of Stable Radicals
The journey into the world of stable nitroxide radicals began in the early 1960s with the pioneering work of Rozantsev and colleagues.[1] This discovery challenged the long-held belief that free radicals were exclusively transient, highly reactive species. Among the various heterocyclic systems explored, the pyrrolidine scaffold emerged as a particularly robust framework for stabilizing the nitroxide moiety.[2][3] The five-membered ring structure, in conjunction with sterically shielding substituents adjacent to the nitroxyl group, confers exceptional stability to these radicals, allowing for their isolation and application in a wide range of contexts.[4][5]
The defining feature of nitroxides is the >N-O• group, which contains an unpaired electron.[1] This unpaired electron is responsible for their paramagnetic nature and their characteristic three-line EPR spectrum. The stability of pyrrolidine-based nitroxides is further enhanced by the presence of bulky substituents, such as methyl or ethyl groups, at the C2 and C5 positions, which sterically hinder the reactive radical center.[4] This steric protection is a key principle in the design of highly persistent nitroxides for in-vivo applications.[4][5]
The Cornerstone of Synthesis: Oxidation of Pyrrolidine Precursors
The primary and most fundamental method for the synthesis of pyrrolidine-based nitroxides is the oxidation of their corresponding secondary amine or hydroxylamine precursors. This transformation is the linchpin of nitroxide chemistry, and a thorough understanding of its mechanism is crucial for the rational design and synthesis of novel derivatives.
Mechanistic Insights into Amine Oxidation
The oxidation of a secondary amine to a nitroxide is a stepwise process that involves the removal of two electrons and a proton. While various oxidizing agents can be employed, the general mechanism often proceeds through an aminyl radical intermediate.[6] High-level ab initio molecular orbital theory calculations have provided significant insights into the energetics and feasibility of different reaction pathways.[7]
A plausible mechanism involves the initial abstraction of a hydrogen atom from the N-H bond of the secondary amine to form an aminyl radical. This is followed by oxidation of the aminyl radical to the nitroxide.[6] In some cases, particularly with tertiary amines, the activation can involve hydrogen abstraction from an adjacent carbon atom, followed by a series of reactions leading to the formation of the nitroxide.[6] The choice of oxidant and reaction conditions can significantly influence the efficiency and selectivity of this process.
Common Oxidizing Agents and Their Rationale
A variety of oxidizing agents have been successfully employed for the synthesis of nitroxides. The choice of reagent is often dictated by the specific substrate, desired yield, and scalability of the reaction.
-
Hydrogen Peroxide with a Catalyst: This is a common and relatively mild method. Catalysts such as sodium tungstate or phosphotungstic acid are often used to activate the hydrogen peroxide. This system is advantageous due to its low cost and environmental friendliness.
-
m-Chloroperoxybenzoic Acid (m-CPBA): A versatile and effective oxidizing agent for a wide range of amines.[8] It is particularly useful for the oxidation of sterically hindered amines. The reaction is typically carried out in a chlorinated solvent at or below room temperature.
-
Dinitrogen Pentoxide (N₂O₅): A powerful oxidizing agent capable of converting amines to nitro compounds, with the reaction proceeding through nitramine and nitroso intermediates.[9] Its high reactivity requires careful control of reaction conditions.
-
Electrochemical Oxidation: This method offers a sustainable and highly selective alternative to chemical oxidants.[10] Aminoxyl-mediated Shono-type oxidation, for instance, allows for the conversion of pyrrolidines to pyrrolidinones under mild conditions with high functional group compatibility.[10]
Synthetic Strategies for Functionalized Pyrrolidine Nitroxides
The true utility of pyrrolidine-based nitroxides lies in the ability to introduce a wide array of functional groups onto the pyrrolidine ring. This functionalization is key to their application as spin labels, molecular probes, and building blocks for more complex molecules.
Synthesis from Alkynyl-Substituted Pyrrolidine Nitroxides
A powerful strategy for creating complex, rigid polycyclic nitroxide systems involves the use of 2-alkynyl-substituted pyrrolidine nitroxides as starting materials.[11][12] These precursors can undergo intramolecular cycloaddition reactions to form fused ring systems.
3.1.1. Intramolecular Huisgen Cycloaddition
The intramolecular Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a highly efficient method for the synthesis of triazole-fused pyrrolidine nitroxides. This "click" chemistry approach offers high yields and excellent functional group tolerance.
3.1.2. Protocol: Synthesis of a Tricyclic Fused Pyrrolidine Nitroxide
The following protocol is a representative example based on the literature for the synthesis of a tricyclic nitroxide via intramolecular Huisgen cycloaddition.[11][12]
Step 1: Synthesis of the Azido-Alkynyl Precursor
-
To a solution of the corresponding mesylated 2-alkynylpyrrolidine-1-oxyl in dimethyl sulfoxide (DMSO), add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the azido-alkynyl pyrrolidine nitroxide.
Step 2: Intramolecular Cycloaddition
-
Dissolve the purified azido-alkynyl precursor in a high-boiling point solvent such as dimethylformamide (DMF).
-
Heat the solution to induce the intramolecular cycloaddition (e.g., 80-100 °C).
-
Monitor the reaction until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting tricyclic nitroxide by column chromatography.
Favorskii Rearrangement for Pyrrolidine Carboxylic Acids
The Favorskii rearrangement is a classic method for the synthesis of carboxylic acids from α-halo ketones. This reaction has been adapted for the synthesis of pyrrolidine nitroxide carboxylic acids, which are valuable precursors for the attachment of spin labels to biomolecules.[8][13] The reaction typically involves treating a brominated ketone precursor with a base, leading to a ring contraction and the formation of a carboxylic acid.[14]
Synthesis of Sterically Shielded Pyrrolidine Nitroxides
To enhance the in-vivo stability of nitroxides, sterically bulky groups are often incorporated at the C2 and C5 positions.[4][5] The synthesis of these "sterically shielded" nitroxides often requires multi-step sequences starting from appropriately substituted precursors. For example, 2,2,5,5-tetraethylpyrrolidine derivatives have shown significantly higher resistance to reduction compared to their tetramethyl counterparts.[4]
3.3.1. Quantitative Data: Reduction Rates of Sterically Shielded Nitroxides
The stability of nitroxides against bioreduction is a critical parameter for their in-vivo applications. The rate of reduction can be quantified by measuring their decay in the presence of reducing agents like ascorbate.
| Nitroxide Derivative | Substituents at C2, C5 | Relative Reduction Rate | Reference |
| 3-Carboxy-PROXYL | Tetramethyl | 1 (baseline) | [14] |
| Spirocyclohexyl derivative | Spirocyclohexyl | ~2 times slower than tetramethyl | [14] |
| Tetraethyl derivative | Tetraethyl | Up to 60 times slower than tetramethyl | [14][15] |
Applications in Drug Discovery and Biomedical Research
The unique properties of pyrrolidine-based nitroxides have led to their widespread use in various aspects of drug discovery and biomedical research.[16][17][18]
Spin Labels for Electron Paramagnetic Resonance (EPR) Spectroscopy
The most prominent application of pyrrolidine nitroxides is as spin labels for EPR spectroscopy.[19][20] By covalently attaching a nitroxide to a specific site on a biomolecule, such as a protein or nucleic acid, researchers can obtain detailed information about the structure, dynamics, and environment of that site. The EPR spectrum of a spin label is highly sensitive to its rotational motion, which in turn is influenced by the local environment.[20] This technique, known as site-directed spin labeling (SDSL), has become an indispensable tool in structural biology.[19]
Antioxidant and Redox-Modulating Agents
Pyrrolidine-based nitroxides can act as potent antioxidants due to their ability to participate in redox cycling.[2][3][21] They can scavenge reactive oxygen species (ROS) and modulate cellular redox states.[2] This antioxidant activity is attributed to their ability to be reduced to the corresponding hydroxylamine and oxidized to the oxoammonium cation.[2] This redox cycle allows them to catalytically detoxify ROS. Their antioxidant properties have been investigated for therapeutic applications in conditions associated with oxidative stress.[2][21]
Pro-oxidant Properties and Anticancer Applications
Interestingly, under certain conditions, nitroxides can also exhibit pro-oxidant properties.[1] This dual nature has been explored in the context of cancer therapy.[2][3] At higher concentrations, some nitroxides can induce oxidative stress in cancer cells, leading to apoptosis.[22] This has led to the investigation of nitroxide derivatives as potential anticancer drugs.[2][3]
Conclusion
The discovery and development of pyrrolidine-based nitroxides have opened up new avenues in chemistry, biology, and medicine. From their fundamental role as stable free radicals to their sophisticated applications as molecular probes and therapeutic agents, these compounds continue to be at the forefront of scientific innovation. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel nitroxide derivatives with tailored properties. As our understanding of their chemical and biological activities deepens, the potential for new and exciting applications of pyrrolidine-based nitroxides will undoubtedly continue to expand.
References
- Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives.
- Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.
- Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Sciety.
- New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society.
- Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI.
- Nitroxides as Antioxidants and Anticancer Drugs. MDPI.
- (PDF) Nitroxides as Antioxidants and Anticancer Drugs.
- The Oxidation of Heterocyclic Amines to Nitro Compounds using Dinitrogen Pentoxide.
- Modulation of the Human Erythrocyte Antioxidant System by the 5- and 6-Membered Heterocycle-Based Nitroxides.
- HIGLY STABLE NITROXIDE SPIN LABELS FOR BIOPHYSICAL RESEARCH. N.N. Vorozhtsov Novosibirsk Institute of Organic Chemistry SB RAS.
- New insights into the mechanism of amine/nitroxide cycling during the hindered amine light stabilizer inhibited oxidative degrad
- Nitroxides as Antioxidants and Anticancer Drugs. R Discovery.
- New Developments in Spin Labels for Pulsed Dipolar EPR. PMC - NIH.
- Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Electron Paramagnetic Resonance: Volume 25.
- Most commonly used piperidine, pyrroline and pyrrolidine nitroxides...
- Nitroxide spin labels: fabulous spy spins for biostructural EPR applic
- Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides. PMC - NIH.
- Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. UNL Digital Commons.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. PMC - NIH.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
- 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts.
Sources
- 1. Modulation of the Human Erythrocyte Antioxidant System by the 5- and 6-Membered Heterocycle-Based Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New insights into the mechanism of amine/nitroxide cycling during the hindered amine light stabilizer inhibited oxidative degradation of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.mathnet.ru [m.mathnet.ru]
- 10. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 19. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
Introduction: Unveiling Molecular Dynamics Through the Eyes of an Electron
An In-Depth Technical Guide to the Core Principles of Electron Paramagnetic Resonance (EPR) Spectroscopy Using Spin Probes
For Researchers, Scientists, and Drug Development Professionals
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons.[1][2] While its application is limited to paramagnetic species, the advent of stable radical "spin probes" has unlocked its potential to investigate the structure and dynamics of a vast range of biological systems, including proteins and membranes, which are often central to drug development.[3][4] This guide provides a comprehensive overview of the fundamental principles of EPR spectroscopy with a focus on the use of spin probes, offering both theoretical understanding and practical insights for researchers in the field.
The core of EPR spectroscopy is analogous to the more widely known Nuclear Magnetic Resonance (NMR) spectroscopy; however, instead of probing the spins of atomic nuclei, EPR excites the spins of unpaired electrons.[1][5] This distinction makes EPR uniquely sensitive to the local environment of these electrons, providing a window into molecular motion, polarity, and accessibility at the sub-nanometer scale.[6]
I. The Fundamental Principles of EPR Spectroscopy
At its heart, EPR spectroscopy relies on the Zeeman effect, which describes the splitting of an electron's spin energy levels in the presence of an external magnetic field.[7] An unpaired electron possesses a "spin" angular momentum, which gives rise to a magnetic moment. In the absence of a magnetic field, the two spin states, designated as m_s = +½ and m_s = -½, are degenerate (have the same energy).[3]
When a sample is placed in a strong, static magnetic field (B₀), this degeneracy is lifted. The electron's magnetic moment aligns either parallel (m_s = -½, lower energy state) or anti-parallel (m_s = +½, higher energy state) to the magnetic field. The energy difference (ΔE) between these two states is directly proportional to the strength of the applied magnetic field:
ΔE = gβB₀
where:
-
g is the "g-factor," a dimensionless quantity that is a characteristic property of the unpaired electron in its specific molecular environment. For a free electron, g ≈ 2.0023.[8]
-
β is the Bohr magneton, a physical constant.
-
B₀ is the strength of the external magnetic field.
EPR spectroscopy measures the absorption of microwave radiation that matches this energy difference, causing a transition of the electron spin from the lower energy state to the higher energy state.[9] This resonance condition is the fundamental basis of an EPR experiment.
Diagram: The Zeeman Effect in EPR Spectroscopy
Caption: Energy level splitting of an electron spin in an external magnetic field.
II. The Role of Spin Probes: Introducing a Paramagnetic Reporter
Many biological molecules of interest, such as proteins and lipids, are diamagnetic, meaning they do not have unpaired electrons and are therefore "EPR silent."[4] To overcome this limitation, a technique called Site-Directed Spin Labeling (SDSL) is employed.[10][11] This involves the introduction of a small, stable paramagnetic molecule, known as a spin probe or spin label, at a specific site within the biomolecule.[1][12]
The most commonly used class of spin probes are nitroxide radicals.[6] These molecules are highly stable and their EPR spectra are exquisitely sensitive to their local environment.[6][13] The unpaired electron in a nitroxide is localized on the N-O bond, and the interaction of this electron with the nitrogen nucleus provides a wealth of information.
Desirable Properties of Spin Probes:
-
Stability: The radical must be stable under the experimental conditions.
-
Sensitivity: The EPR spectrum of the probe should be sensitive to its local environment.
-
Minimal Perturbation: The probe should be small enough not to significantly alter the structure or function of the host molecule.[6]
-
Site-Specific Reactivity: For covalent labeling, the probe should have a reactive group that allows for its attachment to a specific site, often a cysteine residue in proteins.[12]
III. Decoding the EPR Spectrum: Key Parameters and Their Significance
An EPR spectrum is typically displayed as the first derivative of the microwave absorption versus the magnetic field.[9] The key features of the spectrum provide detailed information about the spin probe's environment.
The g-Factor: A Fingerprint of the Electronic Environment
The g-factor determines the position of the EPR signal in the spectrum and is a sensitive indicator of the electronic structure around the unpaired electron.[8] For organic radicals like nitroxides, the g-value is typically close to that of a free electron.[1] Deviations from this value can provide information about the polarity of the spin probe's local environment.
Hyperfine Coupling: Probing Nuclear Interactions
Hyperfine coupling arises from the interaction between the unpaired electron and nearby magnetic nuclei, most importantly the nitrogen nucleus (¹⁴N, nuclear spin I=1) in nitroxide spin probes.[1][7] This interaction splits the single EPR line into multiple lines. For a nitroxide radical, the interaction with the ¹⁴N nucleus splits the spectrum into three distinct lines of equal intensity in a rapidly tumbling, isotropic environment.[9]
The spacing between these lines is the hyperfine coupling constant (A). The magnitude of 'A' is sensitive to the polarity of the solvent. In a polar environment, the N-O bond becomes more polarized, leading to an increase in the spin density on the nitrogen atom and a larger hyperfine coupling constant.[11]
Linewidth and Lineshape: Unraveling Molecular Motion
The width and shape of the EPR spectral lines are powerful reporters of the rotational motion of the spin probe.[14] The timescale of motion that EPR is sensitive to for nitroxide labels is in the range of 0.1 to 100 nanoseconds.[10]
-
Fast Tumbling (Low Viscosity): In a non-viscous solution, the spin probe tumbles rapidly and isotropically. This averages out the anisotropic interactions, resulting in three sharp, narrow lines of nearly equal height.
-
Slow Tumbling (High Viscosity or Immobilization): When the spin probe's motion is restricted, for example, when it is attached to a large protein or embedded in a membrane, the anisotropic interactions are no longer fully averaged.[15] This leads to a broadening of the spectral lines and a change in their relative heights. The resulting spectrum is characteristic of an immobilized or slowly tumbling spin probe.
The analysis of the spectral lineshape can thus provide quantitative information about the mobility of the spin label, which in turn reflects the dynamics of the protein or membrane region to which it is attached.[3][16]
Table: Environmental Effects on Nitroxide EPR Spectral Parameters
| Environmental Factor | Effect on EPR Spectrum | Interpretation |
| Polarity | Change in the hyperfine coupling constant (A) | An increase in 'A' generally indicates a more polar environment. |
| Mobility/Viscosity | Changes in linewidth and lineshape | Narrow lines indicate high mobility; broad, asymmetric lines indicate restricted motion. |
| Accessibility to Paramagnetic Agents | Increased relaxation rate (line broadening) | Can be used to determine the solvent accessibility of the spin-labeled site.[11] |
IV. Experimental Workflow: A Step-by-Step Guide
A typical EPR experiment using spin probes, particularly in the context of studying proteins via SDSL, involves several key steps.
Step 1: Protein Engineering and Cysteine Mutagenesis
If the protein of interest does not have a suitable, accessible cysteine residue for labeling, site-directed mutagenesis is used to introduce one at the desired location. It is crucial to ensure that the native protein is free of reactive cysteine residues to achieve site-specific labeling.
Step 2: Spin Labeling
The purified protein is then incubated with a sulfhydryl-specific nitroxide spin label, such as the commonly used methanethiosulfonate spin label (MTSL).[12] The reaction conditions are optimized to ensure efficient and specific covalent attachment of the spin label to the cysteine residue.
Step 3: Sample Preparation
After removing the unreacted spin label, the sample is prepared for EPR analysis.[10] This may involve concentrating the protein and placing it in a specialized quartz EPR tube.[17] For studies at cryogenic temperatures, a cryoprotectant such as glycerol or sucrose may be added to the buffer to ensure the formation of a glass upon freezing.[18]
Step 4: EPR Data Acquisition
The sample is placed within the resonant cavity of the EPR spectrometer, which is situated between the poles of a powerful magnet.[1][7] The magnetic field is swept while the sample is irradiated with a constant microwave frequency. The absorption of microwaves is detected and recorded as a function of the magnetic field to generate the EPR spectrum.
Diagram: Experimental Workflow for SDSL-EPR
Sources
- 1. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 2. The Principle and Application of Electron Paramagnetic Resonance (EPR) Technology [neware.net]
- 3. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. How to Interpret EPR Spectra? [ciqtekglobal.com]
- 8. A Key Factor: g-value in EPR Spectroscopy-ciqtekglobal.com [ciqtekglobal.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bridge12.com [bridge12.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. EPR in Life Science | Bruker [bruker.com]
- 17. cce.caltech.edu [cce.caltech.edu]
- 18. acif.ucr.edu [acif.ucr.edu]
An In-Depth Technical Guide to Site-Directed Spin Labeling (SDSL): From Conception to Data Interpretation
Abstract
Site-Directed Spin Labeling (SDSL), in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a formidable technique in modern biophysics and drug discovery. It provides unparalleled insights into the structure, dynamics, and conformational changes of proteins and other biomacromolecules that are often intractable by higher-resolution methods like X-ray crystallography and NMR spectroscopy.[1][2][3] This guide offers a comprehensive, in-depth exploration of the SDSL workflow, from the foundational principles of spin labeling to the nuances of EPR data acquisition and analysis. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical and authoritative resource, elucidating not only the "how" but also the critical "why" behind each experimental step, thereby empowering users to confidently design, execute, and interpret SDSL experiments.
The Foundational Principles of Site-Directed Spin Labeling
Site-Directed Spin Labeling is a powerful molecular biology technique where a paramagnetic spin label is covalently attached to a specific site within a macromolecule.[4][5] This targeted introduction of an unpaired electron allows for the investigation of the local environment and its dynamics using EPR spectroscopy. The most common approach involves the use of nitroxide-based spin labels, which are relatively small, stable, and possess a simple EPR signal.[6]
The power of SDSL lies in its ability to report on several key structural and dynamic parameters:
-
Local Dynamics: The EPR spectrum is highly sensitive to the rotational motion of the spin label, which is influenced by the local protein structure and dynamics.[6][7]
-
Solvent Accessibility: The accessibility of the spin label to the surrounding solvent can be determined by observing its interaction with paramagnetic quenching agents.
-
Environmental Polarity: The hyperfine splitting in the EPR spectrum is sensitive to the polarity of the spin label's microenvironment.
-
Inter-residue Distances: By introducing two spin labels into a protein, the distance between them can be measured, providing valuable constraints for structural modeling.[8]
This technique is particularly advantageous for studying large, flexible, and membrane-associated proteins, which are often challenging for other structural biology methods.[1][9]
The Experimental Workflow: A Step-by-Step Guide
The successful execution of an SDSL experiment hinges on a meticulously planned and executed workflow. This section provides a detailed, step-by-step methodology, emphasizing the critical considerations at each stage.
Step 1: Cysteine-Substitution Mutagenesis
The cornerstone of SDSL is the introduction of a unique cysteine residue at the desired labeling site.[2] Cysteine's thiol group provides a specific reactive handle for the most common classes of spin labels.[5][6]
Protocol: Cysteine-Substitution Mutagenesis
-
Template Preparation: Begin with a plasmid encoding the protein of interest. It is crucial to first create a "cysteine-less" mutant by replacing any native, non-essential cysteine residues with alanine or serine to prevent off-target labeling.[10]
-
Primer Design: Design a pair of complementary primers containing the desired codon change to introduce a cysteine (TGC or TGT) at the target position. The mutation should be located in the middle of the primers with approximately 15 nucleotides of homologous sequence on either side.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation. A long extension time is necessary to ensure the polymerase completely traverses the circular plasmid.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the original parental plasmid DNA and leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
Troubleshooting Tip: Low or no colony formation after transformation can be due to inefficient PCR or DpnI digestion. Optimize PCR conditions (annealing temperature, extension time) and ensure the DpnI enzyme is active. Conversely, a high number of non-mutant colonies suggests incomplete DpnI digestion.[11]
Step 2: Protein Expression and Purification
Once the mutant plasmid is verified, the next step is to express and purify the single-cysteine mutant protein. Standard protein expression and purification protocols are generally applicable, with the key consideration being the prevention of disulfide bond formation involving the newly introduced cysteine.
Step 3: Spin Labeling with Methanethiosulfonate (MTSL)
The most widely used spin label is the methanethiosulfonate spin label (MTSL), which reacts specifically with the thiol group of cysteine to form a disulfide bond.[12][13]
Protocol: Protein Spin Labeling with MTSL
-
Reduction of Cysteine: Before labeling, it is imperative to ensure the thiol group of the introduced cysteine is in its reduced state. Incubate the purified protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.[12]
-
Removal of Reducing Agent: The reducing agent must be completely removed before the addition of MTSL, as it will react with the spin label. This is typically achieved using a desalting column or dialysis.
-
Labeling Reaction: Add a 10-20 fold molar excess of MTSL to the protein solution. The reaction is typically carried out at room temperature for several hours or overnight at 4°C. The optimal reaction time should be determined empirically.[14]
-
Removal of Unreacted Spin Label: After the incubation period, remove the excess, unreacted spin label using a desalting column or dialysis.
-
Verification of Labeling: The efficiency of the spin labeling reaction should be verified. This can be done by comparing the EPR signal intensity of the labeled protein to a known standard or by mass spectrometry to confirm the covalent modification.
Causality Insight: The use of a significant molar excess of MTSL drives the labeling reaction to completion. However, it is crucial to remove the unreacted label to avoid its contribution to the EPR spectrum, which would manifest as a sharp, narrow signal superimposed on the broader signal from the protein-bound label.
Workflow Visualization
Caption: The SDSL experimental workflow.
EPR Spectroscopy: The Analytical Engine of SDSL
EPR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons.[15] In an SDSL experiment, the spin label serves as the EPR-active probe. Two primary EPR techniques are employed in SDSL: Continuous-Wave (CW) EPR and pulsed EPR, most notably Double Electron-Electron Resonance (DEER).
Continuous-Wave (CW) EPR Spectroscopy
CW-EPR is used to study the local environment and dynamics of the spin label. The shape of the CW-EPR spectrum is highly sensitive to the rotational correlation time of the nitroxide radical. A freely tumbling spin label in solution gives rise to a sharp, three-line spectrum. In contrast, a spin label attached to a large, slowly tumbling protein will have a much broader spectrum.[7]
| Parameter | Information Gained |
| Spectral Lineshape | Mobility of the spin label, providing insights into local protein dynamics and secondary structure. |
| Hyperfine Splitting | Polarity of the spin label's microenvironment. |
| Power Saturation | Accessibility of the spin label to solvent and paramagnetic quenching agents. |
Table 1: Information Derived from CW-EPR Spectroscopy
Double Electron-Electron Resonance (DEER) Spectroscopy
DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the distances between two spin labels in the range of approximately 1.5 to 10 nanometers.[8] This is achieved by measuring the magnetic dipole-dipole interaction between the two unpaired electrons. The DEER experiment yields a time-domain signal whose oscillation frequency is dependent on the inter-spin distance.
The result of a DEER experiment is not a single distance, but rather a distance distribution, which provides valuable information about the conformational heterogeneity of the protein population.[16]
Data Analysis and Interpretation: From Spectra to Structure
The interpretation of EPR data is a critical step in extracting meaningful biological insights.
CW-EPR Spectral Analysis
The analysis of CW-EPR spectra can range from qualitative comparisons of lineshapes to quantitative simulations. By systematically labeling a series of residues along a protein segment (a technique known as cysteine scanning), one can map out regions of secondary structure, identify flexible loop regions, and probe changes in protein conformation upon ligand binding.[17]
DEER Data Analysis
The analysis of DEER data is more complex and typically involves the following steps:
-
Background Correction: The raw DEER time-domain data contains a background decay due to intermolecular interactions. This background must be accurately removed to isolate the intramolecular distance information.
-
Tikhonov Regularization: The background-corrected data is then converted from the time domain to the distance domain using a mathematical procedure called Tikhonov regularization. This process yields the distance distribution.[18][19]
-
Validation: It is crucial to validate the obtained distance distribution to ensure its robustness and to estimate the uncertainty.
Several software packages are available for DEER data analysis, including DeerAnalysis, DeerLab, and LongDistances.[2][18][20][21]
Logical Relationship of DEER Data Analysis
Caption: Logical flow of DEER data analysis.
Applications in Drug Discovery and Development
SDSL-EPR is a valuable tool in the drug discovery pipeline, providing insights that can guide rational drug design.
-
Target Validation: By elucidating the conformational changes that occur upon ligand binding, SDSL-EPR can help to validate the mechanism of action of a potential drug candidate.
-
Fragment-Based Screening: SDSL-EPR can be used to detect the binding of small molecule fragments to a protein target and to characterize the conformational changes induced by fragment binding.
-
Allosteric Modulator Characterization: The ability of SDSL-EPR to probe long-range conformational changes makes it particularly well-suited for studying the effects of allosteric modulators.
-
Membrane Protein Structural Dynamics: Given the challenges in crystallizing membrane proteins, SDSL-EPR is a powerful tool for studying the structure and dynamics of important drug targets such as G-protein coupled receptors (GPCRs) and ion channels.[15]
Advanced Topics and Future Directions
The field of SDSL-EPR is continually evolving, with several exciting advancements on the horizon.
-
In-Cell EPR: The development of new spin labels that are more resistant to the reducing environment of the cell is enabling the study of proteins in their native cellular context.[22][23][24]
-
Advanced Spin Labels: Novel spin labels with different chemical properties and reactivities are expanding the toolkit for SDSL, allowing for more specific and versatile labeling strategies.[13]
-
Computational Modeling: The integration of SDSL-EPR data with computational modeling programs like RosettaEPR is enabling the determination of high-resolution protein structures.[1][4][25][26][27]
Conclusion
Site-Directed Spin Labeling, coupled with EPR spectroscopy, is a versatile and powerful technique for elucidating the structure, dynamics, and function of proteins. Its ability to provide unique insights into conformational changes and intermolecular interactions makes it an indispensable tool for both basic research and drug development. By understanding the fundamental principles and mastering the experimental workflow detailed in this guide, researchers can unlock the full potential of SDSL-EPR to address challenging biological questions.
References
-
Alexander, N., et al. "RosettaEPR: An Integrated Tool for Protein Structure Determination from Sparse EPR Data." Journal of Structural Biology, vol. 173, no. 3, 2011, pp. 504-13. [Link]
-
DeLuca, S., et al. "RosettaEPR: Developing Novel Protein Structure Prediction Methods Using Sparse Experimental EPR Data." Meiler Lab, Vanderbilt University. [Link]
-
Kazmier, K., et al. "RosettaEPR: rotamer library for spin label structure and dynamics." PLoS Computational Biology, vol. 9, no. 9, 2013, e1003218. [Link]
-
Jeschke, G. "DEER data analysis software: a comparative guide." Frontiers in Molecular Biosciences, vol. 9, 2022, p. 915167. [Link]
-
Hubbell, W. L., et al. "Site-directed spin labeling of proteins." Current Opinion in Structural Biology, vol. 8, no. 5, 1998, pp. 649-56. [Link]
-
Schmidt, M. J., et al. "Genetically Encoded Spin Labels for In Vitro and In-Cell EPR Studies of Native Proteins." Methods in Molecular Biology, vol. 2109, 2020, pp. 125-146. [Link]
-
Hirst, S. J., et al. "RosettaEPR: rotamer library for spin label structure and dynamics." PubMed, National Center for Biotechnology Information. [Link]
-
Russell, H., et al. "DEER data analysis software: a comparative guide." St Andrews Research Repository, University of St Andrews. [Link]
-
Kaminska, A. N., et al. "Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions." Methods in Molecular Biology, vol. 1149, 2014, pp. 249-65. [Link]
-
Russell, H., et al. "DEER Data Analysis Software: A Comparative Guide." Frontiers in Molecular Biosciences, vol. 9, 2022, p. 915167. [Link]
-
Widder, P., et al. "Bioorthogonal spin labeling strategies for in-cell spectroscopy." KOPS, University of Konstanz. [Link]
-
Battiste, J. L., and G. Wagner. "Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies." Journal of Visualized Experiments, no. 21, 2008, p. 831. [Link]
-
Widder, P., et al. "Combining Site-Directed Spin Labeling in vivo and in-cell EPR Distance Determination." ChemRxiv, 2020. [Link]
-
Steinhoff, H.-J. "Site-Directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction." Biologie Osnabrück, University of Osnabrück. [Link]
-
Abdullin, D., et al. "A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy." Molecules, vol. 26, no. 24, 2021, p. 7591. [Link]
-
Columbus, L., and W. L. Hubbell. "Distance measurements by continuous wave EPR spectroscopy to monitor protein folding." Methods in Enzymology, vol. 373, 2003, pp. 263-86. [Link]
-
Roser, P., et al. "Site-directed spin labeling of proteins for distance measurements in vitro and in cells." Chemical Society Reviews, vol. 45, no. 12, 2016, pp. 3334-47. [Link]
-
Tesi, A., et al. "Sterically shielded spin labels for in-cell EPR spectroscopy: Analysis of stability in reducing environment." Free Radical Research, vol. 49, no. 1, 2015, pp. 78-85. [Link]
-
Russell, H., et al. "DEER Data Analysis Software: A Comparative Guide." Frontiers in Molecular Biosciences, vol. 9, 2022, p. 915167. [Link]
-
ResearchGate. "Workflow of substituted cysteine mutagenesis." ResearchGate. [Link]
-
Widder, P., et al. "Combining site-directed spin labeling in vivo and in-cell EPR distance determination." Physical Chemistry Chemical Physics, vol. 22, no. 9, 2020, pp. 4933-4937. [Link]
-
Russell, H., et al. "DEER data analysis software: a comparative guide." St Andrews Research Repository, University of St Andrews. [Link]
-
Wort, T. A., et al. "An optimal acquisition scheme for Q-band EPR distance measurements using Cu2+-based protein labels." Physical Chemistry Chemical Physics, vol. 24, no. 16, 2022, pp. 9364-9370. [Link]
-
Hustedt, E. J., and A. H. Beth. "The global analysis of DEER data." Biophysical Journal, vol. 101, no. 11, 2011, pp. 2731-40. [Link]
-
Tang, C., et al. "Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR." Nature Protocols, vol. 2, no. 11, 2007, pp. 2899-909. [Link]
-
Payne, R. J., et al. "Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins." Nature Protocols, vol. 8, no. 1, 2013, pp. 187-97. [Link]
-
Sajid, M., et al. "Rapid Analysis of DEER Signals Including Short Distances." The Journal of Physical Chemistry B, vol. 128, no. 51, 2024, pp. 11131-11140. [Link]
-
Chakrapani, S., et al. "Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels." Journal of Visualized Experiments, no. 113, 2016, p. 54133. [Link]
-
Tormena, C. F., and G. A. R. Garcia. "New Developments in Spin Labels for Pulsed Dipolar EPR." Molecules, vol. 24, no. 21, 2019, p. 3866. [Link]
-
Smith, J. J., et al. "Continuous Wave W- and D-Band EPR Spectroscopy offer “Sweet-Spots” for Characterizing Conformational Changes and Dynamics in Intrinsically Disordered Proteins." Journal of Magnetic Resonance, vol. 243, 2014, pp. 103-13. [Link]
-
Fábregas Ibáñez, L., et al. "DeerLab: a comprehensive software package for analyzing dipolar electron paramagnetic resonance spectroscopy data." Magnetic Resonance, vol. 1, no. 2, 2020, pp. 209-24. [Link]
-
Hustedt, E. J., et al. "A Straightforward Approach to the Analysis of Double Electron–Electron Resonance Data." Biophysical Journal, vol. 105, no. 6, 2013, pp. 1471-80. [Link]
-
ResearchGate. "Emerging applications of site-directed spin labeling electron paramagnetic resonance (SDSL-EPR) to study food protein structure, dynamics, and interaction." ResearchGate. [Link]
-
Yao, S. Y., et al. "Genetic selection for a highly functional cysteine-less membrane protein using site-saturation mutagenesis." Protein Science, vol. 15, no. 8, 2006, pp. 1947-57. [Link]
-
Hubbell, W. L., et al. "Site-directed spin labeling studies of structure and dynamics in proteins." Quarterly Reviews of Biophysics, vol. 34, no. 1, 2001, pp. 1-76. [Link]
-
Al-Mestarihi, A. H., et al. "Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression." Journal of Pharmaceutical Sciences, vol. 101, no. 5, 2012, pp. 1837-46. [Link]
-
Di Mauro, E., et al. "Challenges of Continuous Wave EPR of Broad Signals—The Ferritin Case." Applied Magnetic Resonance, vol. 55, no. 1, 2024, pp. 1-18. [Link]
-
Assay Genie. "Site Directed Mutagenesis Protocol." Assay Genie. [Link]
-
Sahu, I. D., and G. A. Lorigan. "Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins." Biochemistry and Biophysics Reports, vol. 24, 2020, p. 100827. [Link]
-
Hubbell, W. L., et al. "Site-directed spin labeling of proteins." Current Opinion in Structural Biology, vol. 8, no. 5, 1998, pp. 649-56. [Link]
-
ResearchGate. "How can we do substitute mutation by PCR mutagenesis?" ResearchGate. [Link]
-
Bitesize Bio. "Troublesome Site-Directed Mutagenesis: Troubleshooting Your Experiment for Stubborn Mutations." Bitesize Bio. [Link]
-
Novilet. "EPR Data Interpretation: Key Concepts and Approaches." Novilet. [Link]
Sources
- 1. RosettaEPR: Developing Novel Protein Structure Prediction Methods Using Sparse Experimental EPR Data – Meiler Lab [meilerlab.org]
- 2. DEER data analysis software : a comparative guide [research-repository.st-andrews.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Continuous Wave W- and D-Band EPR Spectroscopy offer “Sweet-Spots” for Characterizing Conformational Changes and Dynamics in Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Genetic selection for a highly functional cysteine-less membrane protein using site-saturation mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Straightforward Approach to the Analysis of Double Electron–Electron Resonance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DEER Data Analysis Software: A Comparative Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | DEER Data Analysis Software: A Comparative Guide [frontiersin.org]
- 20. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 21. MR - DeerLab: a comprehensive software package for analyzing dipolar electron paramagnetic resonance spectroscopy data [mr.copernicus.org]
- 22. Genetically Encoded Spin Labels for In Vitro and In-Cell EPR Studies of Native Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 24. iris.hi.is [iris.hi.is]
- 25. RosettaEPR: An Integrated Tool for Protein Structure Determination from Sparse EPR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RosettaEPR: an integrated tool for protein structure determination from sparse EPR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. RosettaEPR: rotamer library for spin label structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Amine-Directed Protein Spin Labeling Using 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (PROXYL-COOH)
Introduction: Unveiling Protein Dynamics with Nitroxide Spin Labels
The study of protein structure and dynamics is fundamental to understanding biological function. While high-resolution techniques like X-ray crystallography provide static snapshots, many proteins function through a complex series of conformational changes. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for characterizing these dynamics in solution.[1][2][3] SDSL involves the site-specific introduction of a paramagnetic probe, or "spin label," into a protein.[4]
The most common spin labels are stable nitroxide radicals, where an unpaired electron is localized on a nitroxyl group.[1][4] The EPR spectrum of this nitroxide is exquisitely sensitive to its local environment, including the polarity and, most importantly, its rotational mobility in the nanosecond timescale.[1] By attaching the label to a specific amino acid residue, the resulting EPR lineshape provides a detailed report on the structure and flexibility of the protein backbone at that site.[5]
This application note provides a comprehensive guide to using 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (PROXYL-COOH) , a carboxyl-functionalized nitroxide, for labeling primary amines (the ε-amino group of lysine residues and the N-terminus) on a protein surface. While cysteine-directed labeling is more common[2][6], amine-directed labeling is a crucial alternative when cysteines are essential for the protein's structure (e.g., in disulfide bonds) or function (e.g., in an active site).[7] We will detail the chemical activation of PROXYL-COOH, the protein labeling protocol, purification of the conjugate, and methods for characterization.
The Chemistry of Amine Labeling: Activating PROXYL-COOH
The carboxyl group of PROXYL-COOH is not inherently reactive towards the primary amines on a protein. To form a stable amide bond, the carboxyl group must first be activated. The most robust and widely used method for this is a two-step reaction utilizing a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]
The Mechanism:
-
Activation: EDC reacts with the carboxyl group of PROXYL-COOH to form a highly reactive but unstable O-acylisourea intermediate.[8][10] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[8]
-
Stabilization: To improve efficiency, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the protein.[8][9]
-
Conjugation: The activated PROXYL-NHS ester then reacts with primary amines on the protein (at physiologic to slightly alkaline pH) to form a stable amide bond, releasing NHS as a byproduct.[11]
This two-step process is preferred as it enhances coupling efficiency and minimizes undesirable side reactions, such as protein-protein cross-linking, which can occur if EDC is used alone with a protein that contains both carboxyl and amine groups.[9][12]
Caption: EDC/NHS activation and conjugation workflow.
Pre-Labeling Considerations & Experimental Design
Careful planning is essential for successful and reproducible protein labeling.
3.1. Buffer Selection: The Cardinal Rule The choice of buffer is critical. Since the reaction targets primary amines, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine , must be strictly avoided. These buffers will compete with the protein for the activated spin label, drastically reducing or completely inhibiting labeling efficiency.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): pH 7.2-7.5
-
HEPES: pH 7.2-8.0
-
MES (for activation step): pH 6.0 is optimal for the EDC/NHS activation reaction.[9]
-
Bicarbonate/Carbonate: pH 8.0-8.5
3.2. Protein Purity and Preparation
-
Purity: The protein sample should be of high purity (>95%) to avoid labeling contaminating proteins.
-
Additives: Ensure the protein solution is free from extraneous nucleophiles or amine-containing additives (e.g., ammonium sulfate, sodium azide). If necessary, perform buffer exchange into an appropriate labeling buffer using dialysis or a desalting column.[13]
3.3. Stoichiometry of Labeling Reagents The molar ratio of spin label to protein is a key parameter to optimize. A significant molar excess of the activated label is typically required to drive the reaction to completion.[14] However, an extremely high excess can increase the risk of non-specific modification or protein precipitation.
| Reagent | Molar Ratio (Reagent:Protein) | Rationale |
| PROXYL-COOH | 10:1 to 50:1 | Drives the reaction towards labeled product. Start with a 20-fold excess and optimize. |
| EDC | 1.5x to 2x molar excess over PROXYL-COOH | Ensures efficient activation of the carboxyl group. |
| NHS/Sulfo-NHS | 1.5x to 2x molar excess over PROXYL-COOH | Ensures efficient conversion of the unstable intermediate to the stable NHS ester. |
Detailed Experimental Protocols
This section provides a two-step protocol: first, the activation of PROXYL-COOH, and second, the conjugation to the target protein.
Protocol 1: Activation of PROXYL-COOH to PROXYL-NHS Ester
This step is performed immediately before adding the labeling mixture to the protein. EDC and NHS are moisture-sensitive and should be stored desiccated and brought to room temperature before opening.[15]
-
Prepare Reagents:
-
PROXYL-COOH Stock: Prepare a 100 mM stock solution in an anhydrous organic solvent like DMSO or DMF.
-
Activation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0.
-
EDC & NHS: Prepare fresh 500 mM stock solutions of EDC and NHS in Activation Buffer immediately before use. EDC is prone to hydrolysis.[9]
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the required volume of PROXYL-COOH stock solution with Activation Buffer.
-
Add the freshly prepared EDC solution to the PROXYL-COOH.
-
Immediately add the freshly prepared NHS solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8][9] The solution now contains the activated PROXYL-NHS ester.
-
Protocol 2: Protein Labeling with Activated PROXYL-NHS Ester
-
Prepare Protein:
-
Adjust the concentration of your purified protein to 1-10 mg/mL in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
Add the entire activation mixture from Protocol 1 to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.[15]
-
-
Quench Reaction:
Protocol 3: Purification of the Labeled Protein
Complete removal of unreacted, free spin label is absolutely critical for high-quality EPR data.[13] Free label in the sample will contribute a sharp, intense signal that can obscure the broader signal from the protein-bound label.[14]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most effective method.[13] Use a desalting column (e.g., PD-10) or a preparative SEC column. The larger, labeled protein will elute before the smaller, free spin label.
-
Dialysis: Dialyze the sample extensively against the desired final buffer (e.g., 3 x 1 L buffer changes over 24-48 hours).
-
Spin Columns: For small sample volumes, spin filtration columns offer a rapid method for buffer exchange and removal of small molecules.[16][17][18]
Caption: Overview of the protein spin labeling workflow.
Characterization and Quality Control
A successful labeling experiment requires validation.
-
Confirm Removal of Free Label: The most direct way is to use EPR spectroscopy. After purification, acquire an EPR spectrum of the labeled protein. The spectrum should be broad, characteristic of a slowly tumbling, protein-bound label. The absence of a sharp, three-line signal confirms the successful removal of the free, rapidly tumbling label.
-
Determine Labeling Efficiency: The concentration of the bound spin label can be determined by double integration of the EPR spectrum and comparison to a nitroxide standard of known concentration. This value is then compared to the protein concentration (determined by a method like the Bradford or BCA assay[19]) to calculate the labeling stoichiometry (moles of label per mole of protein).
-
Assess Protein Integrity: It is crucial to verify that the labeling procedure has not compromised the protein's structure or function. Perform a relevant functional assay (e.g., enzyme kinetics, ligand binding) to compare the activity of the labeled protein to that of the unlabeled, wild-type protein.[20]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Amine-containing buffer (e.g., Tris) used. - Hydrolyzed/inactive EDC or NHS reagents. - Insufficient molar excess of labeling reagents. - Inaccessible lysine residues on the protein surface. | - Always use amine-free buffers like PBS or HEPES. - Use fresh EDC/NHS powders and prepare solutions immediately before use.[15] - Increase the molar ratio of PROXYL-COOH, EDC, and NHS. - Confirm surface accessibility of lysines via protein structure or perform labeling under partially denaturing conditions (use with caution). |
| Protein Precipitation | - High concentration of organic solvent (from label stock). - High degree of labeling altering protein solubility. - Incorrect buffer pH leading to protein instability. | - Keep the volume of organic solvent <5% of the total reaction volume. - Reduce the molar excess of the spin label to achieve a lower labeling stoichiometry. - Ensure the reaction buffer pH is one at which the protein is known to be stable. |
| Presence of Free Label Signal After Purification | - Inefficient purification method. - Non-specific binding of the spin label to the protein.[14] | - Use size-exclusion chromatography for the most robust purification. - If dialysis is used, increase the duration and number of buffer changes. - For membrane proteins, non-specific association with detergent micelles can be an issue; extensive washing or alternative purification methods may be needed.[14] |
References
-
Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Molecular Biosciences. [Link]
-
Site-directed spin labeling studies on nucleic acid structure and dynamics. U.S. National Library of Medicine, National Institutes of Health. [Link]
-
Enlarging the Panoply of Site-Directed Spin Labeling Electron Paramagnetic Resonance (SDSL-EPR): Sensitive and Selective Spin-Labeling of Tyrosine Using an Isoindoline-Based Nitroxide. ACS Publications. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Site Directed Spin Labeling. MDPI Encyclopedia. [Link]
-
Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. ACS Publications. [Link]
-
Site-Directed Spin Labeling EPR for Studying Membrane Proteins. U.S. National Library of Medicine, National Institutes of Health. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]
-
Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. U.S. National Library of Medicine, National Institutes of Health. [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. [Link]
-
Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. U.S. National Library of Medicine, National Institutes of Health. [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. U.S. National Library of Medicine, National Institutes of Health. [Link]
-
Electron Spin Resonance Spectroscopy Labeling in Peptide and Protein Analysis. Springer Link. [Link]
-
Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. ACS Publications. [Link]
-
EPR in Life Science. Bruker. [Link]
-
Protein Purification with Strep-Tactin®XT Spin Columns. YouTube. [Link]
-
Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]: a novel protected spin labeled beta-amino acid for peptide and protein chemistry. PubMed. [Link]
-
De Novo High-Resolution Protein Structure Determination from Sparse Spin labeling EPR Data. U.S. National Library of Medicine, National Institutes of Health. [Link]
-
Step-by-Step Video Tutorial: Protein Purification via Spin Columns. ResearchGate. [Link]
-
Spin labelling: a pulse dipolar EPR practitioner's perspective. YouTube. [Link]
-
Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. ResearchGate. [Link]
-
Functional groups in (bio)chemistry. Interchim. [Link]
-
The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. [Link]
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. U.S. National Library of Medicine, National Institutes of Health. [Link]
-
Stable isotope dimethyl labeling. 57357 Children's Cancer Hospital. [Link]
-
Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. GCE4All - Oregon State University. [Link]
-
Carboxylic Acid Activation. YouTube. [Link]
Sources
- 1. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 2. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed spin labeling studies on nucleic acid structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
protocol for EPR spectroscopy with 3-Carboxy-PROXYL
An Application Note and Protocol for Electron Paramagnetic Resonance (EPR) Spectroscopy Utilizing 3-Carboxy-PROXYL
Authored by a Senior Application Scientist
Introduction: Unveiling Molecular Dynamics with 3-Carboxy-PROXYL and EPR Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for probing systems with unpaired electrons.[1][2] In the realm of biological and materials science, the introduction of a stable paramagnetic "spin label" or "spin probe" allows researchers to harness the sensitivity of EPR to investigate the structure, dynamics, and local environment of otherwise diamagnetic molecules.[3]
3-Carboxy-PROXYL (3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy) is a versatile and widely utilized nitroxide spin label.[4] Its stable nitroxide radical provides the necessary unpaired electron for EPR detection. The key feature of this molecule is its carboxylic acid group, which imparts significant polarity and enhances its solubility in aqueous environments.[4] This property makes it exceptionally well-suited for studying biological systems such as proteins, nucleic acids, and membranes, as well as for monitoring processes in aqueous solution.[4][5][6] Applications range from characterizing molecular mobility in seed tissues to probing drug-membrane interactions and assessing antioxidant activity.[1][7]
This guide provides a comprehensive overview and detailed protocols for the effective use of 3-Carboxy-PROXYL in EPR spectroscopy, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights into data interpretation to ensure robust and reproducible results.
Core Properties of 3-Carboxy-PROXYL
A foundational understanding of the spin probe's properties is critical for experimental design.
| Property | Value | Significance for EPR Applications |
| Molecular Formula | C₉H₁₆NO₃ | Defines the structure and molecular weight.[4] |
| Molecular Weight | 186.23 g/mol | Essential for preparing solutions of known concentration.[4][8] |
| CAS Number | 2154-68-9 | Unique identifier for the chemical substance.[4][8] |
| Appearance | Off-white to yellow powder | Visual confirmation of the starting material.[4] |
| Key Functional Group | Carboxylic Acid | Enhances water solubility, making it ideal for biological studies.[4] |
| Storage Temperature | 2 - 8 °C | Critical for maintaining the stability of the nitroxide radical.[4][7][8] |
Part 1: The Principle of Spin Labeling and Experimental Causality
The utility of 3-Carboxy-PROXYL lies in the sensitivity of its EPR spectrum to its immediate environment. The unpaired electron in the nitroxide group interacts with the magnetic field of the EPR spectrometer and the nitrogen nucleus, producing a characteristic three-line spectrum. The shape and splitting of these lines are profoundly influenced by the rotational motion (tumbling) of the probe.
-
Fast Tumbling: In low-viscosity solutions where the probe tumbles freely and rapidly, the anisotropic interactions are averaged out, resulting in three sharp, narrow, and symmetric lines.
-
Slow Tumbling/Immobilized: When the probe's motion is restricted, for instance, by binding to a large protein or being in a viscous or frozen environment, the anisotropic interactions are no longer averaged.[3] This leads to a broad and complex spectrum.
The transition between these states is the source of rich information about the local viscosity, molecular binding events, and conformational changes. The choice of experimental parameters is therefore dictated by the need to accurately capture these spectral changes.
Experimental Workflow Overview
The following diagram outlines the typical workflow for an EPR experiment using 3-Carboxy-PROXYL.
Caption: General workflow for EPR spectroscopy with 3-Carboxy-PROXYL.
Part 2: Detailed Experimental Protocols
Protocol 1: Preparation of a 3-Carboxy-PROXYL Stock Solution
Rationale: Accurate concentration determination is fundamental for reproducibility and quantitative analysis. Using a fresh, well-characterized stock solution prevents artifacts from radical degradation.
Materials:
-
3-Carboxy-PROXYL powder (≥98% purity)[4]
-
High-purity solvent (e.g., Ethanol, Methanol, or a suitable buffer like PBS, pH 7.4)
-
Analytical balance
-
Volumetric flask
-
Micro-pipettes
-
Amber vials for storage
Procedure:
-
Weighing: Accurately weigh a small amount (e.g., 1-2 mg) of 3-Carboxy-PROXYL powder using an analytical balance. Record the exact weight.
-
Dissolving: Transfer the powder to a volumetric flask. Add the chosen solvent incrementally, vortexing gently until the powder is fully dissolved.
-
Volume Adjustment: Carefully add solvent to the calibration mark of the volumetric flask.
-
Concentration Calculation: Calculate the molar concentration using the exact weight and the molecular weight (186.23 g/mol ). A typical stock solution concentration is 1-10 mM.
-
Storage: Transfer the stock solution to a clearly labeled amber vial to protect it from light. Store at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is recommended, though repeated freeze-thaw cycles should be avoided.
Protocol 2: Sample Preparation for EPR Measurement
Causality: The sample matrix and preparation method are the most critical variables. For aqueous samples, the high dielectric constant of water can interfere with the spectrometer's performance, necessitating the use of specialized sample holders.[9] For frozen solutions, proper freezing is essential to form a uniform glass, preventing sample tube breakage and ensuring homogeneous distribution of the probe.[10][11]
A. Aqueous Solution Samples (e.g., Proteins, Micelles)
This protocol describes using 3-Carboxy-PROXYL as a free probe to measure properties like microviscosity.
Materials:
-
3-Carboxy-PROXYL stock solution
-
Biological sample in an appropriate buffer (e.g., PBS, Tris). Note: Ensure the buffer is free of paramagnetic metal contaminants. Chelex-treating the buffer is recommended.
-
Quartz capillary tubes or a specialized aqueous flat cell.[9]
Procedure:
-
Sample Mixing: In a microcentrifuge tube, combine your biological sample with an aliquot of the 3-Carboxy-PROXYL stock solution. The final probe concentration should typically be in the range of 100-200 µM to achieve a good signal-to-noise ratio without causing significant line broadening from spin-spin interactions.[9]
-
Incubation: Gently mix and allow the sample to equilibrate for 10-15 minutes at the desired experimental temperature.
-
Sample Loading (Aqueous Flat Cell):
-
Carefully inject the sample into the flat cell using a syringe, avoiding the introduction of air bubbles.
-
Ensure the active volume of the cell is completely filled.
-
Securely seal the cell ports.
-
-
Sample Loading (Capillary Tube):
-
Draw the sample into a quartz capillary tube via capillary action or with a syringe. A sample height of 3-4 cm is typical for an X-band spectrometer.
-
Seal one end of the capillary with clay or by flame-sealing if the sample is oxygen-sensitive.
-
B. Frozen Solution Samples
Rationale: Low-temperature measurements are often required to study immobilized states or to increase signal intensity. A cryoprotectant is used to prevent the formation of crystalline ice, which can damage biological structures and create a heterogeneous sample environment.
Materials:
-
Sample prepared as in Protocol 2A.
-
Cryoprotectant (e.g., glycerol, sucrose).
-
Standard quartz EPR tubes (e.g., 4 mm outer diameter).[11]
-
Liquid nitrogen in a Dewar flask.
-
Cryogenic safety gear (gloves, goggles).
Procedure:
-
Add Cryoprotectant: If not already present in the buffer, add a cryoprotectant to the sample. A final concentration of 20-30% (v/v) glycerol is common.
-
Load EPR Tube: Transfer the final mixture into a standard quartz EPR tube. Use a long pipette or syringe to deposit the sample at the bottom of the tube, avoiding coating the walls.[12]
-
Freeze Sample:
-
Wear appropriate cryogenic safety gear.[10]
-
Hold the EPR tube with forceps. Begin by dipping only the very bottom tip of the tube into liquid nitrogen.[10][11]
-
Once the initial vigorous boiling subsides, slowly lower the tube into the liquid nitrogen at a rate of approximately 1-2 mm per second.[10][11]
-
This gradual process allows the sample to freeze from the bottom up, forcing expansion upwards and preventing the tube from cracking.[11]
-
-
Storage: Once frozen, the sample can be transferred to a pre-cooled cryostat for immediate measurement or stored in a liquid nitrogen storage Dewar.
Protocol 3: EPR Spectrometer Setup and Data Acquisition (Continuous-Wave EPR)
Rationale: The chosen spectrometer settings are a trade-off between signal intensity, resolution, and the risk of spectral distortion. Incorrect parameters can lead to artificial broadening or saturation of the signal, obscuring the true dynamics.
Typical X-Band (≈9.5 GHz) CW-EPR Parameters:
| Parameter | Typical Range | Rationale / Explanation |
| Center Field | ~3480 - 3520 G | Centered on the g-value of the nitroxide radical (~2.006). |
| Scan Width | 100 - 150 G | Must be wide enough to encompass the entire spectrum, including the broad features of immobilized components. |
| Microwave Power | 2 - 20 mW | Start low (e.g., 2-5 mW) to avoid saturation, where high power artificially broadens the signal.[13] A power saturation study is recommended. |
| Modulation Frequency | 100 kHz | A standard setting for most CW-EPR spectrometers. |
| Modulation Amplitude | 0.5 - 2.0 G | A critical parameter. Should be less than 1/3 of the narrowest peak-to-peak linewidth to avoid artificial broadening. |
| Scan Time | 15 - 60 s | Longer times improve the signal-to-noise ratio. |
| Number of Scans | 1 - 16 | Signal averaging improves the signal-to-noise ratio. |
| Time Constant | 0.01 - 0.1 s | Should be set appropriately relative to the scan time to avoid signal distortion. A common rule of thumb is Scan Time / (10 * Time Constant) > 1. |
Acquisition Steps:
-
Instrument Preparation: Turn on the spectrometer, magnet, and cooling systems as per the manufacturer's instructions.
-
Temperature Control: Set the desired temperature using the temperature controller and allow the system to stabilize. For frozen samples, insert the sample into the pre-cooled cryostat.
-
Insert Sample: Carefully place the EPR tube or flat cell into the resonator.
-
Tune Spectrometer: Tune the microwave bridge to the resonator's frequency. This is a critical step to ensure maximum signal intensity and is performed by adjusting the iris and frequency to achieve a critically coupled dip on the oscilloscope or software display.
-
Set Parameters: Enter the acquisition parameters from the table above into the spectrometer software.
-
Acquire Data: Start the scan. Observe the spectrum as it is acquired.
-
Save Data: Save the raw data file with a descriptive name and log all experimental parameters.
Part 3: Data Interpretation and Analysis
The shape of the EPR spectrum provides direct insight into the rotational mobility of the 3-Carboxy-PROXYL probe.
Caption: Correlation between probe mobility and EPR spectral lineshape.
Quantitative Analysis:
-
Rotational Correlation Time (τc): For spectra in the fast-motion regime, τc can be calculated from the relative heights and widths of the three spectral lines. This value provides a quantitative measure of the local viscosity.
-
Spectral Simulation: In the slow-motion and immobilized regimes, computer simulation programs are used to model the experimental spectrum. By fitting the simulation to the data, parameters such as τc and order parameters (describing the degree of motional restriction) can be extracted.
-
Hyperfine Splitting (Azz): In frozen samples, the separation between the outermost peaks of the spectrum (2A'zz) is sensitive to the polarity of the probe's environment.[5]
References
-
Pavićević, A., Peyrot, F., Mojović, Z., & Mojović, M. (2022). ELECTROCHEMICAL AND EPR INVESTIGATION OF SPIN PROBES ACETOXYMETHOXYCARBONYL- AND CARBOXY-PROXYL. Physical Chemistry 2022. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the nitroxide spin probe 3-carboxy-proxyl (CP). Retrieved from [Link]
-
ResearchGate. (n.d.). EPR Detection of DNA Interaction with 3-Carboxy-proxyl-Labelled Recombinant Human Histone H1.3. Retrieved from [Link]
-
University of California, Davis. (n.d.). EPR Sample Preparation. Retrieved from [Link]
-
Bobko, A. A., et al. (2017). Feasibility of in vivo three-dimensional T2∗ mapping using dicarboxy-PROXYL and CW-EPR-based single-point imaging. Magnetic Resonance in Medicine, 77(1), 435-442. Retrieved from [Link]
-
Dzuba, S. A. (2019). Probing Small-Angle Molecular Motions with EPR Spectroscopy: Dynamical Transition and Molecular Packing in Disordered Solids. Applied Magnetic Resonance, 50(1-2), 1-20. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Sample Preparation - Electron Paramagnetic Resonance (EPR) Facility. Retrieved from [Link]
-
Mojović, M., et al. (2024). Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Arhiv za farmaciju, 74(3), 1-28. Retrieved from [Link]
-
Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2858. Retrieved from [Link]
-
CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. Retrieved from [Link]
-
Caltech. (n.d.). General guidelines for preparation of EPR samples for use at the Caltech EPR facility. Retrieved from [Link]
-
I.R.I.S. (n.d.). Development of in cells EPR protocols for a new service platform: spin labeled biological samples, interaction with metals and n. Retrieved from [Link]
-
Northwestern University. (n.d.). EPR sample prep guide. Retrieved from [Link]
Sources
- 1. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]
- 2. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 10. acif.ucr.edu [acif.ucr.edu]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Feasibility of in vivo three-dimensional T2∗ mapping using dicarboxy-PROXYL and CW-EPR-based single-point imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy in Biophysical Research
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction: The Unique Power of a Stable Radical in Unveiling Molecular Dynamics
In the intricate landscape of biophysics, understanding the dynamic nature of macromolecules is paramount to deciphering their function. 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly known as 3-Carboxy-PROXYL, stands out as a powerful molecular reporter.[1] It is a stable nitroxide free radical, a molecule possessing an unpaired electron, which makes it paramagnetic and thus "visible" to Electron Paramagnetic Resonance (EPR) spectroscopy.[2][3] EPR is a profoundly sensitive technique that specifically detects the behavior of these unpaired electrons.[4] By strategically attaching 3-Carboxy-PROXYL to a biomolecule—a technique called Site-Directed Spin Labeling (SDSL)—we can transform it into an exquisitely sensitive probe of its immediate environment.[5][6]
The true versatility of 3-Carboxy-PROXYL lies in its carboxylic acid functional group. This moiety serves as a robust chemical handle, allowing for covalent attachment to primary amines, such as the side chain of lysine residues or the N-terminus of a protein, after a straightforward chemical activation step. This enables researchers to place a spectroscopic spy at specific locations within a protein or other biomolecules, unlocking a wealth of information about local structure, conformational changes, and interactions that are often invisible to other analytical techniques. This guide provides the foundational principles, field-tested insights, and detailed protocols for leveraging 3-Carboxy-PROXYL in key areas of biophysical and pharmaceutical research.
Core Application I: Illuminating Protein Structure and Dynamics with SDSL-EPR
Scientific Principle & Rationale
The power of SDSL-EPR stems from the sensitivity of the nitroxide EPR spectrum to its rotational motion. When the 3-Carboxy-PROXYL label is attached to a protein, its movement is no longer free; it is dictated by the dynamics of the protein backbone and the side chain to which it is tethered.
-
Highly Dynamic Regions: If the label is in a flexible, solvent-exposed region like a loop, it will tumble rapidly, resulting in a sharp, well-resolved three-line EPR spectrum.
-
Structurally Ordered Regions: Conversely, if the label is in a more constrained environment, such as an alpha-helix or buried within a protein core, its motion will be restricted. This slow tumbling dramatically broadens the EPR spectrum.
By analyzing the lineshape of the EPR spectrum, we can extract quantitative information about the mobility of the spin label on the nanosecond timescale.[2] This allows us to map the flexibility of different regions of a protein, detect subtle conformational changes upon ligand binding or protein-protein interaction, and gain insights into the mechanisms of protein function.[6][7]
Application Note: Causality in Experimental Design
The selection of the labeling site is the most critical decision in an SDSL experiment. It is not a random process but a hypothesis-driven choice.
-
To Probe Conformational Changes: Label residues at the interface of two domains or in a region hypothesized to undergo a structural transition. A change in the EPR spectrum upon adding a binding partner provides direct evidence of a local conformational shift.
-
To Map Secondary Structure: By labeling a series of consecutive residues, one can observe periodic changes in mobility. Residues on the exposed face of an alpha-helix will be more mobile than those facing the protein core.
-
To Validate Structural Models: Experimental mobility data from EPR can be compared against predictions from molecular dynamics simulations to refine and validate computational models of protein structure.[8][9]
The trustworthiness of the data relies on a self-validating system: the protein's function should be minimally perturbed by the label. Therefore, it is essential to perform activity assays on the labeled protein to ensure the introduced probe does not disrupt its biological function.
Caption: Workflow for Site-Directed Spin Labeling (SDSL) using 3-Carboxy-PROXYL.
Protocol 1: Amine-Directed Protein Labeling with 3-Carboxy-PROXYL
This protocol describes the covalent attachment of 3-Carboxy-PROXYL to primary amine groups (lysine side chains, N-terminus) on a target protein via the formation of a stable amide bond.
Materials:
-
3-Carboxy-PROXYL (MW: 186.23 g/mol )[1]
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purified protein of interest in an amine-free buffer (e.g., HEPES, Phosphate) at pH 7.5-8.5.
-
Spin-desalting column (e.g., PD-10)
-
EPR sample capillaries
Procedure:
-
Activation of 3-Carboxy-PROXYL to its NHS-ester:
-
Rationale: The carboxyl group is not reactive towards amines. Activating it with EDC and NHS creates a semi-stable NHS-ester that readily reacts with primary amines to form a covalent amide bond.[10]
-
In a microcentrifuge tube, dissolve 2 mg of 3-Carboxy-PROXYL (~10.7 µmol) in 100 µL of anhydrous DMF.
-
Add 1.5 equivalents of NHS (1.8 mg, ~16 µmol) and 1.5 equivalents of EDC (3.1 mg, ~16 µmol).
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light. The activated label should be used immediately.
-
-
Protein Labeling Reaction:
-
Rationale: A slightly alkaline pH (7.5-8.5) ensures that lysine side chains are deprotonated and thus maximally nucleophilic, while maintaining protein stability. A molar excess of the label drives the reaction to completion.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
Add a 10-fold molar excess of the activated 3-Carboxy-PROXYL solution to the protein solution. For example, for 1 mL of a 50 µM protein solution (50 nmol), add ~4.7 µL of the 107 mM activated label solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Unreacted Spin Label:
-
Rationale: Free, unreacted spin label is highly mobile and will dominate the EPR spectrum, obscuring the signal from the protein-bound label. It must be completely removed.
-
Equilibrate a spin-desalting column with the desired buffer for EPR analysis.
-
Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to separate the high-molecular-weight labeled protein from the low-molecular-weight free label.
-
Alternatively, use dialysis against a large volume of buffer.
-
-
EPR Sample Preparation and Data Acquisition:
-
Concentrate the labeled protein to a final concentration of 50-200 µM.
-
Load approximately 10-20 µL of the sample into a glass or quartz EPR capillary.
-
Flash-freeze the sample in liquid nitrogen if low-temperature spectra are desired, or proceed with room temperature measurements.
-
Acquire the continuous-wave (CW) EPR spectrum using an X-band EPR spectrometer.
-
Data Interpretation Summary:
| EPR Spectral Feature | Biophysical Interpretation |
| Sharp, narrow lines | High rotational mobility (nanosecond timescale); indicates a flexible, solvent-exposed site. |
| Broad, asymmetric lines | Restricted/slow rotational mobility; indicates a structurally ordered or buried site. |
| Hyperfine Splitting (Azz) | Sensitive to the polarity of the local environment. Larger splitting indicates a more polar (water-exposed) environment. |
| Change in Lineshape | Indicates a change in the local dynamics, often due to a conformational change in the protein. |
Core Application II: Probing the Dynamic World of Biological Membranes
Scientific Principle & Rationale
Biological membranes are not static structures; they are dynamic assemblies of lipids and proteins.[11] Nitroxide spin labels are invaluable tools for studying these dynamics.[12][13] By attaching 3-Carboxy-PROXYL to a membrane protein, we can directly monitor its rotational diffusion within the bilayer and detect conformational changes. Furthermore, by using lipid molecules that have been synthetically modified to include a nitroxide headgroup or a label along their acyl chain, we can measure key membrane properties.
-
Membrane Fluidity/Viscosity: The rotational speed of a spin-labeled lipid directly reports on the "fluidity" or microviscosity of its local environment.
-
Lipid-Protein Interactions: When a spin-labeled lipid is in a membrane containing an integral protein, the resulting EPR spectrum is often a superposition of two signals: one from the fast-moving lipids in the bulk bilayer and a broader component from the motionally-restricted lipids interacting directly with the protein's surface (the "boundary lipid" shell).[11] This allows for the quantification of these crucial interactions.
Application Note: Designing Membrane Biophysics Experiments
The choice of labeling strategy depends on the scientific question. To study the internal dynamics of a membrane protein, label the protein itself using the amine-reactive strategy from Protocol 1 before reconstitution. To study the properties of the membrane environment, use spin-labeled lipids. The position of the label on the lipid acyl chain is critical: a label near the headgroup reports on the dynamics at the water-lipid interface, while a label deeper in the chain reports on the dynamics of the hydrophobic core.
Caption: Spin-labeled lipids in bulk vs. boundary environments around a protein.
Protocol 2: Reconstitution of a Spin-Labeled Membrane Protein into Liposomes
This protocol describes the process of embedding a purified, spin-labeled membrane protein into an artificial lipid bilayer (liposome).
Materials:
-
Spin-labeled protein (from Protocol 1)
-
Lipids (e.g., POPC, DPPC) dissolved in chloroform
-
Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl glucoside (OG))
-
Buffer for reconstitution
-
Bio-Beads or dialysis cassettes for detergent removal
Procedure:
-
Preparation of Lipid Film:
-
In a round-bottom flask, add the desired amount of lipid solution.
-
Remove the chloroform solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Solubilization:
-
Rationale: The lipid film and the purified protein are independently solubilized in a detergent above its critical micelle concentration (CMC). This creates mixed micelles of lipid-detergent and protein-detergent.
-
Hydrate the lipid film with reconstitution buffer containing detergent to create a clear solution of lipid-detergent micelles.
-
The purified spin-labeled protein should already be in a buffer containing detergent from its purification process.
-
-
Formation of Proteoliposomes:
-
Mix the solubilized lipids and the spin-labeled protein at the desired lipid-to-protein ratio.
-
Rationale: Slowly removing the detergent from the mixed micelle solution causes the lipids and protein to self-assemble into proteoliposomes, where the protein is embedded in the lipid bilayer.
-
Add Bio-Beads to the mixture and incubate with gentle agitation for several hours to overnight at 4°C to adsorb the detergent. Alternatively, place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer.
-
-
Harvesting and Analysis:
-
Remove the Bio-Beads or dialysis cassette. The resulting turbid solution contains the proteoliposomes.
-
The proteoliposomes can be pelleted by ultracentrifugation if a more concentrated sample is needed.
-
Transfer the proteoliposome sample to an EPR capillary for spectral acquisition as described in Protocol 1, Step 4. The resulting spectrum will report on the dynamics of the labeled site within the membrane environment.
-
Core Application III: Advancing Drug Development and Delivery
Scientific Principle & Rationale
EPR spectroscopy and nitroxide probes offer a unique analytical window into pharmaceutical systems.[4] They can characterize the physicochemical properties of drug delivery systems and probe the interactions of drug candidates with their target environments, particularly biological membranes.[2][14][15]
-
Characterizing Drug Delivery Systems: Spin probes can be encapsulated within drug carriers like liposomes, micelles, or nanoparticles. The EPR spectrum of the probe then reports on the internal microviscosity, polarity, and potential for phase transitions within the carrier, which are critical parameters affecting drug loading and release.[14]
-
Drug-Membrane Interaction: Many drugs exert their effects at the cell membrane. By introducing a spin-labeled lipid into a model membrane, one can use EPR to monitor how a drug candidate perturbs the membrane's fluidity and order.[2] A drug that inserts into the bilayer may increase or decrease the mobility of the spin label, providing a quantitative measure of its membrane-altering effects.
Application Note: A Tool for Preclinical Characterization
In drug development, understanding how a compound interacts with membranes is crucial for predicting its absorption, distribution, and potential toxicity. EPR provides a direct, non-destructive method to screen compounds for their membrane activity.[4] For instance, a compound that significantly disorders the lipid bilayer at low concentrations might have a higher likelihood of causing cell lysis (toxicity). Conversely, a drug designed to be delivered in a liposomal formulation can be optimized by using EPR to ensure it is properly encapsulated and does not disrupt the carrier's stability.
Caption: EPR workflow for assessing a drug's effect on membrane fluidity.
Protocol 3: Assessing Drug-Induced Changes in Membrane Fluidity
This protocol uses a spin-labeled lipid to measure changes in the order and dynamics of a model membrane upon the addition of a drug candidate.
Materials:
-
A spin-labeled lipid (e.g., 5-DOXYL-stearic acid or 16-DOXYL-stearic acid)
-
Host lipid (e.g., POPC)
-
Drug candidate of interest
-
Buffer (e.g., PBS)
Procedure:
-
Preparation of Spin-Labeled Liposomes:
-
Prepare liposomes as described in Protocol 2 (Steps 1 and 2, without protein), co-dissolving the host lipid and the spin-labeled lipid in chloroform at a molar ratio of ~100:1.
-
Hydrate the resulting lipid film with buffer and extrude through a polycarbonate membrane to create unilamellar vesicles of a defined size (e.g., 100 nm).
-
-
Incubation with Drug Candidate:
-
Prepare a series of samples by mixing the liposome suspension with the drug candidate at various final concentrations.
-
Include a control sample containing only liposomes and the drug's vehicle (e.g., DMSO).
-
Incubate all samples for a defined period (e.g., 30 minutes) at a controlled temperature to allow the drug to partition into the membranes.
-
-
EPR Data Acquisition and Analysis:
-
Acquire the EPR spectrum for each sample.
-
Rationale: Changes in the mobility of the spin-labeled lipid will alter the splitting between the outermost peaks of the EPR spectrum (2Amax). An increase in this splitting corresponds to decreased mobility (more ordered membrane), while a decrease signifies increased mobility (more fluid membrane).
-
Measure the maximal hyperfine splitting (2Amax) for each spectrum.
-
Plot the change in 2Amax as a function of drug concentration to quantify the drug's effect on membrane order.
-
References
-
EPR in Pharma - News-Medical.Net. Available at: [Link]
-
Marsh, D. (1990). Studies of membrane dynamics using nitroxide spin labels. Pure & Appl. Chem., 62(2), 265-270. Available at: [Link]
-
Bešić, E. et al. (2024). Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Acta Pharmaceutica. Available at: [Link]
-
Pharmaceutical Applications of EPR Spectroscopy - Bruker. Available at: [Link]
-
Miteva, M. et al. (2010). Application of electron paramagnetic resonance (EPR) spectroscopy and imaging in drug delivery research - chances and challenges. International Journal of Pharmaceutics. Available at: [Link]
-
Marsh, D. (1990). Studies of membrane dynamics using nitroxide spin labels. ResearchGate. Available at: [Link]
-
Application of Electron Paramagnetic Resonance (EPR) spectroscopy and imaging in drug delivery research - Ovid. Available at: [Link]
-
Griffith, O. H., Libertini, L. J., & Birrell, G. B. (1971). Role of lipid spin labels in membrane biophysics. Journal of Physical Chemistry. Available at: [Link]
-
Steinhoff, H. J. et al. (2000). Hydrogen bonding of nitroxide spin labels in membrane proteins. Physical Chemistry Chemical Physics. Available at: [Link]
-
Marsh, D. (1990). Studies of membrane dynamics using nitroxide spin labels. Sci-Hub. Available at: [Link]
-
Dobrynin, S. A. et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. Available at: [Link]
-
Protein labeling protocol - Abberior Instruments. Available at: [Link]
-
Peter, Z. et al. (2005). Site-directed spin labeling studies on nucleic acid structure and dynamics. Methods. Available at: [Link]
-
Cunningham, A. M. et al. (2019). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology. Available at: [Link]
-
Tominaga, M. et al. (2001). Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. ResearchGate. Available at: [Link]
-
Bailey, J. B. et al. (2022). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments. Available at: [Link]
-
Schilling, O. et al. (2007). Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides. Nature Protocols. Available at: [Link]
-
Hankovszky, H. O. et al. (1982). New mono- And difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels. Canadian Journal of Chemistry. Available at: [Link]
-
3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy - NIST WebBook. Available at: [Link]
-
Hankovszky, H. O. et al. (1986). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry. Available at: [Link]
-
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide - Amerigo Scientific. Available at: [Link]
-
What are the protocols for protein labeling by using antibodies? - ResearchGate. Available at: [Link]
-
Studying Macromolecules by EPR. Available at: [Link]
-
Omar, S. S. et al. (2022). Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones. ACS Infectious Diseases. Available at: [Link]
-
Site-Specific Protein Labeling Methods and Protocols | Request PDF - ResearchGate. Available at: [Link]
-
Papaleo, E. (2022). Modeling the Structure and Interactions of Intrinsically Disordered Peptides with Multiple Replica, Metadynamics-Based Sampling Methods and Force-Field Combinations. Journal of Chemical Theory and Computation. Available at: [Link]
-
Salas-Estrada, L. et al. (2023). Functional Protein Dynamics in a Crystal. Journal of Chemical Theory and Computation. Available at: [Link]
-
Klein-Seetharaman, J. (2002). Dynamics in Rhodopsin. Chembiochem. Available at: [Link]
-
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide | C9H18N2O2 - PubChem. Available at: [Link]
Sources
- 1. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy [webbook.nist.gov]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Site-directed spin labeling studies on nucleic acid structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics in rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling the Structure and Interactions of Intrinsically Disordered Peptides with Multiple Replica, Metadynamics-Based Sampling Methods and Force-Field Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Protein Dynamics in a Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein labeling protocol [abberior.rocks]
- 11. old.iupac.org [old.iupac.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of electron paramagnetic resonance (EPR) spectroscopy and imaging in drug delivery research - chances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Application Note: 3-Carboxy-PROXYL as a High-Fidelity Spin Probe for Membrane Fluidity Studies
Introduction
The fluidity of cellular membranes is a critical parameter that governs a vast array of biological processes, including signal transduction, ion transport, and membrane protein function.[1][2][3] Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), offers a powerful biophysical approach to probe the dynamic properties of lipid bilayers without size restrictions.[2][3] Nitroxide spin probes, stable organic radicals, serve as sensitive reporters of their local environment. When incorporated into a membrane, the rotational motion of a spin probe is modulated by the viscosity of its surroundings. This motion is directly reflected in the EPR spectrum, providing a quantitative measure of membrane fluidity.[4][5]
This application note provides a comprehensive guide to the use of 3-Carboxy-PROXYL, a versatile and stable nitroxide spin probe, for the quantitative assessment of membrane fluidity.[1] Its small size and carboxyl group facilitate its partitioning into the aqueous and interfacial regions of the membrane, making it an excellent probe for studying the dynamics at the lipid headgroup level.[1] We will delve into the theoretical principles, provide detailed experimental protocols for liposome labeling, and outline the data analysis workflow for extracting key fluidity parameters.
Properties of 3-Carboxy-PROXYL
3-Carboxy-PROXYL (3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy) is a highly stable nitroxide radical valued for its utility in EPR spectroscopy.[1] Its key features make it particularly suitable for membrane studies.
| Property | Value / Description | Source |
| Chemical Formula | C₉H₁₆NO₃ | |
| Molecular Weight | 186.23 g/mol | |
| CAS Number | 2154-68-9 | |
| Appearance | Yellowish to orange crystalline powder | [6] |
| Key Feature | Carboxylic acid group enhances solubility in aqueous environments and interaction with the membrane interface. | [1] |
| Storage | 2-8°C, protected from light. | [7] |
Principle of the Method
EPR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons, such as nitroxide radicals.[2][4] The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but it probes electron spin transitions instead of nuclear spin transitions.[2][4]
-
Electron Spin in a Magnetic Field: An unpaired electron possesses a magnetic moment. When placed in an external magnetic field (B₀), this moment aligns either parallel or anti-parallel to the field, creating two distinct energy levels.
-
Resonance Condition: The energy difference (ΔE) between these two states is proportional to the strength of the magnetic field. By applying microwave radiation of a fixed frequency (ν), absorption occurs when the magnetic field is swept to a point where the energy gap matches the microwave energy (ΔE = hν).[5] This absorption event is what is detected and gives rise to the EPR spectrum.
-
Hyperfine Interaction: The unpaired electron in a nitroxide radical is primarily localized on the nitrogen atom. The magnetic nucleus of the nitrogen atom (¹⁴N, spin I=1) interacts with the electron spin, splitting the single absorption line into three distinct lines (corresponding to the nitrogen nuclear spin states mI = +1, 0, -1).
-
Anisotropy and Rotational Motion: In a fixed or "frozen" sample, the spin probe is randomly oriented. The EPR spectrum is a broad "powder pattern" that reflects the anisotropy of the interaction between the electron and the magnetic field. However, in a fluid membrane, the spin probe undergoes rapid rotational diffusion. This tumbling motion averages the anisotropic interactions.
-
Fast Tumbling (High Fluidity): In a highly fluid membrane, the rapid motion of 3-Carboxy-PROXYL averages the anisotropy, resulting in three sharp, well-defined hyperfine lines of nearly equal height.
-
Slow Tumbling (Low Fluidity): In a more viscous or ordered membrane (e.g., in the gel phase), the motion is restricted. This incomplete averaging leads to a significant broadening of the spectral lines, particularly the high-field line, and a decrease in its amplitude.
-
The shape of the EPR spectrum is therefore exquisitely sensitive to the rate of rotational motion of the 3-Carboxy-PROXYL probe, which in turn is a direct reporter of the local membrane fluidity.[4][5]
Experimental Design and Considerations
Causality Behind Experimental Choices: The success of a membrane fluidity study hinges on careful experimental design. Each choice is made to ensure that the resulting EPR spectrum accurately reflects the intrinsic properties of the membrane and not experimental artifacts.
-
Probe Concentration: It is critical to use a low probe-to-lipid molar ratio (typically 1:100 to 1:500). Higher concentrations can lead to spin-spin interactions between neighboring probe molecules. This interaction causes artificial broadening of the EPR lines, which can be misinterpreted as low membrane fluidity.
-
Choice of Membrane System:
-
Liposomes/Vesicles: Artificial lipid vesicles are an excellent model system. They offer precise control over lipid composition, allowing for systematic studies of how factors like cholesterol content, acyl chain saturation, or drug incorporation affect fluidity.
-
Biological Membranes (e.g., Erythrocyte Ghosts, Isolated Organelles): Studying native membranes provides direct physiological insights. However, the inherent complexity requires careful controls to account for interactions with membrane proteins and other components.
-
-
Solvent for Probe Stock: 3-Carboxy-PROXYL should be dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution. This minimizes the amount of solvent introduced into the aqueous membrane suspension, preventing solvent-induced artifacts in membrane structure.
-
Temperature Control: Membrane fluidity is highly dependent on temperature. Precise and stable temperature control during EPR measurements is mandatory for reproducibility and for studying phase transitions.
Detailed Experimental Protocol
This protocol details the preparation of unilamellar liposomes and their labeling with 3-Carboxy-PROXYL for EPR analysis.
Part 1: Preparation of Spin Probe Stock Solution
-
Weighing: Accurately weigh out approximately 1-2 mg of 3-Carboxy-PROXYL powder in a microcentrifuge tube.
-
Dissolution: Add a small volume (e.g., 100 µL) of absolute ethanol or DMSO to dissolve the powder. Vortex thoroughly to ensure complete dissolution. This creates a concentrated stock solution (e.g., ~50 mM).
-
Storage: Store the stock solution at -20°C, protected from light.
Part 2: Preparation and Labeling of Liposomes
-
Lipid Film Formation: a. In a round-bottom flask, add the desired lipids (e.g., 10 mg of DPPC - dipalmitoylphosphatidylcholine) dissolved in chloroform. b. Add the 3-Carboxy-PROXYL stock solution to the lipid solution to achieve the desired final probe-to-lipid molar ratio (e.g., 1:200). c. Mix thoroughly. d. Remove the organic solvent using a rotary evaporator under vacuum for at least 1 hour to form a thin, dry lipid film on the flask wall.
-
Hydration: a. Add a suitable buffer (e.g., 2 mL of phosphate-buffered saline, PBS, pH 7.4) to the flask. b. Hydrate the lipid film by vortexing vigorously for 5-10 minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
Sonication or Extrusion (to form LUVs): a. Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes translucent. Maintain temperature control to avoid lipid degradation. b. Extrusion (Recommended): For a more uniform size distribution, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This produces large unilamellar vesicles (LUVs).
-
Removal of Unincorporated Probe (Self-Validation Step): a. To ensure that the EPR signal originates only from membrane-partitioned probes, unincorporated 3-Carboxy-PROXYL must be removed. b. Use a desalting column (e.g., Sephadex G-50) equilibrated with the same buffer. c. Apply the liposome suspension to the column and collect the turbid fractions containing the labeled liposomes, which will elute in the void volume. The free probe will be retained by the column matrix and elute later.
Part 3: EPR Sample Preparation and Data Acquisition
-
Sample Loading: a. Transfer approximately 25-50 µL of the final labeled liposome suspension into a thin, gas-permeable EPR capillary tube (e.g., TPX tubing). b. Seal one end of the tube with a suitable sealant (e.g., Critoseal). c. Centrifuge the capillary briefly to pellet the liposomes at the sealed end, creating a concentrated sample.
-
EPR Spectrometer Setup: a. Place the capillary tube into the EPR cavity using a standard sample holder. b. Set the desired temperature and allow it to equilibrate for at least 5-10 minutes. c. Tune the spectrometer to the resonant frequency of the cavity.
-
Data Acquisition Parameters (Typical for X-band):
-
Microwave Frequency: ~9.5 GHz
-
Center Field: ~3400 Gauss (G)
-
Sweep Width: 100 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: ≤ 1 G (to avoid artificial line broadening)
-
Microwave Power: Non-saturating power level (e.g., 5-10 mW, determine via a power saturation study).
-
Time Constant: ~0.03 s
-
Number of Scans: Average multiple scans (e.g., 1-5) to improve the signal-to-noise ratio.
-
Experimental Workflow Diagram
Caption: Experimental workflow for membrane fluidity analysis.
Data Analysis and Interpretation
The quantitative analysis of the EPR spectrum allows for the calculation of parameters that describe the dynamics and order of the membrane.
Rotational Correlation Time (τc)
For probes undergoing relatively fast, isotropic motion (characteristic of the liquid-disordered phase), the rotational correlation time (τc) can be calculated.[8][9] This parameter represents the average time it takes for the probe to rotate through one radian.[8] A shorter τc indicates faster motion and higher fluidity.
The value of τc (in seconds) can be approximated using the following equation:
τc = 6.5 x 10⁻¹⁰ * ΔH₀ * [ (h₀ / h₋₁)¹ᐟ² - 1 ]
Where:
-
ΔH₀ is the peak-to-peak width of the central line (mI=0) in Gauss.
-
h₀ is the amplitude of the central line.
-
h₋₁ is the amplitude of the high-field line (mI=-1).
Order Parameter (S)
In more ordered systems like the liquid-ordered or gel phase, the motion of the probe becomes anisotropic and restricted. The order parameter (S) describes the extent of this orientational restriction. It ranges from S=0 (completely isotropic motion) to S=1 (completely restricted, no motion). A higher S value corresponds to lower fluidity and a more ordered membrane environment.
The order parameter can be calculated from the hyperfine splitting values:
S = (T∥ - T⊥) / (Azz - Axx)
Where:
-
T∥ is the outer hyperfine splitting (half the distance between the two outer extrema of the spectrum).
-
T⊥ is the inner hyperfine splitting (half the distance between the two inner extrema).
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystal, which are constants (Azz ≈ 32 G, Axx ≈ 6 G).
A polarity correction factor is often applied for more accurate calculations.[10][11]
Interpreting the Results
By calculating τc or S, one can quantitatively compare the fluidity of different membrane samples.
| Membrane State | Expected EPR Spectrum | τc | S |
| High Fluidity | Three sharp, symmetric lines | Short (e.g., < 1 ns) | Low (e.g., < 0.5) |
| Low Fluidity | Broadened lines, reduced h₋₁ | Long (e.g., > 5 ns) | High (e.g., > 0.8) |
For example, adding cholesterol to a DPPC membrane below its phase transition temperature will increase order, leading to a larger S value. Conversely, heating the membrane above its phase transition temperature will dramatically increase fluidity, resulting in a much shorter τc.
Principle of Fluidity Measurement Diagram
Caption: Effect of membrane fluidity on probe motion and EPR spectrum.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No EPR Signal | Probe degradation; Spectrometer issue; Insufficient sample concentration. | Use fresh probe stock; Check spectrometer tuning and settings; Concentrate sample by centrifugation. |
| Very Broad, Featureless Spectrum | Probe concentration is too high (spin-spin broadening); Sample is frozen. | Reduce probe-to-lipid ratio to < 1:100; Ensure temperature is above the freezing point of the buffer. |
| Signal from Free Probe (Sharp 3 lines superimposed on broad spectrum) | Incomplete removal of unincorporated probe. | Repeat the column chromatography step or use dialysis to remove free 3-Carboxy-PROXYL. |
| Poor Signal-to-Noise Ratio | Low probe concentration; Small sample volume. | Increase the number of scans; Ensure the sample is properly positioned in the most sensitive region of the EPR cavity. |
References
-
Chem-Impex. (n.d.). 3-Carboxy-PROXYL. Retrieved from [Link]
-
Abdullin, D., et al. (2018). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Function, 1(1). Available at: [Link]
-
The D.L., et al. (2018). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Molecules, 23(7), 1775. Available at: [Link]
-
The D.L., et al. (2015). Biophysical EPR Studies Applied to Membrane Proteins. Cell Biochemistry and Biophysics, 73(2), 347-357. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Rotational correlation time – Knowledge and References. Retrieved from [Link]
-
Physics LibreTexts. (2022). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes. Available at: [Link]
-
McNulty, M. J., et al. (2018). Structural origins of nitroxide side chain dynamics on membrane protein α-helical sites. Biophysical Journal, 115(9), 1648-1661. Available at: [Link]
-
Sahu, I. D., & Lorigan, G. A. (2018). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Function, 1(1). Available at: [Link]
-
Antipina, N. A., et al. (2024). Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. Preprints.org. Available at: [Link]
-
Sahu, I. D., et al. (2013). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Protein and Peptide Letters, 20(8), 863-875. Available at: [Link]
-
Marsh, D. (2018). Spin-label Order Parameter Calibrations for Slow Motion. Applied Magnetic Resonance, 49(1), 97-106. Available at: [Link]
-
Stepanov, A. G., et al. (2022). Novel Orientation-Sensitive Spin Probes for Graphene Oxide Membranes Study. Membranes, 12(12), 1241. Available at: [Link]
-
Steinhoff, H. J. (1988). A Simple Method for Determination of Rotational Correlation Times and Separation of Rotational and Polarity Effects From EPR Spectra of Spin-Labeled Biomolecules in a Wide Correlation Time Range. Journal of Biochemical and Biophysical Methods, 17(4), 237-247. Available at: [Link]
-
Antipina, N. A., et al. (2024). Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. Polymers, 16(20), 2824. Available at: [Link]
-
Bruker. (n.d.). EPR in Life Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. Available at: [Link]
-
NESG Wiki. (2011). NMR determined Rotational correlation time. Retrieved from [Link]
-
Marsh, D. (2018). Spin-label Order Parameter Calibrations for Slow Motion. Applied Magnetic Resonance, 49(1), 97-106. Available at: [Link]
-
Iwahara, J., et al. (2007). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Nature Protocols, 2(10), 2557-2564. Available at: [Link]
-
Bridges, M. D., et al. (2019). A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins. Biochemistry, 58(2), 177-187. Available at: [Link]
-
Gaponova, I. A., et al. (2019). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 24(19), 3569. Available at: [Link]
-
St-Onge, G., & Scherrer, R. (1981). Use of spin-labeled and fluorescent lipids to study the activity of the phospholipid transfer protein from maize seedlings. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 644(1), 101-107. Available at: [Link]
-
Strzałka, W., et al. (2024). Effect of Ionic and Nonionic Compounds Structure on the Fluidity of Model Lipid Membranes: Computer Simulation and EPR Experiment. International Journal of Molecular Sciences, 25(23), 13038. Available at: [Link]
-
Mainali, L., & Subczynski, W. K. (2017). Chemical structures of three classes of lipid spin labels used in membrane studies. ResearchGate. Available at: [Link]
-
Aisenbrey, C., et al. (2006). The Distribution of Lipid Attached Spin Probes in Bilayers: Application to Membrane Protein Topology. Biophysical Journal, 90(6), 2001-2012. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Biophysical EPR Studies Applied to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Carboxy-PROXYL 98 , SAFC Yes 2154-68-9 [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Spin-label Order Parameter Calibrations for Slow Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spin-label Order Parameter Calibrations for Slow Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative pH Measurement in Biological Systems Using the pH-Sensitive Spin Probe 3-Carboxy-PROXYL
Introduction: The Critical Role of pH in Biological and Pharmaceutical Research
Cellular function, from enzymatic activity to drug uptake, is intricately governed by pH. The ability to accurately measure pH in specific microenvironments is therefore of paramount importance in biomedical research and drug development.[1] While traditional methods like pH electrodes are invaluable, they are often not suitable for measurements in complex biological samples or for determining intracellular pH without disrupting the system.[2][3][4][5][6] Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with pH-sensitive spin probes, offers a powerful, non-invasive alternative for such applications.[1][7][8]
This application note provides a comprehensive guide to the use of 3-Carboxy-PROXYL, a versatile and stable nitroxide spin probe, for the quantitative measurement of pH in aqueous environments. We will delve into the underlying principles of its pH sensitivity, provide a detailed, field-proven protocol for its application, and discuss its utility for researchers, scientists, and drug development professionals.[9][10][11]
The Principle: How 3-Carboxy-PROXYL Senses pH
3-Carboxy-PROXYL is a nitroxide radical, meaning it contains a stable unpaired electron.[9] This unpaired electron interacts with the nucleus of the nitrogen atom, a phenomenon known as hyperfine interaction.[12] This interaction splits the EPR spectrum into three distinct lines. The distance between these lines, known as the hyperfine coupling constant (Aiso), is exquisitely sensitive to the local chemical environment of the nitroxide.[13][14]
The key to 3-Carboxy-PROXYL's pH sensitivity lies in its carboxylic acid group (-COOH).[9][10][11] At low pH, this group is protonated (-COOH), while at higher pH, it becomes deprotonated (-COO⁻). This change in the protonation state alters the electron distribution within the molecule, which in turn directly affects the hyperfine coupling constant (Aiso) of the nearby nitroxide radical. By precisely measuring this change in Aiso, we can accurately determine the pH of the surrounding medium.
Visualizing the Mechanism of pH Sensing
Caption: Mechanism of pH-dependent spectral change in 3-Carboxy-PROXYL.
Key Experimental Considerations and Best Practices
Before proceeding to the detailed protocol, it is crucial to understand the rationale behind key experimental choices. This understanding will empower you to adapt the protocol to your specific research needs and troubleshoot any potential issues.
-
Probe Concentration: A final concentration of 100-200 µM 3-Carboxy-PROXYL is generally recommended. This concentration is high enough to provide a good signal-to-noise ratio in a reasonable acquisition time, yet low enough to avoid significant line broadening due to spin-spin interactions.[15]
-
Buffer Selection: The choice of buffer for your calibration curve is critical. It is essential to use a series of buffers with well-defined pH values that bracket the expected pH range of your sample.[2][3][4][16] The buffer itself should not interact with the spin probe. Phosphate-buffered saline (PBS) or a universal buffer system are often suitable choices.
-
Temperature Control: The hyperfine coupling constant can be temperature-dependent. Therefore, it is imperative to maintain a constant and known temperature throughout the calibration and sample measurements.[17] Most modern EPR spectrometers are equipped with variable temperature controllers to ensure this.
-
Oxygen Removal: Molecular oxygen can broaden the EPR signal. While not always necessary for routine measurements, for high-resolution studies, it may be beneficial to deoxygenate your samples by bubbling with an inert gas like nitrogen or argon.
Experimental Protocol: pH Measurement with 3-Carboxy-PROXYL
This protocol outlines a self-validating system for the accurate measurement of pH using 3-Carboxy-PROXYL and EPR spectroscopy.
Materials and Equipment
-
Phosphate-buffered saline (PBS) or other suitable buffer system
-
EPR spectrometer (X-band) with a temperature controller
-
EPR sample capillaries or flat cells
-
Micropipettes
-
Vortex mixer
Experimental Workflow
Caption: Workflow for pH measurement using 3-Carboxy-PROXYL.
Step-by-Step Procedure
Part 1: Preparation of Solutions
-
Prepare a 10 mM stock solution of 3-Carboxy-PROXYL: Dissolve the appropriate amount of 3-Carboxy-PROXYL in deionized water or your chosen buffer. Store this stock solution at 2-8°C, protected from light.[10]
-
Prepare a series of calibration buffers: Using a calibrated pH meter, prepare a set of at least 5-7 buffer solutions with known pH values that span your expected experimental range.[2][3][4][16] For example, for a physiological pH range, you might prepare buffers at pH 6.0, 6.5, 7.0, 7.5, and 8.0.
-
Prepare the calibration samples: To each of your calibration buffers, add the 3-Carboxy-PROXYL stock solution to a final concentration of 100-200 µM. Mix thoroughly by vortexing.
-
Prepare your experimental samples: Add the 3-Carboxy-PROXYL stock solution to your experimental samples to the same final concentration as used for the calibration samples. Ensure homogenous mixing.
Part 2: EPR Data Acquisition
-
Set up the EPR spectrometer: Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions. Set the desired temperature for your experiment.
-
Load the sample: Transfer a calibration sample into an EPR capillary tube or flat cell and place it in the spectrometer's resonant cavity.
-
Acquire the EPR spectrum: Use typical X-band continuous-wave (CW) EPR settings. A good starting point for parameters is:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW (avoid saturation)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.05 - 0.1 mT
-
Sweep width: 10 mT
-
Sweep time: 60-120 s
-
Number of scans: 1-4 (for signal averaging)
-
-
Repeat for all samples: Acquire the EPR spectra for all calibration and experimental samples using the identical instrument settings.
Part 3: Data Analysis and pH Determination
-
Measure the hyperfine coupling constant (Aiso): From each acquired spectrum, measure the distance in the magnetic field between the first and second, and the second and third spectral lines. The average of these two values gives you the hyperfine coupling constant (Aiso). Most EPR software packages have built-in tools for this measurement.
-
Generate the calibration curve: Plot the measured Aiso values for your calibration samples as a function of their known pH. You should obtain a sigmoidal curve.
-
Fit the data: Fit the calibration data to the following equation, which is a form of the Henderson-Hasselbalch equation adapted for this purpose:
Aiso = (Aacid + Abase * 10(pH - pKa)) / (1 + 10(pH - pKa))
Where:
-
Aacid is the Aiso of the fully protonated form.
-
Abase is the Aiso of the fully deprotonated form.
-
pKa is the acid dissociation constant of the probe.
-
-
Determine the pH of your experimental samples: Measure the Aiso from the EPR spectra of your experimental samples. Using the equation from your fitted calibration curve, you can then calculate the pH of each sample.
Data Presentation: Expected Relationship between Aiso and pH
| pH | Expected Aiso (mT) - Illustrative | Description |
| < 4.0 | ~1.58 | The carboxylic acid group is fully protonated, resulting in a larger Aiso. |
| 6.0 | ~1.57 | A mixture of protonated and deprotonated forms exists. |
| 7.0 | ~1.56 | Approaching the pKa of the probe, the Aiso continues to decrease. |
| > 9.0 | ~1.55 | The carboxylic acid group is fully deprotonated, leading to a smaller Aiso. |
Note: The exact Aiso values will depend on the specific experimental conditions (temperature, solvent, etc.) and should be determined from your calibration curve.
Applications in Research and Drug Development
The ability to accurately measure pH in various biological and chemical systems makes 3-Carboxy-PROXYL a valuable tool in several areas:
-
Cellular Physiology: Investigating pH regulation in different cellular compartments.
-
Enzymology: Studying the pH-dependence of enzyme kinetics.
-
Drug Delivery: Assessing the local pH in drug delivery systems and its impact on drug release.[9]
-
Biomaterial Science: Characterizing the pH at the surface of biomaterials.[9]
-
In Vivo Studies: With the advancement of in vivo EPR techniques, it is possible to measure pH in living organisms.[1][7]
Conclusion
The use of the pH-sensitive spin probe 3-Carboxy-PROXYL, in combination with EPR spectroscopy, provides a robust and reliable method for the quantitative determination of pH in a wide range of applications. By understanding the underlying principles and following a carefully designed, self-validating protocol, researchers can gain valuable insights into the role of pH in their systems of interest. This technique is a powerful addition to the analytical toolkit of scientists in both basic research and the pharmaceutical industry.
References
- Khramtsov, V. V., et al. (2004). Spin pH and SH probes: Enhancing functionality of EPR-based techniques. Spectroscopy, 18(2), 213-225.
-
Khramtsov, V. V., Grigor'ev, I. A., Foster, M. A., & Lurie, D. J. (2004). In vitro and in vivo measurement of pH and thiols by EPR-based techniques. Antioxidants & Redox Signaling, 6(3), 667-676. [Link]
-
Ghosh, A., et al. (2024). Measuring local pH at interfaces from molecular tumbling: A concept for designing EPR-active pH-sensitive labels and probes. Organic & Biomolecular Chemistry. [Link]
-
Tschierse, J., et al. (2024). Real-Time Monitoring of Photoinduced pH Jumps by In Situ Rapid-Scan EPR Spectroscopy. The Journal of Physical Chemistry Letters. [Link]
-
ResearchGate. (n.d.). EPR properties of the nitroxide-based spin labels. Retrieved from [Link]
-
ResearchGate. (n.d.). EPR Spectroscopy of Nitroxide Spin Probes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. [Link]
-
Bridge12. (2017). EPR Spectroscopy of Nitroxide Spin Probes #EPR #DNPNMR. [Link]
-
Emoto, M., et al. (2023). Electron Paramagnetic Resonance Implemented with Multiple Harmonic Detections Successfully Maps Extracellular pH In Vivo. Analytical Chemistry. [Link]
-
Moser, J., et al. (2012). Biomedical applications of electron paramagnetic resonance (EPR) spectroscopy. Molecular & Cellular Biomechanics, 9(1), 1-20. [Link]
-
Khramtsov, V. V. (2021). Exchange phenomena in the EPR spectra of the nitroxyl and trityl radicals: multifunctional spectroscopy and imaging of local chemical microenvironment. Physical Chemistry Chemical Physics, 23(33), 17751-17775. [Link]
-
Pavićević, A., et al. (2022). Electrochemical and EPR investigation of spin probes acetoxymethoxycarbonyl- and carboxy-PROXYL. Physical Chemistry 2022. [Link]
-
Tsvetkov, Y. D., et al. (2014). Electron Spin Relaxation Times and Rapid Scan EPR Imaging of pH-sensitive Amino Substituted Trityl Radicals. Journal of Magnetic Resonance, 247, 1-7. [Link]
-
Adamo, T. (2021). Standard Operating Procedure - pH Measurements. [Link]
-
ResearchGate. (n.d.). EPR Detection of DNA Interaction with 3-Carboxy-proxyl-Labelled Recombinant Human Histone H1.3. Retrieved from [Link]
-
Tsvetkov, Y. D., et al. (2014). Electron Spin Relaxation Times and Rapid Scan EPR Imaging of pH-sensitive Amino Substituted Trityl Radicals. Journal of Magnetic Resonance, 247, 1-7. [Link]
-
Structural Genomics Consortium. (2021). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Medicinal Chemistry, 12(4), 520-534. [Link]
-
Fun Man Flipped Classroom. (2016, September 9). How to Calibrate and use the pH Meter? [Video]. YouTube. [Link]
-
Broadley-James. (n.d.). How do I calibrate my pH electrode? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Calibration and Maintenance of pH Meters. [Link]
-
Institute of Personal Care Science. (2016, December 12). How to measure pH [Video]. YouTube. [Link]
-
Zidovetzki, R., et al. (1993). Fluorescence behavior of the pH-sensitive probe carboxy SNARF-1 in suspension of liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(2), 227-234. [Link]
-
Pyxis Lab, Inc. (n.d.). ST-710 Inline pH Sensor. Retrieved from [Link]
Sources
- 1. In vitro and in vivo measurement of pH and thiols by EPR-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. broadleyjames.com [broadleyjames.com]
- 4. How to calibrate a pH meter | Metrohm [metrohm.com]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Carboxy-PROXYL 98 , SAFC Yes 2154-68-9 [sigmaaldrich.com]
- 11. 3-カルボキシ-PROXYL 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bridge12.com [bridge12.com]
- 15. Secure Verification [cer.ihtm.bg.ac.rs]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. youtube.com [youtube.com]
experimental setup for in-cell EPR using stable nitroxides
Application Note & Protocol
Topic: Experimental Setup for In-Cell Electron Paramagnetic Resonance (EPR) Using Stable Nitroxides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Intracellular World with In-Cell EPR
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species. When applied to biological systems, specifically within living cells ("in-cell EPR"), it provides unparalleled insights into the dynamic intracellular environment. This is achieved by introducing stable nitroxide spin probes, which act as molecular reporters. The EPR spectrum of a nitroxide is exquisitely sensitive to its local microenvironment, allowing for the measurement of critical parameters such as viscosity, oxygen concentration, redox status, and molecular mobility directly within the cellular milieu.
This guide provides a comprehensive framework for designing and executing in-cell EPR experiments using stable nitroxides. It moves beyond a simple list of steps to explain the critical reasoning behind experimental choices, ensuring robust, reproducible, and insightful results.
Pillar 1: The Heart of the Experiment - Selecting the Appropriate Nitroxide Spin Probe
The success of an in-cell EPR experiment is fundamentally dependent on the choice of the nitroxide probe. The ideal probe should be cell-permeable, stable within the reducing intracellular environment, and report on the parameter of interest. Probes are broadly categorized based on their structure and cellular destination.
Rationale for Probe Selection: The choice is dictated by the scientific question. To measure general cytoplasmic viscosity, a small, highly mobile, and cell-permeable nitroxide like TEMPO or its derivatives is ideal. For information on specific organelles or biomolecules, the nitroxide must be conjugated to a targeting moiety (e.g., a peptide or a specific ligand). The stability of the probe is paramount; the cellular redox environment, particularly high concentrations of antioxidants like ascorbate, can reduce the nitroxide to its EPR-silent hydroxylamine form. Therefore, sterically hindered nitroxides (e.g., those flanked by bulky groups) are often preferred for their increased intracellular stability.
Table 1: Common Nitroxide Probes for In-Cell EPR
| Probe Name | Chemical Structure | Primary Application | Typical Loading Concentration | Key Considerations |
| TEMPOL | 4-Hydroxy-TEMPO | General cytoplasmic viscosity, redox status | 50-200 µM | High cell permeability; relatively rapid reduction. |
| C-PROXYL | 3-Carboxy-PROXYL | Similar to TEMPOL; often used as a baseline probe. | 50-200 µM | Good water solubility. |
| Mito-TEMPO | (2-(2,2,6,6-Tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride | Mitochondrial viscosity, redox status, and oxygen levels. | 1-10 µM | Cationic triphenylphosphonium group facilitates mitochondrial accumulation. |
| SL-TEMPO | Spin-labeled lipids (e.g., 16-DOXYL-stearic acid) | Membrane fluidity and dynamics. | Varies | Inserts into cellular membranes to report on the lipid environment. |
Pillar 2: The Experimental Workflow - A Step-by-Step Protocol
This section details a robust, self-validating protocol for performing in-cell EPR. The workflow is designed to maximize cell viability and signal quality while minimizing experimental artifacts.
Experimental Workflow Diagram
Caption: A generalized workflow for in-cell EPR experiments.
Protocol Details
1. Cell Culture and Preparation
-
Step 1.1: Culture cells of interest (e.g., adherent HeLa or suspension Jurkat cells) under standard conditions until they reach approximately 80-90% confluency.
-
Step 1.2: For adherent cells, wash with Phosphate-Buffered Saline (PBS) and detach using a minimal concentration of trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.
-
Step 1.3: Harvest the cells by centrifugation (e.g., 200 x g for 5 minutes). Discard the supernatant.
-
Step 1.4: Resuspend the cell pellet in a physiological buffer suitable for EPR, such as a HEPES-buffered saline solution. Perform a cell count and viability assay (e.g., Trypan Blue exclusion) to establish a baseline. A high viability (>95%) is crucial.
-
Scientist's Note (Causality): Using a physiological buffer without serum is critical during the experiment as serum components can interact with the probe. High cell density is required to achieve a sufficient signal-to-noise ratio in the final EPR measurement.
2. Nitroxide Probe Loading
-
Step 2.1: Prepare a stock solution of the desired nitroxide probe in an appropriate solvent (e.g., DMSO or water).
-
Step 2.2: Dilute the stock solution into the cell suspension to the final working concentration (e.g., 50-200 µM for TEMPOL).
-
Step 2.3: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C. This step should be optimized for each cell line and probe combination.
-
Scientist's Note (Trustworthiness): The goal is to achieve sufficient intracellular concentration without inducing cytotoxicity. Run parallel cytotoxicity assays (e.g., MTT or LDH assay) to validate that the chosen probe concentration and incubation time do not harm the cells.
3. Removal of Extracellular Probe and Sample Preparation
-
Step 3.1: Pellet the cells by centrifugation (200 x g for 5 minutes).
-
Step 3.2: Discard the supernatant and wash the cell pellet 2-3 times with fresh, cold buffer to remove all extracellular nitroxide.
-
Step 3.3 (Optional but Recommended): To eliminate any remaining extracellular signal, the final wash buffer can be supplemented with a broadening agent like potassium ferricyanide [Fe(CN)6]3−. This paramagnetic salt does not enter the cells but broadens the EPR signal of any remaining extracellular nitroxide beyond detection, effectively "hiding" it.
-
Step 3.4: After the final wash, remove as much supernatant as possible and gently transfer the dense cell pellet into a glass EPR capillary tube (e.g., 50 µL volume).
-
Step 3.5: Centrifuge the capillary tube at a low speed (e.g., 500 x g for 2 minutes) to form a compact cell pellet at the bottom.
-
Scientist's Note (Expertise): The removal of extracellular probe is arguably the most critical step for obtaining a pure intracellular spectrum. Any residual external probe, which is in a low-viscosity aqueous environment, will contribute a sharp, intense signal that can overwhelm the broader, more informative intracellular signal.
4. EPR Data Acquisition
-
Step 4.1: Place the capillary tube into the EPR spectrometer's resonator (typically an X-band spectrometer).
-
Step 4.2: Maintain the sample temperature at physiological levels (37°C) using a temperature control unit.
-
Step 4.3: Acquire the EPR spectrum using appropriate parameters.
- Microwave Frequency: ~9.5 GHz (X-band)
- Microwave Power: Non-saturating levels, typically 2-10 mW. A power saturation study should be performed to determine the optimal power.
- Modulation Amplitude: Should be less than one-third of the narrowest peak-to-peak linewidth to avoid signal distortion. Typically 0.5-1.0 Gauss.
- Sweep Width: ~100 Gauss, centered on the g-value of the nitroxide.
- Time Constant & Sweep Time: Chosen to achieve an adequate signal-to-noise ratio without distorting the lineshape. Multiple scans are often averaged.
-
Scientist's Note (Self-Validation): As a control, acquire a spectrum from a "mock" sample containing cells that have not been loaded with the nitroxide probe to ensure there is no endogenous paramagnetic signal. Additionally, run a sample of dead cells (e.g., heat-killed) to observe how the loss of cellular integrity and redox maintenance affects the nitroxide spectrum.
Pillar 3: Data Analysis and Interpretation
The shape of the in-cell EPR spectrum is rich with information. The spectrum of a nitroxide is composed of three lines due to the hyperfine interaction between the electron spin and the 14N nucleus. The shape and width of these lines are modulated by the rotational motion of the probe.
-
In a low-viscosity environment (like water): The probe tumbles rapidly, resulting in three sharp, narrow lines of equal height.
-
In a high-viscosity environment (like the cytoplasm): Rotational motion is slowed, causing the spectral lines to broaden, particularly the high-field line.
By simulating the experimental spectrum using computational models, one can extract the rotational correlation time (τc) , a quantitative measure of rotational mobility that is inversely related to viscosity. Furthermore, the rate at which the EPR signal decays over time provides a direct measure of the intracellular reduction rate, reflecting the cell's overall redox capacity.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No EPR Signal | 1. Insufficient probe loading. 2. Rapid reduction of the probe by the cell. 3. Insufficient cell number. | 1. Increase incubation time or probe concentration (verify with toxicity assay). 2. Use a more sterically hindered, reduction-resistant nitroxide. Acquire data immediately after loading. 3. Increase the cell pellet volume. |
| Very Sharp Signal (resembles probe in water) | Contamination from extracellular probe. | Improve the washing steps. Use a broadening agent like potassium ferricyanide in the final wash. |
| Poor Signal-to-Noise Ratio | 1. Low intracellular probe concentration. 2. Low cell number. 3. Non-optimal spectrometer settings. | 1. Optimize loading conditions. 2. Use a larger, more concentrated cell pellet. 3. Increase the number of scans. Optimize microwave power and modulation amplitude. |
| Cell Viability is Low | 1. Cytotoxicity from the nitroxide probe. 2. Harsh cell handling (e.g., excessive centrifugation). | 1. Lower the probe concentration or incubation time. 2. Handle cells gently, minimize centrifugation speed and time. Ensure buffer is at physiological pH and temperature. |
References
-
Title: In-Cell EPR: Progress and Pitfalls Source: Applied Magnetic Resonance URL: [Link]
-
Title: In-cell electron paramagnetic resonance (EPR) spectroscopy Source: Cell and Tissue Research URL: [Link]
-
Title: Probes and technologies for in-cell and in-vivo EPR Source: Molecular and Cellular Probes URL: [Link]
-
Title: Cellular Redox Status and Its Manipulation for In-Cell EPR Studies Source: Molecules URL: [Link]
-
Title: Targeting Mitochondria with బీ-Carboline and Nitroxide Conjugates: Synthesis, Electrochemical, and In Vitro Antioxidant Activity Source: Antioxidants URL: [Link]
- Title: In-Cell EPR in Mammalian Cells and Tissues Source: In-Cell EPR Spectroscopy URL
-
Title: In-Cell EPR: A Powerful Tool for Monitoring the Intracellular Environment Source: Biophysical Journal URL: [Link]
Application Notes and Protocols: The Versatility of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly known as a carboxy-PROXYL spin label, is a stable nitroxide radical that has emerged as a powerful tool in medicinal chemistry. Its unique paramagnetic and redox properties enable a diverse range of applications, from elucidating drug-target interactions at the molecular level to the development of novel therapeutic and diagnostic agents. This document provides an in-depth guide to the key applications of this versatile molecule, complete with detailed experimental protocols and the scientific rationale behind its use.
Introduction: The Unique Physicochemical Properties of Carboxy-PROXYL
This compound is a heterocyclic compound featuring a stable nitroxide radical. The stability of this radical is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxide moiety, which prevents its dimerization and disproportionation. The presence of the carboxylic acid group at the 3-position provides a convenient handle for covalent attachment to biomolecules, making it an ideal probe for biological systems.
The utility of carboxy-PROXYL in medicinal chemistry stems from two primary characteristics:
-
Paramagnetism: The unpaired electron in the nitroxide group makes the molecule paramagnetic. This property is the basis for its use in Electron Paramagnetic Resonance (EPR) spectroscopy and as a potential Magnetic Resonance Imaging (MRI) contrast agent.
-
Redox Activity: The nitroxide radical can undergo reversible one-electron oxidation and reduction, allowing it to act as a redox-active agent. This has been exploited in the design of antioxidants and redox-modulating drugs.
Application I: Elucidating Drug-Target Interactions using EPR Spectroscopy with Site-Directed Spin Labeling (SDSL)
The most prominent application of carboxy-PROXYL in medicinal chemistry is as a spin label for Site-Directed Spin Labeling (SDSL) EPR spectroscopy. This powerful technique provides high-resolution information on protein structure, dynamics, and interactions that are often inaccessible by other biophysical methods.
Scientific Rationale
The principle of SDSL involves introducing a cysteine mutation at a specific site in a protein of interest, followed by the covalent attachment of a thiol-reactive spin label, such as a methanethiosulfonate derivative of carboxy-PROXYL. The EPR spectrum of the attached spin label is highly sensitive to its local environment, including the polarity of the surrounding residues and the motional freedom of the spin label.
By analyzing changes in the EPR spectrum upon the binding of a drug candidate, researchers can:
-
Map the drug-binding site.
-
Characterize conformational changes induced by drug binding.
-
Determine the distance between the spin label and other paramagnetic centers (e.g., another spin label or a metal ion) to define the topology of the protein-drug complex.
Experimental Workflow
Figure 1: A generalized workflow for a Site-Directed Spin Labeling (SDSL) EPR experiment.
Detailed Protocol: SDSL of a Target Protein with Carboxy-PROXYL
Materials:
-
Purified, cysteine-mutant protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl methanethiosulfonate (MTSL), a commercially available thiol-reactive derivative of carboxy-PROXYL.
-
Dimethyl sulfoxide (DMSO).
-
Sephadex G-25 column or a centrifugal filter device for buffer exchange.
-
EPR spectrometer and appropriate sample holders (e.g., quartz capillaries).
Procedure:
-
Preparation of the Spin Labeling Stock Solution: Dissolve MTSL in DMSO to a final concentration of 100 mM. Store at -20°C in small aliquots, protected from light.
-
Reduction of the Protein: Prior to labeling, ensure that the cysteine residue is in its reduced, free thiol state. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 1 hour at room temperature. Subsequently, remove the DTT by buffer exchange using a Sephadex G-25 column or a centrifugal filter device.
-
Spin Labeling Reaction:
-
To the purified, reduced protein solution (typically 100 µM), add the MTSL stock solution to a final molar excess of 10-fold over the protein concentration.
-
Incubate the reaction mixture at room temperature for 1 hour, or overnight at 4°C, with gentle mixing. The optimal labeling time and temperature may need to be determined empirically for each protein.
-
-
Removal of Unreacted Spin Label: It is crucial to remove any unreacted spin label, as it can contribute to the EPR signal and confound the data analysis. This is typically achieved by extensive dialysis, size-exclusion chromatography, or repeated buffer exchange using a centrifugal filter device.
-
EPR Sample Preparation:
-
Concentrate the labeled protein to the desired concentration for EPR measurements (typically 50-200 µM).
-
Load the sample into a quartz capillary tube, ensuring there are no air bubbles.
-
-
EPR Data Acquisition:
-
Record the continuous-wave (CW) EPR spectrum of the labeled protein at room temperature.
-
Typical EPR parameters for an X-band spectrometer are: microwave frequency ~9.5 GHz, microwave power 2 mW, modulation amplitude 1 G, and a sweep width of 150 G.
-
To study drug binding, acquire a spectrum in the absence of the drug, and then a second spectrum after incubating the labeled protein with the drug at a desired concentration.
-
-
Data Analysis:
-
Analyze the changes in the lineshape and mobility of the EPR spectrum upon drug binding. A narrowing of the spectral lines indicates an increase in the mobility of the spin label, while broadening suggests a more restricted environment.
-
For distance measurements, more advanced pulsed EPR techniques like Double Electron-Electron Resonance (DEER) are employed.
-
Application II: Carboxy-PROXYL as a Redox-Active Moiety in Drug Design
The ability of nitroxides to act as potent antioxidants and catalysts in biological redox reactions has opened up new avenues for drug development.
Scientific Rationale
Carboxy-PROXYL and other nitroxides can catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals, thereby protecting cells from oxidative damage. This property is being explored for the treatment of a wide range of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and inflammation.
Furthermore, the redox cycling of nitroxides can be harnessed to modulate cellular signaling pathways that are sensitive to the cellular redox state.
Conceptual Drug Design Strategy
Figure 2: A conceptual diagram illustrating the design of a hybrid drug molecule incorporating a carboxy-PROXYL moiety.
Application III: Development of Nitroxide-Based MRI Contrast Agents
The paramagnetic nature of carboxy-PROXYL also makes it a promising candidate for the development of novel MRI contrast agents.
Scientific Rationale
MRI contrast agents work by altering the relaxation times of water protons in their vicinity, leading to an enhanced signal in the MR image. Paramagnetic molecules, like nitroxides, can effectively shorten the T1 relaxation time of water protons, resulting in a brighter image (T1-weighted imaging).
The carboxylic acid group of carboxy-PROXYL can be used to conjugate it to larger molecules or nanoparticles, which can improve its relaxivity and allow for targeted delivery to specific tissues or organs.
Table 1: Comparison of Carboxy-PROXYL with a Gadolinium-Based Contrast Agent
| Feature | Carboxy-PROXYL Derivative | Gadolinium-Based Agent (e.g., Gd-DTPA) |
| Mechanism | Paramagnetic nitroxide radical | Paramagnetic Gd(III) ion |
| Toxicity | Generally considered to have low toxicity | Concerns about gadolinium deposition and nephrogenic systemic fibrosis |
| Relaxivity (r1) | Lower than Gd-based agents | High |
| Redox Sensitivity | Can be reduced to a diamagnetic hydroxylamine, providing a "switchable" contrast | Not redox-sensitive |
Conclusion
This compound is a remarkably versatile molecule with a growing number of applications in medicinal chemistry. Its use as a spin label in EPR spectroscopy has provided invaluable insights into the molecular mechanisms of drug action. Furthermore, its inherent redox activity and paramagnetic properties are being harnessed to develop new classes of therapeutics and diagnostics. As our understanding of the complex interplay between molecular structure, dynamics, and biological function continues to grow, so too will the importance of sophisticated molecular probes like carboxy-PROXYL in the quest for new and improved medicines.
References
-
Soule, B. P., Hyodo, F., Matsumoto, K., Simone, N. L., Cook, J. A., Krishna, M. C., & Mitchell, J. B. (2007). The chemistry and biology of nitroxide compounds. Antioxidants & redox signaling, 9(10), 1731–1750. [Link]
-
Ibrahim, M. A., Hazhirkarzar, B., & Dublin, A. B. (2022). Gadolinium Magnetic Resonance Imaging. In StatPearls. StatPearls Publishing. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (3-Carboxy-PROXYL)
Welcome to the technical support guide for the synthesis of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly known as 3-Carboxy-PROXYL. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.
The synthesis of nitroxide radicals like 3-Carboxy-PROXYL is a multi-step process that requires careful control of reaction conditions. This guide provides in-depth, experience-based insights and actionable solutions to challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Carboxy-PROXYL?
The most prevalent and established method involves the oxidation of the corresponding secondary amine, 2,2,5,5-tetramethyl-3-carboxypyrrolidine. This oxidation is typically achieved using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (Na₂WO₄). The starting amine is often synthesized through a multi-step process, which can also be a source of yield loss if not optimized.
Q2: My overall yield is consistently low. What are the most critical parameters to investigate?
Low yield is a common frustration. The most critical parameters to scrutinize are:
-
Purity of the starting amine: Impurities in the 2,2,5,5-tetramethyl-3-carboxypyrrolidine precursor can inhibit the oxidation reaction or introduce side products that complicate purification.
-
Oxidation reaction conditions: Temperature, pH, and reaction time are crucial. Over-heating can degrade the nitroxide radical, while an improper pH can slow down the reaction or lead to unwanted byproducts.[1]
-
Efficiency of the purification process: 3-Carboxy-PROXYL can be challenging to purify. Yield can be lost during extraction and recrystallization steps.
Q3: How stable is the final 3-Carboxy-PROXYL product?
3-Carboxy-PROXYL is a stable free radical, which is why it is so useful as a spin label.[2] However, it is susceptible to reduction back to the corresponding hydroxylamine, especially in the presence of reducing agents like ascorbate.[3] For long-term storage, it should be kept as a solid at low temperatures (2-8°C) and protected from light and potent reducing agents.[1][2]
Synthesis Workflow Overview
The general workflow for the synthesis of 3-Carboxy-PROXYL involves the formation of the pyrrolidine ring system, followed by the crucial oxidation step to form the nitroxide radical.
Caption: General workflow for 3-Carboxy-PROXYL synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield After Oxidation
| Possible Cause | Recommended Solution & Scientific Rationale |
| Ineffective Oxidation | Verify Reagent Quality: Use a fresh, stabilized solution of hydrogen peroxide (typically 30% w/w).[1] H₂O₂ decomposes over time, and lower concentrations will result in incomplete conversion. Catalyst Activity: Ensure the sodium tungstate catalyst is not deactivated. If necessary, use a fresh batch. The tungstate catalyst is essential for the efficient oxidation of the secondary amine to the nitroxide. |
| Degradation of Product | Temperature Control: Maintain the reaction temperature between 50-60°C.[1] Higher temperatures can accelerate the degradation of the newly formed nitroxide radical, leading to lower yields.[1] Reaction Time: Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC). Optimal reaction times are typically 6-8 hours.[1] Prolonged reaction times can lead to the degradation of the product. |
| Incorrect pH | pH Adjustment: The pH of the reaction mixture should be carefully controlled. While sources may vary, a slightly basic pH is often favored for this type of oxidation. Use a buffer or carefully add a base to maintain the optimal pH range. The pH affects both the stability of the peroxide and the reactivity of the amine. |
Problem 2: Product Purity Issues & Complicated Purification
| Possible Cause | Recommended Solution & Scientific Rationale |
| Presence of Unreacted Starting Material | Optimize Reaction Stoichiometry: Ensure a slight excess of the oxidizing agent is used to drive the reaction to completion. Monitor the disappearance of the starting amine via TLC. Purification Strategy: If unreacted amine remains, it can often be removed by adjusting the pH of the aqueous solution during workup. The carboxylic acid functional group on the product allows for separation based on solubility at different pH values. |
| Formation of Side Products | Control Reaction Conditions: Over-oxidation can lead to byproducts. Adhering to the recommended temperature and catalyst loading (around 5 mol%) is critical to minimize these side reactions.[1] Recrystallization: Recrystallization is a powerful tool for improving purity. A common and effective solvent system is ethyl acetate/hexane.[1] This process relies on the difference in solubility between the desired product and impurities at different temperatures. |
| Contamination with Catalyst | Aqueous Washes: During the workup, perform thorough washes of the organic layer with water or brine to remove the water-soluble tungstate catalyst. Multiple extractions are more effective than a single large-volume extraction. |
Optimization Parameters Summary
| Parameter | Optimal Range | Impact on Yield & Purity |
| H₂O₂ Concentration | 30% (w/w) | Higher concentrations improve oxidation efficiency, but control is crucial.[1] |
| Temperature | 50–60°C | Exceeding this range can degrade the nitroxide product.[1] |
| Reaction Time | 6–8 hours | Insufficient time leads to incomplete reaction; excessive time can cause product degradation.[1] |
| Catalyst Loading | ~5 mol% Na₂WO₄ | Excess catalyst can promote over-oxidation and side reactions.[1] |
Recommended Experimental Protocol: Oxidation Step
This protocol is a baseline for the oxidation of 2,2,5,5-tetramethyl-3-carboxypyrrolidine to 3-Carboxy-PROXYL.
-
Dissolve the Precursor: In a round-bottom flask, dissolve 1 equivalent of 2,2,5,5-tetramethyl-3-carboxypyrrolidine in a suitable solvent mixture, such as water and methanol.
-
Add Catalyst: Add sodium tungstate (Na₂WO₄, ~0.05 equivalents) to the solution and stir until it is fully dissolved.
-
Initiate Oxidation: While stirring, slowly add 30% hydrogen peroxide (H₂O₂) to the mixture. An exothermic reaction may occur, so controlled addition and external cooling might be necessary to maintain the desired temperature.
-
Maintain Reaction Conditions: Heat the reaction mixture to 50-60°C and maintain it for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of 3-4 with a suitable acid (e.g., dilute H₂SO₄).[4]
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate. Perform multiple extractions (e.g., 3 times) to maximize recovery.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[4]
-
Recrystallization: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain the final product as a crystalline solid.[1]
Caption: Decision tree for troubleshooting low yield issues.
References
-
Dobrynin, S. A., Usatov, M. S., Zhurko, I. F., et al. (2020). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 25(21), 5025. Available from: [Link]
-
Dobrynin, S. A., Usatov, M. S., Zhurko, I. F., et al. (2020). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (2025). Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1. Available from: [Link]
- Keana, J. F., & Hideg, K. (1983). New mono- And difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels. Journal of Organic Chemistry, 48(21), 3659-3665.
-
MDPI. (n.d.). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Available from: [Link]
-
Rajca, A., Wang, Y., Boska, M., Paletta, J. T., & Rajca, S. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Journal of Organic Chemistry, 77(17), 7296-7305. Available from: [Link]
- Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312.
-
Dobrynin, S. A., Usatov, M. S., Zhurko, I. F., et al. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. The Journal of Organic Chemistry, 83(10), 5392-5397. Available from: [Link]
-
National Institutes of Health. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available from: [Link]
-
Organic Syntheses. (n.d.). (s)-5-pyrrolidin-2-yl-1h-tetrazole. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Frequently Asked Questions - The Foundations of a Good Experiment
Welcome to the Technical Support Center for EPR Spectroscopy of Nitroxide Spin Labels.
As a Senior Application Scientist, I've designed this guide to move beyond simple checklists. My goal is to provide you with the causal reasoning behind experimental choices, empowering you to not only fix problems but to fundamentally optimize your data acquisition. This center is structured to address your needs, from foundational questions to complex troubleshooting scenarios.
This section addresses the most common questions about setting up an EPR experiment for nitroxide spin labels. Getting these parameters right from the start can prevent many common issues.
Q1: What is the optimal concentration for my nitroxide-labeled sample?
A1: For continuous-wave (CW) EPR at X-band (~9.5 GHz), a target concentration of 100-200 µM is often a good starting point for protein studies.[1]
-
Causality: The signal-to-noise ratio (S/N) is directly proportional to the number of spins in the resonator. However, at excessively high concentrations, you'll encounter concentration-dependent line broadening due to spin-spin interactions (Heisenberg spin exchange).[2][3] This broadening can obscure the hyperfine details you want to resolve. The goal is to find a balance: a concentration high enough for good S/N but low enough to avoid significant exchange broadening. For typical protein samples, the surrounding protein structure often buffers the spins, reducing this effect.[1]
Q2: How do I choose the right solvent for my sample?
A2: For room temperature measurements, especially with aqueous samples, the choice of solvent is critical. High-dielectric solvents like water can absorb microwave energy, which significantly reduces the resonator's quality factor (Q-factor) and thus the spectrometer's sensitivity.[1][4][5]
-
Expert Insight: This effect, known as "spoiling the Q," is a primary source of poor signal in aqueous solutions. To mitigate this, specialized sample holders like thin flat cells or capillaries are required for aqueous samples at room temperature.[1] For frozen solutions, the main consideration is that the solvent forms a good "glass" upon freezing to ensure a homogenous distribution of your sample and prevent EPR tube fracture.[4][6] A common cryoprotectant for aqueous samples is glycerol (30% v/v).[6]
Q3: My sample is oxygen-sensitive. How do I prepare it correctly?
A3: Dissolved molecular oxygen (O₂) is paramagnetic and can cause significant line broadening through collisions with the nitroxide radical.[2] To remove it, you can bubble a gentle stream of an inert gas like nitrogen or argon through your sample solution before transferring it to the EPR tube. The tube can then be flame-sealed or capped tightly.[6] For solid samples, flushing the tube with helium gas just before measurement can be effective.[4]
-
Trustworthiness: Always run a control spectrum of a deoxygenated standard to confirm that your deoxygenation procedure is effective. The sharpening of the hyperfine lines will be clearly visible.
Q4: What are the key spectrometer parameters I need to set, and why?
A4: The four most critical parameters are Microwave Power, Modulation Amplitude, Scan Width, and Scan Time. Setting these correctly is fundamental to acquiring a high-quality, artifact-free spectrum.
| Parameter | Recommended Starting Point (X-Band) | Rationale & Causality |
| Microwave Power | 2-10 mW (Room Temp); ≤ 1 mW (Cryogenic) | Avoid power saturation .[7][8] At high powers, the rate of electron spin excitation can exceed the rate of relaxation, leading to a loss of signal intensity and spectral distortion. Nitroxides saturate more easily at low temperatures, requiring lower power.[7][8] |
| Modulation Amplitude | ≤ 1/5 of the narrowest peak's linewidth | To prevent over-modulation .[3] The modulation amplitude artificially broadens the spectral lines. If it's too large, it will obscure the true lineshape and any small hyperfine splittings. |
| Scan Width | ~100-150 Gauss | Must be wide enough to encompass the entire nitroxide spectrum, including the baseline on both sides for accurate integration and analysis. |
| Number of Scans | Start with 1, increase as needed for S/N | Signal averaging improves the S/N ratio by the square root of the number of scans. However, be mindful of experiment time and sample stability. |
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This guide provides a systematic approach to identifying and resolving common issues encountered during EPR data acquisition.
Issue 1: Low or No Signal-to-Noise (S/N)
A weak signal is one of the most frequent frustrations in EPR. The cause can be multifaceted, originating from the sample, the spectrometer, or the parameters.
Caption: A decision tree for troubleshooting low signal-to-noise.
Q: My signal is very weak. I've checked my concentration and it should be sufficient. What's the first thing I should check on the spectrometer?
A: Always check the spectrometer tuning first. The "tuning dip" on the oscilloscope or software display should be sharp and deep. A shallow or broad dip indicates that the resonator is not efficiently coupling with the microwave source. This is often caused by using a high-dielectric solvent (like water) at room temperature in a standard quartz tube.[1][4] If the tuning is poor, you will not get a good signal, regardless of your sample concentration.
Q: I've tuned the spectrometer, but my signal is still poor. What's next?
A: Verify your sample placement. The EPR signal is only generated from the volume of the sample within the active region of the microwave resonator. For a standard X-band TE102 resonator, this is a well-defined central region.[5] Ensure your sample is positioned precisely at this center for maximum signal intensity. Consistent and accurate sample positioning is crucial, especially for quantitative studies.[5][9]
Q: I suspect I am saturating my sample. How can I confirm this and find the right microwave power?
A: You need to perform a microwave power saturation study . This is a critical experiment for any new sample or condition.
-
Protocol: Power Saturation Experiment
-
Set Initial Parameters: Start with a very low microwave power (e.g., 0.1 mW or less). Set a moderate modulation amplitude and a fast scan time.
-
Acquire Spectra: Record a spectrum. Then, double the microwave power (a 3 dB increase in attenuation) and record another spectrum.
-
Repeat: Continue doubling the power and acquiring spectra until you are well beyond the point where the signal amplitude stops increasing.
-
Plot the Data: Plot the peak-to-peak amplitude of your signal as a function of the square root of the microwave power (√P).
-
Analysis: In the non-saturating region, the signal amplitude will be linear with √P. As saturation begins, the plot will deviate from linearity and eventually turn over. The optimal power for your experiment is the highest power that is still in the linear region, which gives the best S/N without causing distortion.[10]
-
Issue 2: Distorted or Broadened Spectral Lines
The shape of your EPR spectrum contains a wealth of information about the nitroxide's local environment and dynamics.[11][12] Distortions can mask this information.
Caption: Primary causes of spectral line broadening in nitroxide EPR.
Q: My hyperfine lines look "smeared out" and lack sharp features. What is the most likely cause?
A: The most common culprit is over-modulation . The modulation amplitude should be significantly smaller than the intrinsic linewidth of the spectral feature you want to resolve.[3] As a rule of thumb, start with a modulation amplitude that is 1/5th of the expected linewidth. If you see a loss of resolution, decrease the modulation amplitude. This will decrease your S/N, but you can compensate by increasing the number of scans.
Q: The central line of my three-line spectrum is much broader than the outer lines. What could this indicate?
A: This can be a sign of unresolved superhyperfine couplings to nearby protons (e.g., from the methyl groups on a TEMPO label).[2][13] It can also be indicative of intermediate motional regimes where different motional effects influence the lines differently. In cases of high spin concentration, spin exchange can also disproportionately broaden the lines.[14]
Q: My entire spectrum looks compressed and the peaks are shifted towards the center. Why?
A: This is a classic signature of Heisenberg spin exchange due to high local spin concentrations.[2][14] When nitroxide radicals collide, they can exchange their electron spin states, which leads to a shortening of the spin state's lifetime and a corresponding broadening and shifting of the spectral lines.[2] To resolve this, you must dilute your sample.
Section 3: Advanced Optimization Protocols
Protocol: Site-Directed Spin Labeling (SDSL) of a Protein
This protocol outlines the standard procedure for attaching a nitroxide spin label, such as MTSL, to a cysteine residue in a protein.[15][16]
-
Protein Preparation: Ensure your purified protein sample is in a suitable buffer (e.g., phosphate or Tris buffer, pH 7-8). If the target cysteine is oxidized or part of a disulfide bond, it must first be reduced. Incubate the protein with a 5- to 10-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes.[17]
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the spin label, as it will react with and inactivate the label. Use a desalting column or buffer exchange to separate the protein from the reducing agent.[17]
-
Labeling Reaction: Add a 10-fold molar excess of the nitroxide spin label (e.g., MTSL dissolved in a compatible solvent like DMSO) to the protein solution.[17] Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, with gentle agitation.[15][17] The specific time and temperature may need to be optimized for your protein.
-
Quenching and Purification: Stop the reaction by adding an excess of a thiol-containing compound like DTT or by removing the unreacted label. The most thorough method is to remove the free, unreacted spin label via size-exclusion chromatography or dialysis.[17] This is crucial because any remaining free label will dominate the EPR spectrum with its sharp, intense signal, obscuring the signal from the much broader, immobilized labeled protein.
-
Verification: Confirm successful labeling and purification by acquiring an EPR spectrum. A properly labeled and purified protein will show a broadened spectrum characteristic of a slow-moving radical, while the sharp three-line signal of the free label should be absent.
References
-
Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
-
Hubbell, W. L., et al. (2013). Recent advances in site-directed spin labeling of proteins. Current Opinion in Structural Biology, 23(5), 725-733. [Link]
-
Eaton, G. R., Eaton, S. S., & Barr, D. P. (2010). Quantitative EPR. Springer. [Link]
-
Berliner, L. J. (Ed.). (1976). Spin Labeling: Theory and Applications. Academic Press. [Link]
-
Klare, J. P. (2013). Site-directed spin labeling of proteins for EPR distance measurements. Methods in Molecular Biology, 974, 45-78. [Link]
-
University of Wisconsin-Madison. (n.d.). EPR Sample Preparation. Chemistry Department. [Link]
-
CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. [Link]
-
Grezes, J. R. (2018). Answer to "Top 5 ways to improve the resolution of an EPR signal?". ResearchGate. [Link]
-
Owenius, R., et al. (1999). Heisenberg spin exchange and molecular motion in a spin-labeled lipid membrane. The Journal of Physical Chemistry B, 103(30), 6149-6156. [Link]
-
Bruker Corporation. (n.d.). Practical Aspects of EPR. [Link]
Sources
- 1. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. acif.ucr.edu [acif.ucr.edu]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. digitalcommons.du.edu [digitalcommons.du.edu]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bridge12.com [bridge12.com]
- 13. The Effect of Structure on Nitroxide EPR Spectral Linewidth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EPR Line Shifts and Line Shape Changes Due to Spin Exchange Between Nitroxide Free Radicals in Liquids 10. Spin-Exchange Frequencies of the Order of the Nitrogen Hyperfine Interaction: A Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
EPR Signal-to-Noise Optimization: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Electron Paramagnetic Resonance (EPR) spectroscopy and are encountering challenges with poor signal-to-noise ratios (S/N) in their experiments. Achieving a high-quality signal is paramount for accurate spectral interpretation, quantitation, and the extraction of meaningful structural and dynamic information from your paramagnetic samples.
This resource provides a structured approach to diagnosing and resolving common issues that degrade S/N. We will move from fundamental concepts to specific, actionable troubleshooting steps, grounded in the principles of magnetic resonance and extensive field experience.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding signal-to-noise in EPR.
Q1: What is the fundamental definition of signal-to-noise (S/N) in an EPR spectrum?
A: The signal-to-noise ratio is a measure of the strength of the EPR signal from your sample relative to the level of background noise. It is typically calculated as the peak-to-peak amplitude of the desired resonance feature divided by the root-mean-square (RMS) amplitude of the noise in a signal-free region of the spectrum. A high S/N is crucial for detecting weak signals and for the accurate determination of spectral parameters.
Q2: Why is my baseline so noisy even without a sample in the cavity?
A: A noisy baseline in the absence of a sample often points to environmental or instrumental noise sources. Common culprits include electromagnetic interference (EMI) from nearby equipment (e.g., pumps, computers), unstable mains power, or issues with the spectrometer's detector or microwave source. Ground loops can also be a significant contributor to baseline noise.
Q3: Can the sample tube or solvent affect my S/N?
A: Absolutely. The choice of sample tube material and the dielectric properties of your solvent can significantly impact the quality factor (Q-factor) of the resonator (cavity). Materials with high dielectric loss, such as water or ethanol, can absorb microwave energy, dampening the cavity's Q-factor and reducing the signal intensity. Using quartz tubes of the appropriate dimension and employing low-dielectric-loss solvents or aprotic solvents at low temperatures can mitigate these effects. For aqueous samples, specialized flat cells or capillaries are often necessary to minimize microwave absorption.
Q4: Is it always better to use the highest possible microwave power?
A: No, this is a common misconception. While signal intensity initially increases with the square root of the microwave power, at a certain point, the spin system can become saturated. Saturation occurs when the rate of spin excitation by the microwaves equals or exceeds the rate of spin relaxation. This leads to a broadening of the EPR line and a decrease, rather than an increase, in signal intensity, thus degrading the S/N. A microwave power saturation study is essential to determine the optimal power for your specific sample.
Part 2: Systematic Troubleshooting Guide for Poor S/N
When confronted with a poor S/N, a systematic approach is the most efficient way to identify and resolve the problem. The following guide breaks down the troubleshooting process into logical steps, from sample preparation to instrument parameter optimization.
Issue 1: The EPR Signal is Weak or Undetectable
A weak signal is a primary cause of a low S/N. The issue can stem from the sample itself or from the instrument's setup.
Step 1: Verify the Sample Concentration and Integrity
-
Causality: The EPR signal intensity is directly proportional to the number of paramagnetic centers in the cavity. An insufficient concentration of spins will naturally lead to a weak signal.
-
Protocol:
-
Confirm the concentration of your paramagnetic species. For stable radicals like TEMPO, a concentration in the range of 10-100 µM is typically sufficient for a strong signal. For metal centers or transient radicals, higher concentrations may be needed.
-
Ensure the sample has not degraded. Many paramagnetic species are sensitive to oxygen, light, or temperature. Verify the sample's integrity through other analytical methods if possible.
-
Check that the sample is correctly positioned within the most sensitive region of the EPR cavity. This is typically the center of the cavity for a standard cylindrical TE011 resonator.
-
Step 2: Optimize Cavity Tuning and Coupling
-
Causality: Proper tuning and coupling of the resonant cavity are critical for maximizing the transfer of microwave power to the sample and detecting the signal. An untuned or poorly coupled cavity will result in a significant loss of signal intensity.
-
Trustworthiness: Modern EPR spectrometers provide a visual representation of the cavity's resonance dip. The goal is to tune the cavity so that its resonant frequency matches the microwave source frequency and to adjust the coupling so that the cavity is "critically coupled" to the waveguide. At critical coupling, no microwave power is reflected from the cavity, ensuring maximum power absorption by the sample at resonance.
-
Action:
-
Carefully tune the cavity to the spectrometer's microwave frequency, aiming for a sharp, symmetric dip on the tuning display.
-
Adjust the coupling iris to achieve critical coupling, where the reflected power at the bottom of the dip is minimized.
-
For samples with a high dielectric constant (e.g., aqueous solutions), the cavity tuning and coupling may shift significantly. It is crucial to re-tune and re-couple after inserting the sample.
-
Issue 2: The Noise Level is Excessively High
Even with a strong signal, high background noise can result in a poor S/N. Noise can be random or periodic and can originate from various sources.
Step 1: Assess and Mitigate Environmental Noise
-
Causality: The EPR spectrometer is a highly sensitive instrument that can pick up electromagnetic interference from its surroundings.
-
Protocol:
-
Turn off any non-essential electronic equipment in the immediate vicinity of the spectrometer, including vacuum pumps, stir plates, and monitors, to see if the noise level decreases.
-
Ensure the spectrometer has a stable and dedicated power supply. The use of a power conditioner or an uninterruptible power supply (UPS) is highly recommended.
-
Check for and eliminate ground loops. All components of the spectrometer system should be connected to a single, common ground point.
-
Step 2: Optimize Spectrometer Acquisition Parameters
-
Causality: The choice of acquisition parameters has a profound impact on the S/N. Key parameters include modulation amplitude, conversion time, time constant, and the number of scans.
-
Trustworthiness: The relationship between these parameters and S/N is well-established. For instance, the S/N is proportional to the square root of the number of scans. The time constant acts as a low-pass filter to reduce high-frequency noise, but if it is set too long relative to the scan time, it can distort the signal.
-
Actionable Recommendations Table:
| Parameter | Effect on S/N | Recommended Action | Caveat |
| Modulation Amplitude | S/N initially increases with modulation amplitude but can lead to line broadening if too large. | Optimize by recording spectra at increasing modulation amplitudes. Find the point of maximum signal intensity before significant broadening occurs. | The optimal amplitude is typically a fraction (e.g., 1/3 to 1/5) of the peak-to-peak linewidth. |
| Number of Scans | S/N improves with the square root of the number of scans (e.g., 4 scans doubles the S/N relative to 1 scan). | Increase the number of scans for weak signals. | Be mindful of experiment time and potential sample degradation over time. |
| Conversion Time | Shorter conversion times can introduce noise. | Set the conversion time to be at least 5-10 times shorter than the time constant. | This ensures the signal is adequately digitized without aliasing noise. |
| Time Constant | A longer time constant filters more noise, improving S/N. | Select a time constant appropriate for the scan speed to avoid signal distortion. | A general rule is to set the total scan time to be 5-10 times the time constant. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving poor S/N issues in an EPR experiment.
Caption: A decision-tree diagram for troubleshooting poor signal-to-noise in EPR.
Part 3: In-Depth Protocol: Optimizing Modulation Amplitude
The magnetic field modulation amplitude is one of the most critical parameters for achieving optimal S/N. This protocol provides a step-by-step method for its determination.
Objective: To find the modulation amplitude that maximizes the EPR signal intensity without introducing significant line shape distortion.
Methodology:
-
Initial Setup:
-
Prepare and insert your sample into the EPR cavity.
-
Tune and critically couple the cavity.
-
Set the microwave power to a non-saturating level, as determined from a prior power saturation experiment.
-
Choose a relatively fast scan time and a low number of scans (e.g., 1) for this optimization process.
-
-
Select a Starting Amplitude:
-
Begin with a very low modulation amplitude, for example, 0.01 G (10 µT).
-
-
Iterative Measurements:
-
Acquire a full EPR spectrum at the starting modulation amplitude.
-
Record the peak-to-peak signal intensity.
-
Increment the modulation amplitude by a set factor (e.g., 1.5x or 2x).
-
Repeat the acquisition and measurement of signal intensity.
-
Continue this process until the measured linewidth of your signal begins to increase noticeably. This is the onset of "over-modulation."
-
-
Data Analysis:
-
Create a plot of the peak-to-peak signal intensity as a function of the modulation amplitude.
-
The plot should show an initial increase in signal intensity, which then plateaus and may eventually decrease.
-
The optimal modulation amplitude is the value that gives the maximum signal intensity just before significant line broadening occurs. This typically corresponds to a modulation amplitude that is approximately one-third of the intrinsic linewidth of the EPR signal.
-
References
Technical Support Center: Stability of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (carboxy-PROXYL) in Reducing Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the nitroxide spin probe 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly known as carboxy-PROXYL. This guide is designed to provide in-depth, field-proven insights into the stability challenges of carboxy-PROXYL, particularly in reducing environments, and to offer robust troubleshooting strategies to ensure the integrity of your experimental data.
I. Understanding the Challenge: The Redox Chemistry of carboxy-PROXYL
Nitroxides, including carboxy-PROXYL, are stable free radicals that are invaluable as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Their utility stems from the unpaired electron on the nitroxyl group (N-O•), which gives rise to a characteristic EPR signal. However, this paramagnetic nature also makes them susceptible to redox reactions. In reducing environments, the nitroxide radical can be reduced to the corresponding EPR-silent hydroxylamine.[3] This loss of signal can be a significant experimental limitation, especially in biological systems which are rich in reducing agents.[3][4]
The Primary Culprit: Biological Reductants
In many biological experiments, the primary cause of carboxy-PROXYL signal loss is reduction by endogenous molecules. Ascorbate (Vitamin C) is a major contributor to the reduction of nitroxides in many cell types and biological fluids.[3][5][6][7] Other biological reducing agents include thiols like glutathione (GSH), although GSH itself may not directly reduce nitroxides but can enhance their reduction by ascorbate.[1][8] Enzymatic systems, particularly those involving NAD(P)H, can also contribute to nitroxide reduction.[9][10]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with carboxy-PROXYL and provides actionable solutions.
Issue 1: Rapid Loss of EPR Signal in Biological Samples (e.g., cell lysates, tissue homogenates)
Q1: My EPR signal from carboxy-PROXYL disappears almost immediately after adding it to my cell lysate. What's happening and how can I fix it?
A1: This is a classic sign of rapid reduction of the nitroxide to its EPR-silent hydroxylamine form by cellular components.[3][4]
Causality Explained: Cell lysates are a cocktail of reducing agents. Ascorbate is often the primary, non-enzymatic reductant.[3][5][6] Additionally, active enzymes that utilize NADH or NADPH as cofactors can efficiently reduce nitroxide probes.[9]
Troubleshooting Protocol:
-
Assess the Primary Reductant:
-
Ascorbate Test: Perform a control experiment where you add ascorbate to your carboxy-PROXYL solution in a simple buffer (e.g., PBS) at a concentration relevant to your biological sample. This will confirm the sensitivity of your probe to ascorbate.
-
Enzyme Inhibition: If you suspect enzymatic reduction, you can try to inhibit these processes. However, this can be complex and may interfere with your experiment. A more straightforward approach is to use a more stable nitroxide derivative if possible.
-
-
Mitigation Strategies:
-
Consider a More Stable Analog: If your experimental design allows, switch to a sterically shielded nitroxide. For instance, 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a tetraethyl-substituted analog of carboxy-PROXYL, shows significantly slower reduction rates.[11][12][13][14]
-
Chemical Scavenging (with caution): The use of maleimide has been shown to stabilize nitroxide radicals in cell lysates by consuming NADPH/NADH.[9] However, be aware that maleimide is a thiol-reactive compound and could perturb your biological system. This approach should be validated for your specific application.
-
Work at Lower Temperatures: Reducing the temperature of your sample (if experimentally feasible) will slow down the rate of all chemical reactions, including the reduction of your spin probe.
-
Workflow for Troubleshooting Signal Loss:
Caption: Troubleshooting workflow for EPR signal loss.
Issue 2: Inconsistent EPR Signal Decay Rates Between Experiments
Q2: I'm measuring the rate of carboxy-PROXYL reduction to probe the redox environment, but my results are not reproducible. What could be causing this variability?
A2: Inconsistent decay rates often point to variability in the concentration of reducing agents in your samples or fluctuations in experimental conditions.
Causality Explained: The rate of nitroxide reduction is dependent on the concentration of the reducing species.[7] Small variations in sample preparation, cell culture conditions, or animal handling can lead to different levels of ascorbate, GSH, or other reductants.
Troubleshooting Protocol:
-
Standardize Sample Preparation:
-
Ensure a consistent and rapid protocol for preparing your lysates or homogenates to minimize post-lysis changes in the redox environment.
-
If working with cell cultures, ensure cells are harvested at the same confluency and passage number.
-
For animal studies, standardize factors like diet and time of day for tissue collection, as these can influence endogenous antioxidant levels.
-
-
Quantify Key Reductants:
-
If possible, measure the concentration of ascorbate and glutathione in a subset of your samples using established biochemical assays. This will allow you to normalize your EPR decay rates to the reductant concentration.
-
-
Control for Oxygen:
-
The presence of oxygen can sometimes lead to re-oxidation of the hydroxylamine back to the nitroxide, complicating the decay kinetics.[8] If precise kinetic measurements are required, consider deoxygenating your samples.
-
-
pH and Temperature Control:
-
Ensure all experiments are performed at a constant, well-defined pH and temperature, as these factors can influence reaction rates.
-
Data Presentation: Standardizing Decay Rate Measurements
| Parameter | Recommendation for Consistency | Rationale |
| Sample Preparation | Use a standardized, rapid protocol. | Minimizes post-harvest changes in redox state. |
| Cell Culture | Harvest at consistent confluency and passage number. | Cellular redox state can vary with cell cycle and age. |
| Animal Tissues | Standardize diet and collection time. | Endogenous antioxidant levels can fluctuate. |
| Reductant Levels | Quantify ascorbate/GSH in parallel samples. | Allows for normalization of decay rates. |
| Oxygen | Deoxygenate samples for precise kinetics. | Avoids re-oxidation of the hydroxylamine.[8] |
| pH and Temperature | Maintain constant and recorded values. | Reaction rates are sensitive to these parameters. |
III. Frequently Asked Questions (FAQs)
Q3: Is this compound toxic to cells?
A3: While generally considered to be of low toxicity, high concentrations of nitroxides can have cytotoxic effects.[1] It is always good practice to perform a viability assay (e.g., MTT or trypan blue exclusion) at the concentrations you plan to use in your experiments to ensure that the probe itself is not adversely affecting your biological system.
Q4: Can the carboxyl group on carboxy-PROXYL influence its stability?
A4: Yes, the charge of the nitroxide can influence its rate of reduction. The negative charge on the carboxyl group of carboxy-PROXYL at physiological pH can lead to electrostatic repulsion with negatively charged reducing agents like ascorbate, which can slightly stabilize the nitroxide against reduction compared to neutral or positively charged analogs.[1]
Q5: How does the pyrrolidine ring structure of carboxy-PROXYL affect its stability compared to piperidine-based nitroxides (like TEMPO)?
A5: Pyrrolidine-based nitroxides like carboxy-PROXYL generally exhibit greater resistance to reduction by ascorbate compared to six-membered ring piperidine derivatives like TEMPO.[1][7] The rate constants for bimolecular reduction by ascorbate are significantly higher for TEMPO and its derivatives.[1]
Q6: Can I chemically regenerate the EPR signal after it has been reduced?
A6: In some cases, yes. The reduction to the hydroxylamine is often reversible.[8] You can re-oxidize the hydroxylamine back to the nitroxide using a mild oxidizing agent like potassium ferricyanide. This can be a useful control experiment to confirm that the signal loss was due to reduction and not another process like probe degradation.
Chemical Regeneration of Nitroxide Signal:
Caption: Reversible reduction-oxidation of carboxy-PROXYL.
IV. References
-
The reduction of a nitroxide spin label as a probe of human blood antioxidant properties. PubMed. Available at:
-
The Reduction of a Nitroxide Spin Label as a Probe of Human Blood Antioxidant Properties. Semantic Scholar. Available at:
-
Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. National Center for Biotechnology Information. Available at:
-
The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. MDPI. Available at:
-
Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. National Center for Biotechnology Information. Available at:
-
Two-Electron Redox Chemistry of Nitroxide Radicals: Fundamental Mechanisms and Applications in Energy Storage. ACS Publications. Available at:
-
Chemical stability of the nitroxide labels in cell extracts. ResearchGate. Available at:
-
Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. Available at:
-
Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. PubMed. Available at:
-
Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study. PubMed. Available at:
-
Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. ResearchGate. Available at:
-
Redox properties of the nitronyl nitroxide antioxidants studied via their reactions with nitroxyl (HNO) and ferrocyanide. National Center for Biotechnology Information. Available at:
-
Redox properties of the nitronyl nitroxide antioxidants studied via their reactions with nitroxyl and ferrocyanide. PubMed. Available at:
-
Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. National Center for Biotechnology Information. Available at:
-
Nitroxide stable radicals protect beating cardiomyocytes against oxidative damage. PubMed. Available at:
-
Organic Synthesis Using Nitroxides. ACS Publications. Available at:
-
(a) Graph illustrating the rates of reduction of carbamoyl PROXYL,... ResearchGate. Available at:
-
New Developments in Spin Labels for Pulsed Dipolar EPR. National Center for Biotechnology Information. Available at:
-
Use of EPR to Solve Biochemical Problems. PubMed Central. Available at:
-
Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. National Center for Biotechnology Information. Available at:
-
(PDF) The role of EPR spectroscopy in studies of the oxidative status of biological systems and the antioxidative properties of various compounds. ResearchGate. Available at:
-
Common Reducing Agents and Their Properties. Solubility of Things. Available at:
-
Cerebroprotective effect of stable nitroxide radicals in closed head injury in the rat. ScienceDirect. Available at:
-
(PDF) A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. ResearchGate. Available at:
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. MDPI. Available at:
-
Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. PubMed Central. Available at:
-
EPR-Spectroscopy.pdf. Columbia University. Available at:
-
Molecular Probes for Evaluation of Oxidative Stress by In Vivo EPR Spectroscopy and Imaging: State-of-the-Art and Limitations. MDPI. Available at:
-
3-Carboxy-PROXYL. Chem-Impex. Available at:
-
Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. National Center for Biotechnology Information. Available at:
-
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide. Amerigo Scientific. Available at:
-
3-Carboxy-PROXYL, free radical, 97+%. Thermo Scientific Chemicals. Available at:
-
Detection of nitric oxide by electron paramagnetic resonance spectroscopy. PubMed. Available at:
-
Kinetics and mechanism of peroxyl radical reactions with nitroxides. PubMed. Available at:
-
Sensitive quantitation of nitric oxide by EPR spectroscopy. PubMed. Available at:
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PubMed. Available at:
-
Comparison of Stable Nitroxide, 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyls, With Respect to Protection From Radiation, Prevention of DNA Damage, and Distribution in Mice. PubMed. Available at:
-
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide 98%. Sigma-Aldrich. Available at:
-
3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy. NIST WebBook. Available at:
-
Things to know before operating an EPR Spectrometer. University of Kansas NMR Core Lab. Available at:
-
Valuable compounds that interact with various biological systems often... ResearchGate. Available at:
Sources
- 1. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles | MDPI [mdpi.com]
- 4. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reduction of a nitroxide spin label as a probe of human blood antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Reduction of a Nitroxide Spin Label as a Probe of Human Blood Antioxidant Properties | Semantic Scholar [semanticscholar.org]
- 7. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spin Labeling Protocols
Welcome to the technical support center for spin labeling protocols. This guide is designed for researchers, scientists, and drug development professionals utilizing Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental efficiency and troubleshoot common issues. This resource is structured to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key concepts in spin labeling.
Q1: What is the fundamental principle of Site-Directed Spin Labeling (SDSL)?
A: Site-Directed Spin Labeling (SDSL) is a powerful biochemical technique used to investigate the structure, dynamics, and conformational changes of proteins and other macromolecules.[1][2][3] The core principle involves introducing a stable paramagnetic molecule, known as a spin label, at a specific site within the target molecule.[4] This is most commonly achieved by first using site-directed mutagenesis to introduce a uniquely reactive amino acid, typically cysteine, at the desired position in a protein that ideally has no other surface-accessible cysteines.[3][5] Subsequently, this cysteine residue is covalently modified with a sulfhydryl-specific nitroxide spin label, such as (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate (MTSL).[5][6] The unpaired electron of the nitroxide radical acts as a reporter whose behavior, monitored by EPR spectroscopy, is sensitive to its local environment, providing insights into solvent accessibility, side-chain mobility, and distances between labeled sites.[3][4]
Q2: Why is MTSL the most commonly used spin label?
A: MTSL is the "work-horse" for protein labeling in SDSL-EPR studies for several key reasons.[7][8] Its methanethiosulfonate group reacts with high specificity and efficiency with the thiol group of cysteine residues under mild pH conditions (typically pH 6.5-8.0), forming a stable disulfide bond.[6][9] The resulting nitroxide side chain, often designated R1, is relatively small and its five-membered ring structure provides a well-characterized motion that is sensitive to its environment.[5][10] Furthermore, extensive research has led to the development of rotamer libraries and computational models for the R1 side chain, which aid in the interpretation of EPR data to extract structural information.[11] While alternatives exist, MTSL's balance of reactivity, stability, and well-understood spectroscopic properties makes it the default choice for many applications.[7][11]
Q3: What are the critical parameters that influence labeling efficiency?
A: Achieving high labeling efficiency is crucial for obtaining high-quality EPR data. Several parameters must be carefully controlled:
-
pH: The reaction between MTSL and cysteine requires the cysteine's thiol group to be in its deprotonated, nucleophilic thiolate form. Therefore, the reaction is more efficient at a pH slightly above the pKa of the cysteine thiol (~8.0-8.5). However, high pH can also lead to hydrolysis of the MTSL reagent, so a compromise is often necessary.[9]
-
Molar Excess of Spin Label: A 5- to 20-fold molar excess of the spin label over the protein is typically used to drive the reaction towards completion.[9]
-
Protein and Label Concentration: The concentrations of both the protein and the spin label affect reaction kinetics. Higher concentrations can speed up the reaction but may also increase the risk of protein precipitation.[12][13]
-
Temperature and Incubation Time: Labeling is often performed at 4°C overnight or for a few hours at room temperature.[7] The optimal conditions depend on the stability of the protein and the reactivity of the specific cysteine site.
-
Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, often used during protein purification to prevent oxidation, must be completely removed prior to adding the spin label, as they will react with it.[14]
Q4: How can I quantify the efficiency of my spin labeling reaction?
A: Quantifying labeling efficiency is essential for reliable data interpretation.[15] The most common method is Continuous Wave (CW) EPR spectroscopy. By comparing the double integral of the EPR spectrum of the labeled protein sample to that of a known concentration standard (e.g., free MTSL), the concentration of spin-labeled protein can be determined. Dividing this by the total protein concentration (measured, for example, by UV-Vis spectroscopy) gives the labeling efficiency. Mass spectrometry can also be used to confirm the covalent attachment of the spin label by observing the expected mass increase.[6][7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during spin labeling experiments.
Problem 1: Low or No Labeling Efficiency
Symptoms:
-
Weak or absent signal in the EPR spectrum.
-
Mass spectrometry shows predominantly unlabeled protein.
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Incomplete Removal of Reducing Agents | Reducing agents like DTT or TCEP compete with the protein's cysteine for the spin label, quenching the reaction.[14] | Solution: Ensure complete removal of reducing agents post-purification. Use size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis with multiple buffer changes. Confirm removal by testing the flow-through with Ellman's reagent.[14][16] |
| Oxidized Cysteine Residue | The target cysteine thiol can oxidize to form a disulfide bond (cystine), which is unreactive towards MTSL. This is common for surface-exposed cysteines. | Solution: Before labeling, treat the protein with a 5-10 fold molar excess of a mild reducing agent like TCEP or DTT for 30-60 minutes at room temperature. Crucially, this reducing agent must then be completely removed immediately before adding the spin label.[7] |
| Suboptimal pH | The cysteine thiol must be in the deprotonated thiolate state (S⁻) to act as a nucleophile and attack the MTSL. The pKa of a cysteine thiol is typically ~8.3. Reaction rates are slow at pH < 7. | Solution: Perform the labeling reaction in a buffer with a pH between 7.5 and 8.5.[9] Be cautious with pH > 8.5, as it can accelerate the hydrolysis of MTSL. Use non-nucleophilic buffers like HEPES or phosphate; avoid TRIS as its primary amine can slowly react with the label.[17] |
| Degraded Spin Label Stock | MTSL is susceptible to hydrolysis, especially when dissolved in aqueous solutions or exposed to moisture. | Solution: Prepare fresh MTSL stock solutions in a dry, inert solvent like anhydrous DMSO or acetonitrile immediately before use.[9] Store solid MTSL desiccated at -20°C or colder, protected from light.[9] |
| Inaccessible Cysteine Site | The engineered cysteine may be buried within the protein structure or sterically hindered, preventing the spin label from accessing it. | Solution: Review the protein structure to assess the accessibility of the chosen labeling site. If possible, choose a more solvent-exposed residue. Denaturing the protein slightly with low concentrations of urea or guanidinium chloride can sometimes improve accessibility, but this risks irreversible unfolding and must be followed by a refolding step. |
| Insufficient Molar Excess of Label | The reaction is concentration-dependent. A low molar excess may not be sufficient to drive the reaction to completion, especially for less reactive sites. | Solution: Increase the molar excess of MTSL to protein. A common range is 5- to 20-fold excess.[9] For particularly stubborn sites, a higher excess may be required, but this increases the amount of unreacted label that must be removed later. |
Workflow for Diagnosing Low Labeling Efficiency
Caption: Diagnostic workflow for troubleshooting low spin labeling efficiency.
Problem 2: Protein Precipitation During or After Labeling
Symptoms:
-
Solution becomes cloudy or a visible pellet forms during the labeling reaction or subsequent concentration steps.[17]
-
Significant loss of protein during purification steps after labeling.
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions, leading to aggregation and precipitation.[13][18] | Solution: Perform the labeling reaction at a lower protein concentration (e.g., 25-100 µM). While this may slow the reaction, it often preserves solubility. The sample can be concentrated after the unreacted label has been removed.[13] |
| Label-Induced Aggregation | The nitroxide label is relatively hydrophobic. Covalently attaching it to the protein surface increases the protein's overall hydrophobicity, which can promote aggregation.[12] | Solution: 1. Lower Temperature: Perform the labeling reaction at 4°C overnight.[13] 2. Additives: Include stabilizing osmolytes like glycerol (5-10% v/v) or low concentrations of non-ionic detergents in the labeling buffer.[13] 3. Change Label: Consider a more hydrophilic spin label if the problem persists. |
| Buffer Mismatch / Ionic Strength | A sudden change in buffer composition (e.g., pH, salt concentration) can destabilize the protein.[17] Proteins are often least soluble at their isoelectric point (pI). | Solution: 1. Dialysis: Dialyze the protein into the labeling buffer before adding the spin label to allow for gradual equilibration.[17] 2. pH Control: Ensure the labeling buffer pH is at least one unit away from the protein's pI. 3. Salt Concentration: Optimize the salt concentration (e.g., 50-150 mM NaCl) in the labeling buffer; some proteins require a certain ionic strength for stability.[13][17] |
| Local High Concentration of Organic Solvent | Adding the spin label stock (dissolved in DMSO or acetonitrile) too quickly can expose the protein to a high local concentration of organic solvent, causing denaturation and precipitation. | Solution: Add the spin label stock solution dropwise to the protein solution while gently vortexing or stirring to ensure rapid and even distribution. |
Problem 3: Unreacted (Free) Spin Label in Final Sample
Symptoms:
-
EPR spectrum shows a superposition of a broad signal (from the immobilized, protein-bound label) and a very sharp, three-line signal (from the rapidly tumbling, free label).
-
This background signal can interfere with distance measurements and line shape analysis.[15][19]
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Inefficient Purification | Small molecules like MTSL can be difficult to separate completely from a large protein, especially if they interact non-covalently with the protein or, in the case of membrane proteins, with the detergent micelles.[15] | Solution: 1. Size-Exclusion Chromatography (SEC): This is the most effective method. Use a desalting column (e.g., PD-10) for rapid buffer exchange and removal of the bulk of free label.[15][16] For higher resolution, use a preparative SEC column (e.g., Superdex 75/200). 2. Dialysis: Dialyze extensively against a large volume of buffer with multiple changes over 24-48 hours. 3. Spin Concentrators: Repeatedly concentrate and dilute the sample in a spin concentrator. This is less efficient than SEC but can be effective.[18] 4. Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), re-binding the labeled protein to the affinity resin and washing thoroughly before elution can effectively remove non-covalently associated free label.[15] |
| Non-covalent Binding of Label | The hydrophobic nitroxide label can bind non-specifically to hydrophobic patches on the protein surface or within detergent micelles.[15] | Solution: Include a low concentration of a mild non-ionic detergent (e.g., 0.01% Tween-20) in the purification buffers to help disrupt non-specific hydrophobic interactions. For membrane proteins, exchanging the detergent post-labeling can sometimes help release trapped free label.[15] |
Protocol: Removal of Unreacted Spin Label using a Desalting Column
-
Equilibrate the Column: Equilibrate a PD-10 desalting column with 25 mL of the desired final buffer for your protein.
-
Load Sample: After the equilibration buffer has fully entered the column bed, carefully load your labeling reaction mixture (typically 1.5 - 2.5 mL) onto the center of the bed.
-
Elute Protein: Allow the sample to fully enter the column bed. Add the final buffer and begin collecting fractions. The labeled protein will elute first (typically between 2.5 - 5.0 mL), while the smaller, unreacted spin label will be retained longer.
-
Verify Separation: Check the absorbance of the fractions at 280 nm to locate the protein peak. Run an EPR spectrum on the peak fraction to confirm the absence of the sharp, three-line signal characteristic of free spin label.
Problem 4: Reduction (Loss of Signal) of the Nitroxide Spin Label
Symptoms:
-
The intensity of the EPR signal decreases over time, even when the sample is stored at 4°C.
-
This is a critical issue for in-cell EPR studies, where the cellular reducing environment rapidly quenches the nitroxide signal.[20][21]
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Presence of Reducing Agents | Residual reducing agents from purification (DTT, TCEP) or certain buffer components can reduce the nitroxide radical to its diamagnetic hydroxylamine, rendering it EPR-silent. | Solution: Ensure all reducing agents are thoroughly removed. Avoid buffer components that may have reducing potential. |
| Cellular Reducing Environment (for in-cell studies) | Intracellular components like glutathione (GSH) and ascorbate, as well as enzymes like NADPH/NADH-dependent reductases, rapidly reduce nitroxides.[20][22] | Solution: 1. Use Sterically Shielded Labels: For in-cell work, consider using labels with bulky substituents (e.g., tetraethyl groups) near the nitroxide moiety, which provide steric hindrance against reduction.[20][21] 2. Maleimide Treatment: For studies in cell lysates, treating the lysate with maleimide can deplete NADPH/NADH, significantly increasing the stability of the nitroxide label.[22][23] 3. Flash Freezing: For in-vitro samples, once labeling and purification are complete, flash-freeze the sample in liquid nitrogen and store at -80°C or in liquid nitrogen to prevent slow reduction over time.[24][25] |
| Metal Ion Contamination | Certain transition metal ions can participate in redox reactions that quench the nitroxide signal. | Solution: Include a chelating agent like EDTA (1 mM) in your buffers to sequester contaminant metal ions.[13][26] |
Diagram of Nitroxide Reduction
Caption: The one-electron reduction of a nitroxide radical to its EPR-silent hydroxylamine form.
References
-
CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. CIQTEK. [Link]
-
Klare, J. P., & Steinhoff, H. J. (2013). Site-directed spin labeling EPR spectroscopy in protein research. Biological Chemistry, 394(10), 1281-300. [Link]
-
University of Maryland. (n.d.). EPR Sample Preparation. University of Maryland Department of Chemistry & Biochemistry. [Link]
-
National High Magnetic Field Laboratory. (n.d.). EPR sample prep guide V2. Florida State University. [Link]
-
Fielding, A. J. (2014). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 19(10), 16998-17025. [Link]
-
Caltech EPR Facility. (n.d.). General guidelines for preparation of EPR samples for use at the Caltech EPR facility. California Institute of Technology. [Link]
-
CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. CIQTEK. [Link]
-
Klare, J. P., & Steinhoff, H. J. (2013). Site-directed spin labeling EPR spectroscopy in protein research. ResearchGate. [Link]
-
Ge-Zerbe, V., et al. (2012). Measuring the labeling efficiency of pseudocontinuous arterial spin labeling. Magnetic Resonance in Medicine, 67(3), 701-711. [Link]
-
Meyer, T., et al. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Journal of Physical Chemistry B, 119(43), 13731-13741. [Link]
-
Ward, R., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7586. [Link]
-
Aslan, S., et al. (2010). ESTIMATION OF LABELING EFFICIENCY IN PSEUDO-CONTINUOUS ARTERIAL SPIN LABELING. Magnetic Resonance in Medicine, 63(3), 765-771. [Link]
-
Jordan, L. C., et al. (2016). Quantitation of arterial spin labeling MRI labeling efficiency in high cervical velocity conditions using phase contrast angiography. 2016 IEEE 13th International Symposium on Biomedical Imaging (ISBI). [Link]
-
Various Authors. (2012). How to prevent protein precipitation? Biology Stack Exchange. [Link]
-
Hubbell, W. L., et al. (2013). Technological advances in site-directed spin labeling of proteins. Current Opinion in Structural Biology, 23(5), 725-733. [Link]
-
Battiste, J. L., & Wagner, G. (2000). Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR. Biochemistry, 39(18), 5355-5365. [Link]
-
Various Authors. (2016). Why is my protein precipitating after fluorescent labeling? ResearchGate. [Link]
-
Bode, B. E., et al. (2019). Scheme displaying the four spin labelling compounds (MTSL, IPSL, MPSL...). ResearchGate. [Link]
-
Meyer, T., et al. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: Analysis of stability in reducing environment. Taylor & Francis Online. [Link]
-
Columbus, L., & Hubbell, W. L. (2000). Site-Directed Spin Labeling of Proteins. Springer Nature Experiments. [Link]
-
Wikipedia. (n.d.). MTSL. [Link]
-
Aslan, S., et al. (2010). Estimation of Labeling Efficiency in Pseudocontinuous Arterial Spin Labeling. ResearchGate. [Link]
-
El Meselem, S., et al. (2014). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science, 23(5), 655-661. [Link]
-
Various Authors. (2014). How do you protect proteins from precipitation and degradation? ResearchGate. [Link]
-
Toniolo, C., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide. University of Padua. [Link]
-
Yang, Y., et al. (2023). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. ResearchGate. [Link]
-
Mumford, J. A., et al. (2009). Estimation efficiency and statistical power in arterial spin labeling fMRI. NeuroImage, 44(1), 73-84. [Link]
-
Schmidt, C., et al. (2021). Selected spin labels and their labeling schemes. a) MTSL. b) SLIM. c)... ResearchGate. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2016). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(10), 2343-2356. [Link]
-
Gamble Jarvi, A., et al. (2021). Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy. Journal of Visualized Experiments, (178), e63260. [Link]
-
Klare, J. P., & Steinhoff, H. J. (2009). Site-Directed Spin Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy: A Versatile Tool to Study Protein-Protein Interactions. ResearchGate. [Link]
-
The Globular Glubule. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. [Link]
-
Qin, P. Z., et al. (2011). Site-directed spin labeling studies on nucleic acid structure and dynamics. Quarterly Reviews of Biophysics, 44(3), 269-317. [Link]
-
Yang, Y., et al. (2023). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. Chemistry – A European Journal, 29(49), e202301350. [Link]
-
Iwahara, J., et al. (2007). Reaction of the widely used spin-labeling compound (''MTSL'') and... ResearchGate. [Link]
-
Various Authors. (2017). How to prevent DNA binding protein precipitation while concentating? ResearchGate. [Link]
-
Bode, B. (2024). Spin labelling: a pulse dipolar EPR practitioner's perspective. YouTube. [Link]
-
El-Kased, A. S., et al. (2019). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Enzymology, 620, 363-388. [Link]
-
Wikipedia. (n.d.). Site-directed spin labeling. [Link]
-
Cekan, P., et al. (2008). Protein-induced changes in DNA structure and dynamics observed with noncovalent site-directed spin labeling and PELDOR. Nucleic Acids Research, 36(18), 5900-5907. [Link]
-
IBA Lifesciences. (2023). Protein Purification with Strep-Tactin®XT Spin Columns. YouTube. [Link]
-
Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. Proceedings of the National Academy of Sciences, 108(52), 21032-21037. [Link]
-
Alexander, N. S., et al. (2013). De Novo High-Resolution Protein Structure Determination from Sparse Spin labeling EPR Data. Structure, 21(10), 1889-1896. [Link]
-
Various Authors. (2023). Step-by-Step Video Tutorial: Protein Purification via Spin Columns. ResearchGate. [Link]
-
Bartolucci, C., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Molecules, 28(3), 1362. [Link]
-
Uggetti, A., et al. (2022). Orthogonal spin labeling using click chemistry for in vitro and in vivo applications. ResearchGate. [Link]
Sources
- 1. Site-directed spin labeling EPR spectroscopy in protein research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 4. Site-directed spin labeling studies on nucleic acid structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. MTSL - Wikipedia [en.wikipedia.org]
- 7. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Technological advances in site-directed spin labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. acif.ucr.edu [acif.ucr.edu]
- 25. cce.caltech.edu [cce.caltech.edu]
- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (carboxy-PROXYL)
Welcome to the technical support resource for 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly known as carboxy-PROXYL. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile nitroxide spin label in their work. We will address common challenges related to its solubility, providing troubleshooting guides and in-depth explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving carboxy-PROXYL in water. Is it not water-soluble?
A: This is a common issue. While carboxy-PROXYL is described as having enhanced aqueous solubility due to its carboxylic acid group, its solubility in neutral water is limited; some sources describe it as only "partly miscible".[1][2][3] The key to its aqueous solubility lies in its chemical structure and the pH of the solvent.
-
The Underlying Chemistry: The carboxylic acid group (-COOH) is a weak acid. In neutral or acidic water (pH ≤ ~4.5), it remains largely in its protonated, neutral form. This form is less polar and thus has lower solubility in water. To significantly increase its water solubility, you must deprotonate the carboxylic acid to its anionic carboxylate form (-COO⁻) by raising the pH. This ionized form is much more polar and readily dissolves in water.[4]
Q2: My aqueous carboxy-PROXYL solution is cloudy, or I see solid particles. What should I do?
A: Cloudiness or visible precipitate is a clear sign of incomplete dissolution or that the compound has fallen out of solution.
-
Immediate Action: Check the pH of your solution. It is likely too low. Add a small amount of a dilute base (e.g., 0.1 M NaOH or an appropriate buffer like phosphate-buffered saline, PBS, at pH 7.4) dropwise while gently stirring. The solution should clarify as the pH increases and the carboxy-PROXYL dissolves.
-
Causality: In unbuffered water, dissolved CO₂ can create a slightly acidic environment, suppressing the ionization of the carboxyl group and hindering dissolution. When working with biological systems, using a buffer at physiological pH (e.g., 7.4) is standard practice and will ensure the spin label remains in its soluble, deprotonated state.[5]
Q3: I prepared a stock solution of carboxy-PROXYL in methanol, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?
A: This is a classic solvent-exchange problem. While carboxy-PROXYL is highly soluble in methanol (up to 50 mg/mL), rapidly introducing this organic stock into an aqueous buffer can cause the local concentration of the organic solvent to be temporarily too high for the buffer salts, or too low for the spin label before it can ionize.[1][6]
-
Troubleshooting Steps:
-
Slow Dilution: Add the methanol stock to the aqueous buffer very slowly, with vigorous stirring. This prevents localized areas of high organic solvent concentration.
-
Pre-mix Solvents: If your experimental conditions allow, try preparing the final solution by adding the buffer to the methanol stock, rather than the other way around.
-
Reduce Organic Content: Use the most concentrated stock solution possible to minimize the volume of organic solvent added to your aqueous phase. High percentages of organic solvents like methanol or acetonitrile can cause buffer salts (especially phosphates) to precipitate.[6]
-
Q4: Can I use heat to help dissolve carboxy-PROXYL?
A: Gentle warming can be used as a strategy, but it must be done with caution. For most solids, an increase in temperature increases solubility.[7]
-
Best Practices:
-
Warm the solvent gently (e.g., to 30-40°C) before adding the solid carboxy-PROXYL.
-
Avoid boiling the solution, as nitroxide radicals can be sensitive to high temperatures over long periods.
-
Always cool the solution back to your experimental temperature to check for precipitation. A solution that is clear when warm may become supersaturated and precipitate upon cooling.
-
Solubility Data Summary
The solubility of carboxy-PROXYL is highly dependent on the solvent's polarity and its ability to interact with the spin label's functional groups.
| Solvent | Classification | Reported Solubility | Rationale & Expert Notes |
| Water (pH > 6) | Polar, Protic | Soluble | The carboxylate anion (-COO⁻) is highly polar and interacts favorably with water. This is the recommended state for most biological applications.[2] |
| Water (Neutral/Acidic) | Polar, Protic | Partly Miscible / Low | The protonated carboxylic acid (-COOH) is less polar, limiting solubility. Dissolution will be slow and potentially incomplete.[1] |
| Methanol | Polar, Protic | High (50 mg/mL) | An excellent solvent for creating concentrated stock solutions. It can hydrogen bond with the carboxylic acid group.[1] |
| Dichloromethane | Aprotic | Soluble | Effective at dissolving the molecule, likely due to interactions with the nonpolar tetramethylpyrrolidine ring structure.[1] |
| Chloroform | Aprotic | Soluble | Similar to dichloromethane, it is a good solvent for the overall structure.[1] |
| Acetone | Polar, Aprotic | Soluble | A versatile solvent that can interact with both polar and nonpolar regions of the molecule.[1] |
Experimental Protocols & Troubleshooting Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in Methanol
This protocol is ideal for creating a stable, concentrated stock for long-term storage and subsequent dilution.
-
Weighing: Accurately weigh the desired amount of solid carboxy-PROXYL (off-white to yellow powder) in a clean glass vial.[2]
-
Solvent Addition: Add the required volume of high-purity methanol to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL of methanol per 1.86 mg of carboxy-PROXYL).
-
Dissolution: Cap the vial and vortex or sonicate gently at room temperature until all solid has dissolved. The solution should be clear.
-
Storage: Store the stock solution tightly sealed at the recommended temperature of 2-8°C, protected from light.[1]
Protocol 2: Preparation of an Aqueous Solution for Biological Experiments
This protocol ensures complete dissolution in aqueous buffers by controlling the pH.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer) and adjust it to the final experimental pH (typically pH 7.0-8.0).
-
Weighing: Weigh the required amount of carboxy-PROXYL directly into a tube.
-
Initial Suspension: Add a small amount of the pH-adjusted buffer (e.g., 80% of the final volume) to the solid. The compound may not dissolve completely at this stage.
-
pH Adjustment & Dissolution: While gently stirring, add a small volume of dilute base (e.g., 1 M NaOH) drop-by-drop. Monitor the dissolution. The solid should dissolve as the carboxylic acid group is fully deprotonated.
-
Final Volume: Once the solution is clear, add the remaining buffer to reach the final desired volume and concentration.
-
Verification: Re-check the pH of the final solution and adjust if necessary.
Workflow: Troubleshooting Solubility Issues
This workflow provides a logical sequence of steps to diagnose and solve common solubility problems encountered during experiments.
Caption: A step-by-step decision tree for troubleshooting carboxy-PROXYL solubility.
Mechanistic Visualization
The Role of pH in Aqueous Solubility
The ionization state of the carboxylic acid functional group is the single most important factor governing the aqueous solubility of carboxy-PROXYL. The diagram below illustrates this fundamental principle.
Caption: The effect of pH on the ionization and solubility of carboxy-PROXYL.
References
-
3-Carboxy-PROXYL, free radical, 97+% 50 mg | Buy Online | Thermo Scientific Chemicals.
-
3-Carboxy-PROXYL - Chem-Impex.
-
3-Carboxy-PROXYL 98 , SAFC Yes 2154-68-9 - Sigma-Aldrich.
-
3-Carboxy-PROXYL 98 , SAFC Yes 2154-68-9 - Sigma-Aldrich.
-
3-Carboxy-PROXYL 98 , SAFC Yes 2154-68-9 - Sigma-Aldrich.
-
3-Carboxy-PROXYL 98 , SAFC Yes 2154-68-9 - Sigma-Aldrich.
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.
-
What factors affect solubility? - AAT Bioquest.
-
10.1: Nitroxide spin probes and labels - Chemistry LibreTexts.
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - MDPI.
-
New Developments in Spin Labels for Pulsed Dipolar EPR - PMC - NIH.
-
Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research - Acta Pharmaceutica.
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH.
-
Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed.
-
Solubility and Factors Affecting Solubility - Chemistry LibreTexts.
-
Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - NIH.
-
Nitroxide spin labels: fabulous spy spins for biostructural EPR applications - Books.
-
ELECTROCHEMICAL AND EPR INVESTIGATION OF SPIN PROBES ACETOXYMETHOXYCARBONYL- AND CARBOXY-PROXYL.
-
Unit 2.5. Factors Affecting Solubility Learning Objetives | PDF | Solution - Scribd.
-
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | C9H17NO3 | CID 92169.
-
Probing Small-Angle Molecular Motions with EPR Spectroscopy: Dynamical Transition and Molecular Packing in Disordered Solids - MDPI.
-
Chemical Properties of 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy (CAS 2154-68-9).
-
3-Carboxy-PROXYL 98% - Sigma-Aldrich.
-
3-Carboxy-proxyl, free radical - Echemi.
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC - PubMed Central.
-
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl - Sigma-Aldrich.
-
(PDF) A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - ResearchGate.
-
2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide 98 702-96-5 - Sigma-Aldrich.
-
Synthetic modification of carboxymethylcellulose and use thereof to prepare a nanoparticle forming conjugate of docetaxel for enhanced cytotoxicity against cancer cells - PubMed.
-
Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines - PMC - NIH.
-
Structure of the nitroxide spin probe 3-carboxy-proxyl (CP). The... - ResearchGate.
-
Novel excipients for solubility enhancement - European Pharmaceutical Review.
-
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | C9H18N2O | CID 69708 - PubChem.
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
-
Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol.
-
2,2,5,5-Tetramethylpyrrolidine | C8H17N | CID 78320 - PubChem.
-
3-Carbamoyl-PROXYL 4399-80-8 - Sigma-Aldrich.
-
Functional Inversion of Trisodium Citrate from a[1] Growth Suppressor to a Promoter in ZnO Thin Film Fabrication | ACS Omega.
Sources
- 1. 3-Carboxy-PROXYL, free radical, 97+% 50 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis and Interpretation of Complex EPR Spectra from 3-Carboxy-PROXYL
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nitroxide spin probe, 3-Carboxy-PROXYL. This guide is designed to provide in-depth, field-proven insights into the analysis and interpretation of complex Electron Paramagnetic Resonance (EPR) spectra obtained from this versatile spin label. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the scientific integrity and logical progression of your research.
Understanding the 3-Carboxy-PROXYL Spin Probe
3-Carboxy-PROXYL (3-CP) is a highly polar nitroxide spin probe frequently utilized in EPR spectroscopy to study the dynamics and properties of biological systems.[1] Its carboxylic acid functional group allows for covalent labeling of biomolecules, such as proteins, enabling site-directed spin labeling (SDSL) studies.[2][3] The resulting EPR spectrum is sensitive to the local environment of the probe, providing valuable information on molecular motion, polarity, and accessibility.[4]
The characteristic three-line spectrum of a nitroxide radical arises from the hyperfine interaction between the unpaired electron and the 14N nucleus.[5] The shape and width of these lines are modulated by the rotational motion of the spin probe. In a low-viscosity environment where the probe tumbles rapidly, a sharp, well-resolved three-line spectrum is observed. Conversely, restricted motion, such as when the probe is attached to a large macromolecule or in a viscous medium, results in a broadened and more complex spectrum due to anisotropic effects.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the acquisition and analysis of 3-Carboxy-PROXYL EPR spectra.
Issue 1: Poor Signal-to-Noise Ratio
Question: My EPR signal from 3-Carboxy-PROXYL is very weak, and the signal-to-noise ratio is poor. What could be the cause, and how can I improve it?
Answer: A poor signal-to-noise ratio can stem from several factors, ranging from sample preparation to instrument settings.
-
Low Spin Probe Concentration: Ensure that the concentration of 3-Carboxy-PROXYL is sufficient for detection. For typical continuous-wave (CW) EPR, concentrations in the micromolar range are usually required. However, be mindful that excessively high concentrations can lead to line broadening due to spin-spin interactions.
-
Sample Degradation: Nitroxide radicals can be reduced to their EPR-silent hydroxylamine form by biological reductants like ascorbate or glutathione.[7][8] Prepare samples fresh and consider performing experiments at low temperatures to minimize reductive processes.
-
Improper Instrument Settings:
-
Microwave Power: While increasing microwave power can enhance the signal, it can also lead to saturation, especially for samples with long relaxation times. Perform a power saturation study to determine the optimal microwave power that maximizes the signal without causing significant broadening.
-
Modulation Amplitude: The modulation amplitude should be optimized to maximize the signal without distorting the lineshape. A good starting point is to set the modulation amplitude to a fraction (e.g., 1/3 to 1/5) of the peak-to-peak linewidth of the narrowest spectral feature.[9]
-
Number of Scans: Increasing the number of accumulated scans will improve the signal-to-noise ratio by the square root of the number of scans.
-
Issue 2: Unusually Broad or Unresolved Spectra
Question: The EPR spectrum of my 3-Carboxy-PROXYL labeled sample is very broad and the hyperfine lines are not well-resolved. What does this indicate?
Answer: A broad, unresolved spectrum is typically indicative of highly restricted motion of the spin probe. This is often the case when 3-Carboxy-PROXYL is covalently attached to a large, slowly tumbling macromolecule or is in a highly viscous environment.[5]
-
Anisotropy: In such "slow-motion" or "rigid-limit" regimes, the anisotropic nature of the g-tensor and the hyperfine interaction tensor is not averaged out by rapid tumbling. This results in a powder pattern spectrum, which is a superposition of spectra from all possible orientations of the nitroxide radical relative to the external magnetic field.[10]
-
Overlapping Signals: The spectrum may also be a composite of signals from multiple populations of the spin probe, each with a different degree of mobility.[11] This can occur if the labeling is not entirely specific to a single site or if the labeled protein exists in multiple conformational states.
Workflow for Analyzing Broad Spectra:
Caption: Workflow for analyzing broad EPR spectra.
Issue 3: Presence of a Sharp, Three-Line Signal in a Labeled Protein Sample
Question: I've labeled my protein with 3-Carboxy-PROXYL, but the EPR spectrum shows a dominant, sharp three-line signal characteristic of a freely tumbling probe. What went wrong?
Answer: This is a common issue that usually indicates the presence of unreacted or hydrolyzed spin label in your sample.[12]
-
Incomplete Removal of Excess Label: The protocol for removing excess spin label after the labeling reaction may not have been sufficient. Gel filtration or dialysis are common methods, but their effectiveness should be verified.
-
Hydrolysis of the Spin Label: If the linkage between the protein and the spin label is unstable, the label can be released back into the solution. This is less common with stable linkages like the one formed with cysteine residues.
-
Labeling a Highly Flexible Region: In some cases, the spin label might be attached to a highly flexible and solvent-exposed region of the protein, such as a loop or a terminus. In this scenario, the probe can exhibit significant motional freedom, leading to a sharp spectrum even when attached to a large protein.
Troubleshooting Steps:
-
Purification Verification: Repeat the purification step to remove excess label. It is often beneficial to perform a second, different type of purification (e.g., ion-exchange chromatography if gel filtration was used initially).
-
Stability Check: Incubate the labeled protein sample for a period and re-acquire the spectrum to check for any increase in the sharp component, which would suggest label hydrolysis.
-
Consider the Labeling Site: Analyze the predicted or known structure of your protein to assess the flexibility of the labeled residue.
Frequently Asked Questions (FAQs)
Q1: How can I determine the rotational correlation time (τc) from my EPR spectrum?
A1: The rotational correlation time, which describes the timescale of molecular tumbling, can be estimated from the EPR lineshape.[13]
-
Fast-Motion Regime (τc < 1 ns): In this regime, τc can be estimated from the relative heights and widths of the three hyperfine lines using specific equations.
-
Slow-Motion Regime (1 ns < τc < 100 ns): For slower motions, the spectrum becomes more complex, and spectral simulations are generally required to accurately determine τc.[5] Software packages like EasySpin or SimFonia can be used to simulate the spectrum by varying motional parameters until a good fit with the experimental data is achieved.[14][15]
-
Rigid Limit (τc > 100 ns): In this limit, the spectrum is insensitive to further increases in τc.
Q2: What are "overshoot" lines, and what do they signify?
A2: Overshoot or undershoot lines are features that can appear in the EPR spectra of nitroxides in the slow-motion regime.[16] They arise from a combination of small g-anisotropy and large hyperfine anisotropy.[16] These features are particularly sensitive to the motional dynamics and can provide additional information for spectral simulations.
Q3: How does the polarity of the environment affect the 3-Carboxy-PROXYL EPR spectrum?
A3: The polarity of the microenvironment around the nitroxide moiety influences the hyperfine coupling constant (Aiso) and the g-value (giso).
-
Hyperfine Coupling (Aiso): In a more polar or protic environment, the nitrogen hyperfine coupling tends to increase. This is because polar solvents can stabilize the charge separation in the N-O bond, leading to a greater spin density on the nitrogen atom.
-
g-Value (giso): Conversely, the g-value tends to decrease in more polar environments.
By measuring these parameters, one can gain insights into the local polarity of the spin label's environment, for instance, whether it is exposed to the aqueous solvent or buried within a hydrophobic protein core.
Q4: Can I use 3-Carboxy-PROXYL for in-cell EPR studies?
A4: Yes, 3-Carboxy-PROXYL's high polarity makes it suitable for probing the cytoplasmic environment of cells.[1] However, a significant challenge in cellular studies is the rapid reduction of the nitroxide by intracellular components, leading to signal loss.[7] This reduction can be influenced by the cellular redox state.[8]
Experimental Protocol: Site-Directed Spin Labeling of a Cysteine Residue with 3-Carboxy-PROXYL N-hydroxysuccinimide ester
This protocol outlines a general procedure for labeling a protein containing a single cysteine residue.
-
Protein Preparation:
-
Purify the protein of interest, ensuring it is in a buffer free of reducing agents like DTT or β-mercaptoethanol.
-
Degas the buffer to minimize oxidation.
-
-
Spin Label Preparation:
-
Dissolve the 3-Carboxy-PROXYL N-hydroxysuccinimide (NHS) ester in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved spin label to the protein solution.
-
Incubate the reaction mixture at 4°C or room temperature for a specified time (e.g., 1-4 hours or overnight), with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a free thiol group, such as β-mercaptoethanol or L-cysteine.
-
-
Removal of Excess Spin Label:
-
Separate the labeled protein from the unreacted spin label using a desalting column (e.g., PD-10) or by dialysis against the desired buffer.
-
-
Concentration and EPR Sample Preparation:
-
Concentrate the labeled protein to the desired concentration.
-
Transfer the sample into an EPR-compatible capillary tube and flash-freeze in liquid nitrogen if low-temperature measurements are required.
-
Caption: Workflow for Site-Directed Spin Labeling (SDSL).
Quantitative Data Summary
| Parameter | Typical Range for 3-Carboxy-PROXYL | Influencing Factors |
| giso | ~2.0055 - 2.0065 | Solvent polarity (decreases with increasing polarity) |
| Aiso (14N) | ~14.5 - 16.5 G | Solvent polarity (increases with increasing polarity) |
| Rotational Correlation Time (τc) | ps to µs | Viscosity, molecular size, temperature, local dynamics |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Conclusion
The interpretation of complex EPR spectra from 3-Carboxy-PROXYL requires a careful consideration of both experimental parameters and the underlying physical principles. By understanding the factors that influence the EPR lineshape and by employing systematic troubleshooting and analysis strategies, researchers can unlock a wealth of information about the structure, dynamics, and environment of their systems of interest. This guide provides a foundational framework for addressing common challenges and for extracting meaningful data from your EPR experiments. For more advanced applications and complex spectral analysis, consulting specialized literature and utilizing spectral simulation software is highly recommended.
References
-
Buitink, J., et al. (1998). Pulsed EPR Spin-Probe Study of Intracellular Glasses in Seed and Pollen. ResearchGate. [Link]
-
Milojevic, J., et al. (2022). ELECTROCHEMICAL AND EPR INVESTIGATION OF SPIN PROBES ACETOXYMETHOXYCARBONYL- AND CARBOXY-PROXYL. Physical Chemistry 2022. [Link]
-
Pryshchepa, O., et al. (2019). EPR Detection of DNA Interaction with 3-Carboxy-proxyl-Labelled Recombinant Human Histone H1.3. ResearchGate. [Link]
-
Kuppusamy, P., & Zweier, J. L. (2004). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Antioxidants & Redox Signaling. [Link]
-
Altenbach, C., & Budil, D. (2023). Analyzing CW EPR Spectra of Nitroxide Labeled Macromolecules. ResearchGate. [Link]
-
Novilet. (n.d.). EPR Data Interpretation: Key Concepts and Approaches. Novilet. [Link]
-
Holliday, G. L., et al. (2016). Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical Society Reviews. [Link]
-
Gajski, G., et al. (2024). Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Arhiv za farmaciju. [Link]
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Guion, A., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Molecules. [Link]
-
Eaton, S. S., & Eaton, G. R. (2000). Artifacts in the electron paramagnetic resonance spectra of C60 fullerene ions: inevitable C120O impurity. Journal of the American Chemical Society. [Link]
-
Kveder, M., et al. (2003). Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin. Journal of Investigative Dermatology. [Link]
-
Kokorin, A. I., et al. (2014). Satellite lines in the EPR spectra of nitroxide radicals: experimental data and DFT calculations. Mendeleev Communications. [Link]
-
Bowen, A. M., et al. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Royal Society of Chemistry. [Link]
-
Jeschke, G. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Krishna, M. C., et al. (2002). Exchange phenomena in the EPR spectra of the nitroxyl and trityl radicals: multifunctional spectroscopy and imaging of local chemical microenvironment. ResearchGate. [Link]
-
Guion, A., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. PubMed Central. [Link]
-
El Mkami, H., & Norman, D. G. (2014). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science. [Link]
-
Jagtap, A. P., et al. (2023). Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls. ACS Omega. [Link]
-
Bálint, M., et al. (2013). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins. Biochemistry and Molecular Biology Education. [Link]
-
EPR Simulator. (n.d.). EPR Simulator. [Link]
-
Kuhlmann, J., et al. (2018). Experimental and simulated EPR spectra of diradical 3 +•• at different... ResearchGate. [Link]
-
Oganesyan, V. S., et al. (2016). A combined EPR and MD simulation study of a nitroxyl spin label with restricted internal mobility sensitive to protein dynamics. Physical Chemistry Chemical Physics. [Link]
-
Can somebody please help me to understand the mechanism of the appearance of so called "overshoot" lines in the EPR spectra? (2014). ResearchGate. [Link]
-
Jeschke, G. (2012). Studying Macromolecules by EPR. ETH Zurich. [Link]
-
Chemistry LibreTexts. (2022). EPR Spectroscopy. Chemistry LibreTexts. [Link]
-
Weil, J. A., & Bolton, J. R. (2007). Isotropic Hyperfine Effects in EPR Spectra. Electron Paramagnetic Resonance. [Link]
-
Wikipedia. (n.d.). Electron paramagnetic resonance. Wikipedia. [Link]
-
Hagen, W. R. (n.d.). Simulations of EPR Spectra. Auburn University. [Link]
-
Bobko, A. A., et al. (2010). The effect of structure on nitroxide EPR spectral linewidth. Journal of Organic Chemistry. [Link]
-
Bordignon, E. (2017). EPR Spectroscopy of Nitroxide Spin Probes. ResearchGate. [Link]
-
de Paula, J. C., et al. (2022). Exploring EPR Parameters of Re Complexes for Designing New MRI Probes. Journal of Chemistry. [Link]
-
Livshits, V. A., et al. (2003). Anisotropic Motion Effects in CW Non-Linear EPR Spectra: Relaxation Enhancement of Lipid Spin Labels. Journal of Magnetic Resonance. [Link]
-
Tormyshev, V. M., & Bowman, M. K. (2014). New Developments in Spin Labels for Pulsed Dipolar EPR. Methods in Enzymology. [Link]
-
Anisotropic spectra of s = ½ paramagnets. (n.d.). University of Oxford. [Link]
-
Wang, Y., et al. (2017). Synthesis and characterization of a Cu(ii) coordination-containing TAM radical as a nitroxyl probe. RSC Advances. [Link]
-
g Anisotropy – Electron Paramagnetic Resonance. (n.d.). EPR@ETH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EPR Data Interpretation: Key Concepts and Approaches - Novilet [novilet.eu]
- 15. EPR simulator [eprsimulator.org]
- 16. researchgate.net [researchgate.net]
Nitroxide Radical Compounds: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Nitroxide Radical Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the safe and effective handling and storage of these unique paramagnetic molecules. As stable free radicals, nitroxides are invaluable tools in various fields, including Electron Paramagnetic Resonance (EPR) spectroscopy, polymer chemistry, and as antioxidants in biomedical applications.[1] However, their radical nature necessitates specific handling and storage protocols to maintain their stability and prevent degradation.
This resource is structured to address common challenges and questions in a direct, question-and-answer format, grounded in established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
Q1: What are the primary safety concerns when handling nitroxide radical compounds?
A1: While many nitroxide radicals are considered stable, they are still reactive compounds and should be handled with appropriate care. The primary safety concerns include:
-
Skin and Eye Irritation: Many nitroxide compounds, such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), can cause skin irritation and serious eye damage.[2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Inhalation: While not always a primary route of exposure for solid compounds, dust from powdered nitroxides can be harmful if inhaled.[5] Work in a well-ventilated area or a fume hood, especially when handling fine powders.
-
Ingestion: Nitroxide compounds may be harmful if swallowed.[2][5]
-
Combustibility: Some nitroxide compounds are combustible and may burn, producing hazardous gases like nitrogen oxides.[2]
Always consult the Safety Data Sheet (SDS) for the specific nitroxide compound you are using for detailed hazard information and handling procedures.[2][3]
Q2: How should I properly store my nitroxide radical compounds to ensure their long-term stability?
A2: Proper storage is crucial to prevent the degradation of nitroxide radicals. The key factors to consider are temperature, light, and atmospheric conditions.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[5] For short-term use, refrigeration at 2-8°C is often sufficient.[3] | Lower temperatures slow down potential decomposition reactions. |
| Light | Store in amber vials or protect from light by wrapping containers in aluminum foil. | Exposure to light, particularly UV radiation, can induce photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Oxygen can in some cases interact with the radical, and moisture can promote side reactions. |
| Container | Use tightly sealed glass containers. | Prevents contamination and exposure to air and moisture. |
For specific storage recommendations, always refer to the manufacturer's guidelines provided with the compound.
Q3: I've noticed a decrease in the paramagnetic signal of my nitroxide sample over time. What could be the cause?
A3: A diminishing paramagnetic signal, typically observed by EPR spectroscopy, indicates a loss of the radical species. Several factors can contribute to this degradation:
-
Disproportionation: Some nitroxides, especially those with hydrogen atoms on the α-carbon, are prone to disproportionation, forming a hydroxylamine and a nitrone.[1][6] This is a common decomposition pathway.
-
Reaction with Other Radicals: Nitroxides can react with other free radicals, leading to a loss of the nitroxide signal.[1]
-
Redox Reactions: Nitroxides can be reduced to hydroxylamines or oxidized to oxoammonium cations, both of which are diamagnetic (EPR silent).[7] The presence of reducing or oxidizing agents in your sample or solvent can cause this.
-
Acidic Conditions: Strong acids can promote the disproportionation of nitroxides.[6] Ensure your solvent and any additives are not strongly acidic.
-
Photodegradation: As mentioned, exposure to light can lead to the decomposition of the radical.[8]
To troubleshoot, carefully review your experimental conditions, including solvent purity, pH, and light exposure.
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section addresses specific problems you might encounter during your experiments with nitroxide radicals.
Scenario 1: Unexpected Quenching of Fluorescence in my Assay
Q: I am using a fluorescent probe in my experiment, and I've noticed a significant decrease in fluorescence intensity after adding my nitroxide-labeled compound. Is this expected?
A: Yes, this is a well-documented phenomenon. Nitroxide radicals are known to be effective quenchers of fluorescence.[8][9][10][11] This quenching can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: The nitroxide radical collides with the excited fluorophore, leading to non-radiative decay back to the ground state.[9]
-
Static Quenching: The nitroxide and fluorophore form a non-fluorescent ground-state complex.[8][9]
The efficiency of quenching is dependent on the distance between the nitroxide and the fluorophore, with closer proximity leading to more effective quenching.[8][11]
Troubleshooting Steps:
-
Confirm Quenching Mechanism: Perform Stern-Volmer analysis of your fluorescence data to distinguish between static and dynamic quenching.[9]
-
Control Experiments: Run control experiments without the nitroxide to establish a baseline fluorescence.
-
Consider Alternative Probes: If the quenching interferes with your assay, consider using a fluorophore that is less susceptible to quenching by nitroxides or redesigning your system to increase the distance between the radical and the fluorophore.
Scenario 2: My Nitroxide Radical Appears to be Decomposing in a Specific Solvent
Q: I've dissolved my nitroxide radical in a new solvent, and I'm seeing rapid degradation. What could be the issue?
A: Solvent compatibility is a critical factor in maintaining the stability of nitroxide radicals.[12][13] Certain solvents can promote decomposition pathways.
Potential Causes and Solutions:
-
Protic Solvents: Protic solvents, especially in the presence of trace impurities, can facilitate proton-coupled electron transfer reactions, leading to degradation.
-
Reactive Impurities: Peroxides in aged ethers (like THF) or other reactive impurities in the solvent can react with the nitroxide radical.
-
pH of the Solvent: As mentioned earlier, acidic conditions can accelerate decomposition.[6]
Troubleshooting Protocol: Solvent Compatibility Check
-
Use High-Purity Solvents: Always use freshly distilled or high-purity, anhydrous solvents.
-
Degas the Solvent: Before use, degas the solvent by bubbling with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Perform a Small-Scale Test: Dissolve a small amount of the nitroxide in the solvent and monitor its stability over time using EPR spectroscopy.
-
Consult Solubility Data: Research the solubility parameters of your specific nitroxide to predict its interaction with different solvents.[13]
Experimental Workflow for Solvent Selection
Sources
- 1. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. TEMPO | CAS 2564-83-2 | Stabilized free radical | StressMarq Biosciences Inc. [stressmarq.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-linear effects in the quenching of fluorescent quantum dots by nitroxyl free radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Nitroxide Radical PolymerâSolvent Interactions and Solubility Parameter Determination - Macromolecules - Figshare [acs.figshare.com]
Validation & Comparative
A Researcher's Guide to Nitroxide Spin Labels: Carboxy-PROXYL vs. TOAC for Probing Molecular Dynamics
In the field of biophysics and drug development, elucidating the structure, dynamics, and interactions of biomolecules is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with site-directed spin labeling (SDSL), has emerged as a powerful technique for these investigations. The choice of the nitroxide spin label is a critical determinant of the quality and interpretability of the EPR data. This guide provides an in-depth comparison of two widely used nitroxide spin labels: 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (carboxy-PROXYL) and 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). We will delve into their distinct chemical properties, labeling strategies, and the unique insights each provides into molecular dynamics, supported by experimental data.
Introduction to Spin Labeling for EPR Spectroscopy
Site-directed spin labeling involves the introduction of a paramagnetic molecule, typically a stable nitroxide radical, at a specific site within a biomolecule.[1] The unpaired electron of the nitroxide acts as a reporter, and its EPR spectrum is exquisitely sensitive to its local environment, including solvent accessibility, polarity, and motional dynamics.[2] By analyzing the EPR lineshape and measuring distances between pairs of spin labels, researchers can glean valuable information about protein folding, conformational changes, and intermolecular interactions.[3]
This compound (carboxy-PROXYL): A Versatile Side-Chain Label
Carboxy-PROXYL is a derivative of the PROXYL (pyrrolidinyl-oxy) nitroxide. Its key feature is a carboxylic acid functional group, which allows for covalent attachment to primary amines (e.g., lysine residues, N-terminus) or hydroxyl groups on a biomolecule through amide or ester linkages, respectively.[4] This makes it a versatile label for modifying existing proteins without the need for total chemical synthesis.
Properties and Applications of Carboxy-PROXYL
Carboxy-PROXYL is a relatively small and hydrophilic spin label.[4] Its pyrrolidine ring structure provides steric shielding to the nitroxide radical, contributing to its stability in biological systems.[5] The flexibility of the linker between the nitroxide and the biomolecule allows the probe to report on the local dynamics of the protein side chain to which it is attached.[6] This can be advantageous for studying changes in side-chain mobility upon ligand binding or protein-protein interactions.
However, this flexibility can also be a drawback. The EPR spectrum of a carboxy-PROXYL labeled protein reflects a convolution of the global motion of the protein, the internal motion of the protein backbone and sidechain, and the independent motion of the spin label itself. This can complicate the interpretation of the data, particularly when trying to infer precise information about backbone dynamics.
TOAC: A Rigid Backbone Reporter
TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) is a unique spin-labeled amino acid.[7] Unlike side-chain labels like carboxy-PROXYL, TOAC is incorporated directly into the polypeptide backbone during solid-phase peptide synthesis (SPPS).[8][9] This rigid incorporation provides a direct and unambiguous reporter of backbone dynamics.[10][11]
Properties and Applications of TOAC
The defining characteristic of TOAC is its conformational rigidity. The nitroxide moiety is part of the piperidine ring, which is directly linked to the peptide backbone. This severely restricts the internal motion of the spin label, meaning the EPR spectrum is a more faithful reporter of the dynamics of the polypeptide chain itself.[12] This property makes TOAC exceptionally valuable for:
-
Determining secondary structure: The distances and orientations between two TOAC labels incorporated into a peptide can provide precise constraints for defining helical and sheet structures.[3]
-
Probing backbone dynamics: Changes in the EPR lineshape of a TOAC-labeled peptide or protein directly reflect alterations in the flexibility and motion of the backbone.[8]
-
Measuring precise distances: The reduced conformational freedom of TOAC leads to narrower distance distributions in Double Electron-Electron Resonance (DEER) experiments, enabling more accurate distance measurements between labeled sites.[13]
A potential consideration with TOAC is that its bulky, cyclic structure can perturb the local conformation of the peptide or protein. However, numerous studies have shown that for many systems, particularly helical peptides, the structural and functional integrity is maintained.[10][14]
Head-to-Head Comparison: Carboxy-PROXYL vs. TOAC
| Feature | This compound (carboxy-PROXYL) | TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) |
| Structure | Pyrrolidine-based nitroxide with a carboxylic acid linker. | Spin-labeled amino acid with a piperidine-based nitroxide. |
| Labeling Strategy | Post-synthetic modification of primary amines (lysine, N-terminus) or hydroxyl groups via EDC/NHS chemistry. | Direct incorporation into the peptide backbone during solid-phase peptide synthesis (SPPS). |
| Motional Dynamics | Reports on a combination of global protein motion, side-chain dynamics, and independent label motion. | Primarily reports on the dynamics of the polypeptide backbone due to its rigid incorporation. |
| Information Content | Provides insights into local side-chain environment and mobility. | Yields precise information on backbone conformation, dynamics, and inter-label distances. |
| Advantages | Versatile for labeling existing proteins; less likely to cause major structural perturbations. | Provides unambiguous information on backbone dynamics; yields more precise distance measurements. |
| Disadvantages | Flexible linker can complicate data interpretation for backbone dynamics. | Requires chemical synthesis of the peptide/protein; can potentially perturb local structure. |
Experimental Data Insights
The difference in the motional freedom between a side-chain label like carboxy-PROXYL and the backbone-incorporated TOAC is evident in their EPR spectra. A study on the C-terminal tail of the transducin α-subunit, Gtα(340-350), utilized both N-terminally attached 3-carboxy-PROXYL and TOAC incorporated at a specific residue.[10] Upon binding to its partner protein, rhodopsin, both labels showed significant immobilization. However, the TOAC-containing peptides exhibited higher rotational correlation times, indicating a more restricted motion that is more representative of the immobilized protein backbone.[10]
Furthermore, DEER experiments on a doubly-labeled peptide (PROXYL at the N-terminus and TOAC at residue 348) revealed a broad distance distribution in solution, reflecting the conformational flexibility of the unbound peptide.[10] In contrast, upon binding to rhodopsin, a narrow distance distribution was observed, consistent with a well-defined, ordered conformation. This highlights the power of using a combination of labels, where the rigid TOAC can provide a precise anchor point for distance measurements.
In another comparative study using a 20-mer α-helical peptide, DEER data showed a much narrower distance distribution for the TOAC-labeled peptide compared to its counterpart labeled with the flexible MTSL side-chain label.[13] This directly demonstrates the superior precision of TOAC for distance measurements in well-structured regions.
Experimental Protocols
Protocol 1: Labeling a Protein with this compound using EDC/NHS Chemistry
This protocol describes the covalent attachment of carboxy-PROXYL to primary amine groups (e.g., lysine residues) on a purified protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)
-
This compound (carboxy-PROXYL)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the amine-free buffer.
-
Activation of Carboxy-PROXYL:
-
Dissolve carboxy-PROXYL in the reaction buffer to a final concentration of 10-20 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) relative to the carboxy-PROXYL.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Labeling Reaction:
-
Add the activated carboxy-PROXYL solution to the protein solution. A 10- to 20-fold molar excess of the activated label over the protein is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS-activated carboxy-PROXYL.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted spin label and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Verification:
-
Confirm labeling efficiency using EPR spectroscopy to quantify the concentration of the attached spin label.
-
Caption: Workflow for labeling a protein with carboxy-PROXYL.
Protocol 2: Incorporation of TOAC via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating TOAC into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (or Fmoc-TOAC-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve the crude peptide for purification by HPLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and conformational studies of peptides containing TOAC, a spin-labelled C alpha, alpha-disubstituted glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural origins of nitroxide side chain dynamics on membrane protein α-helical sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformation and EPR characterization of rigid, 310 -helical peptides with TOAC spin labels: Models for short distances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kvinzo.com [kvinzo.com]
- 14. TOAC spin-labeled peptides tailored for DNP-NMR studies in lipid membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of EPR Data from 3-Carboxy-PROXYL
Electron Paramagnetic Resonance (EPR) spectroscopy, when paired with a reliable spin probe, offers profound insights into the molecular dynamics, microenvironment, and redox status of biological and chemical systems.[1][2][3] 3-Carboxy-PROXYL (3-CP), a stable nitroxide radical, has emerged as a workhorse in the field due to its aqueous solubility and well-characterized spectral properties.[2] However, the integrity of the data derived from 3-CP hinges on a rigorous validation process. This guide provides an in-depth, experience-driven framework for validating EPR data obtained with 3-Carboxy-PROXYL, comparing its performance characteristics against another widely used nitroxide, 4-Carboxy-TEMPO, and offering actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Validation: Beyond the Spectrum
An EPR spectrum is not merely a qualitative fingerprint; it is a rich dataset encoding quantitative information about spin concentration, molecular motion, and local polarity.[1] Interpreting this data without proper validation is akin to building a house on an unstable foundation. The core objectives of our validation workflow are to:
-
Ensure Probe Integrity and Stability: Confirm that the signal originates from intact 3-CP and quantify its stability in the experimental milieu.
-
Achieve Accurate Quantification: Reliably determine the concentration of the spin probe.
-
Correctly Interpret Spectral Lineshapes: Extract meaningful dynamic and environmental information.
This guide will systematically address each of these pillars.
Section 1: Foundational Validation - Probe Purity and Stability
The first and most critical step is to verify the purity of the 3-Carboxy-PROXYL stock and assess its stability under your specific experimental conditions. Nitroxide radicals, while relatively stable, are susceptible to reduction by biological agents like ascorbate, which converts the paramagnetic nitroxide into an EPR-silent hydroxylamine.[4]
Causality Behind Stability Assays
Why is this crucial? An unstable probe leads to signal decay over the course of an experiment, which can be easily misinterpreted as a biological phenomenon (e.g., clearance, consumption, or quenching). A time-course stability assay is a non-negotiable control experiment. This involves incubating 3-CP in your buffer or medium (devoid of your primary experimental variable) and recording EPR spectra at regular intervals. The rate of signal decay provides a baseline that must be accounted for in all subsequent analyses.
A comparative study has shown that pyrrolidine-based probes like 3-Carboxy-PROXYL exhibit greater stability and are less susceptible to reduction by ascorbate compared to piperidine-based probes like TEMPO derivatives.[4][5] This is attributed to the steric shielding of the nitroxide moiety by the five-membered ring structure. This inherent stability is a key advantage of 3-CP in biological systems.
Comparative Stability: 3-Carboxy-PROXYL vs. 4-Carboxy-TEMPO
| Feature | 3-Carboxy-PROXYL (Pyrrolidine-based) | 4-Carboxy-TEMPO (Piperidine-based) | Rationale & Implications |
| Ring Structure | Five-membered pyrrolidine ring | Six-membered piperidine ring | The pyrrolidine ring offers better steric protection to the N-O• group, enhancing stability.[5] |
| Reductant Stability | Higher resistance to reduction by ascorbate.[4][5] | More susceptible to reduction.[5] | 3-CP is preferable for long-duration experiments in biologically relevant media containing reducing agents. |
| Half-life (in 1mM Ascorbic Acid) | Longer half-life.[5] | Shorter half-life.[5] | Provides a more stable signal for quantitative measurements over time. |
Experimental Protocol 1: Baseline Stability Assessment
-
Preparation: Prepare a 1 mM stock solution of 3-Carboxy-PROXYL in the exact buffer or medium used for your experiment.
-
Incubation: Incubate the solution under the same conditions (temperature, lighting) as your planned experiment.
-
Time-Course Measurement:
-
Load a fixed volume (e.g., 20 µL) into an EPR capillary tube.
-
Acquire an EPR spectrum at time zero (T=0).
-
Repeat the measurement at set intervals (e.g., 5, 15, 30, 60 minutes).
-
-
Data Analysis:
-
For each spectrum, calculate the double integral of the signal, which is proportional to the spin concentration.[1]
-
Plot the normalized double integral value against time.
-
A decay rate of less than 5% over the experimental duration is generally considered acceptable. If significant decay is observed, this rate must be used to correct the experimental data.
-
Section 2: Quantitative Analysis - The Art of Spin Counting
The intensity of an EPR signal is directly proportional to the number of paramagnetic spins in the sample.[1] Accurate quantification is essential for dose-response studies, kinetic analysis, and determining radical concentrations. The most common method for quantification is to compare the signal from an unknown sample to that of a standard with a known concentration.[6][7]
The Logic of Double Integration
The EPR signal is recorded as a first derivative of the absorption. To get a measure of the total absorption, and thus the number of spins, the spectrum must be integrated twice.[1] This "double integral" value is the gold standard for quantification. Relying on peak-to-peak height is a common but error-prone shortcut, as this value is highly sensitive to changes in lineshape (e.g., line broadening), which can occur independently of concentration changes.[8]
Experimental Protocol 2: Quantitative EPR using a Standard
-
Standard Preparation: Prepare a standard solution of known concentration (e.g., 100 µM 3-Carboxy-PROXYL in the same solvent).
-
Sample Preparation: Prepare your unknown sample. Ensure the solvent and sample volume loaded into the capillary are identical to the standard.[6]
-
Spectrometer Setup (Critical for Validity):
-
Use the exact same spectrometer settings (microwave power, modulation amplitude, receiver gain, sweep width, and temperature) for both the standard and the unknown sample.[9]
-
Causality: Any change in these parameters will alter the signal intensity and invalidate the comparison.[9]
-
Ensure the microwave power is not saturating the signal. Perform a power saturation study by measuring signal intensity at increasing microwave power levels. The intensity should increase with the square root of the power. Operate in the linear, non-saturating region.
-
-
Data Acquisition: Record the spectra for the standard and the unknown sample.
-
Calculation:
-
Calculate the double integral (DI) for both spectra.
-
The concentration of the unknown sample is calculated as: [Unknown] = [Standard] * (DI_Unknown / DI_Standard)
-
Mandatory Visualization: Workflow for Quantitative EPR
Below is a diagram illustrating the self-validating workflow for accurate spin counting.
Caption: Workflow for quantitative EPR analysis.
Section 3: Lineshape Analysis - Decoding Molecular Motion
The shape of the EPR spectrum is exquisitely sensitive to the rotational motion of the nitroxide probe.[1][10] This property allows us to probe the microviscosity of the probe's environment. The key parameter derived from this analysis is the rotational correlation time (τc), which is the average time it takes for the molecule to rotate by one radian.[11]
-
Fast Tumbling (τc < 1 ns): In low-viscosity solutions, the probe tumbles rapidly, averaging out the anisotropic interactions. This results in three sharp, narrow lines of nearly equal height.
-
Slow Tumbling (τc > 1 ns): In viscous environments (like inside a cell or bound to a macromolecule), the motion is slower. This leads to significant line broadening, particularly of the high-field line, and a decrease in its amplitude.
-
Immobilized Limit: In a rigid or frozen state, a broad, asymmetric "powder pattern" spectrum is observed.
Comparing 3-CP and 4-Carboxy-TEMPO in Motion Analysis
Both 3-CP and 4-Carboxy-TEMPO are excellent probes for molecular motion. A study comparing pyrrolidine (PROXYL) and piperidine (TEMPO) nitroxides found that the pyrrolidine probes exhibit narrower line widths and are indicative of faster tumbling in pure water.[5] This suggests 3-CP may be slightly more sensitive to subtle changes in mobility in the fast-tumbling regime.
| Parameter | 3-Carboxy-PROXYL | 4-Carboxy-TEMPO | Significance |
| g-value | ~2.0056 - 2.0060 | ~2.0055 - 2.0059 | Sensitive to local electronic environment.[1] |
| Aiso (Hyperfine Coupling) | ~15.2 - 15.8 G | ~16.5 - 17.2 G | The spacing between lines; sensitive to solvent polarity.[12] |
| Rotational Correlation Time (τc) | Highly sensitive to local viscosity. | Highly sensitive to local viscosity.[13] | Allows for the characterization of microenvironments. |
Experimental Protocol 3: Determining Rotational Correlation Time (τc)
This protocol is applicable for probes in the fast-tumbling regime.
-
Acquire High-Quality Spectrum: Obtain a high signal-to-noise spectrum of your sample.
-
Measure Line Heights and Widths:
-
Measure the peak-to-peak width (ΔH) of the central line in Gauss.
-
Measure the peak heights of the low-field (h+1), central (h0), and high-field (h-1) lines.
-
-
Calculate τc: Use the following simplified equation: τc (in seconds) = 6.5 x 10^-10 * ΔH₀ * [(h₀/h₋₁)¹/² - 1]
-
Interpretation:
-
A larger τc value indicates slower motion and a more viscous environment.
-
This method is an approximation. For more accurate determination, especially in the slow-motion regime, spectral simulation using software like EasySpin is required.[1]
-
Mandatory Visualization: The Effect of Molecular Motion on EPR Spectra
This diagram illustrates the relationship between the rotational correlation time and the resulting EPR lineshape.
Caption: Impact of probe motion on EPR lineshape.
Conclusion: A Framework for Trustworthy Data
References
-
Novilet. (n.d.). EPR Data Interpretation: Key Concepts and Approaches. Novilet. Retrieved from [Link]
-
Steinhoff, H. J., & Hubbell, W. L. (1988). A Simple Method for Determination of Rotational Correlation Times and Separation of Rotational and Polarity Effects From EPR Spectra of Spin-Labeled Biomolecules in a Wide Correlation Time Range. Journal of Biochemical and Biophysical Methods, 17(4), 237-247. Retrieved from [Link]
-
Torricella, F., et al. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. Retrieved from [Link]
-
Bruker. (2022, May 17). Short-lived radicals detected with spin traps and probes using electron paramagnetic resonance (EPR). Bruker. Retrieved from [Link]
-
Sato, T., et al. (2018). Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer. PMC. Retrieved from [Link]
-
Hagen, W. R. (n.d.). Practical Aspects - Integration of Signals and Determination of the Signal Intensity. Wageningen University. Retrieved from [Link]
-
Wikipedia. (n.d.). Spin trapping. Retrieved from [Link]
-
CIQTEK. (n.d.). Relative & Absolute Quantification - EPR (ESR) Applications. CIQTEK. Retrieved from [Link]
-
Murugesan, R., et al. (2016). Comparative Study of the Reduction Process of Different Ring Structured Nitroxyl Spin Probes: An Electron Spin Resonance Study. European Journal of Biophysics, 4(2), 8-15. Retrieved from [Link]
-
Vuletić, M., et al. (2001). An EPR spin-probe and spin-trap study of the free radicals produced by plant plasma membranes. ResearchGate. Retrieved from [Link]
-
Laurora, A., et al. (2017). EPR signal intensity was defined as the peak-to-peak value A+B as indicated in the figure. ResearchGate. Retrieved from [Link]
-
Syntech Innovation. (n.d.). Biological ROS and RNS Detection Part I. EPR Spin Trapping. Syntech Innovation. Retrieved from [Link]
-
Golovina, E. A., et al. (2016). Structure of the nitroxide spin probe 3-carboxy-proxyl (CP). ResearchGate. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Carboxy-PROXYL. Chem-Impex. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 24). 10: Spin Probes and Spin Traps. Retrieved from [Link]
-
Bordignon, E. (2017). EPR Spectroscopy of Nitroxide Spin Probes. eMagRes, 235-254. Retrieved from [Link]
-
Wikipedia. (n.d.). Rotational correlation time. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Rotational correlation time – Knowledge and References. Retrieved from [Link]
-
Bridge12. (2017, August 14). EPR Spectroscopy of Nitroxide Spin Probes. DNP Blog. Retrieved from [Link]
-
Mamonova, T., et al. (2024). Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. MDPI. Retrieved from [Link]
-
Fittschen, C., et al. (2005). Artifacts in the electron paramagnetic resonance spectra of C60 fullerene ions: inevitable C120O impurity. The Journal of Physical Chemistry A, 109(36), 8015-8020. Retrieved from [Link]
-
Cvetković, A. Ž., et al. (2022). ELECTROCHEMICAL AND EPR INVESTIGATION OF SPIN PROBES ACETOXYMETHOXYCARBONYL- AND CARBOXY-PROXYL. Physical Chemistry 2022. Retrieved from [Link]
-
Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. Retrieved from [Link]
-
Goldfarb, D. (2015, May 17). Lecture 3: Nitroxide spin labels and Pulse EPR. YouTube. Retrieved from [Link]
-
Podgórski, R., et al. (2023). Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls. ACS Omega. Retrieved from [Link]
-
Khan, S., et al. (2024). Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Acta Pharmaceutica. Retrieved from [Link]
-
Lee, D., et al. (2005). Effective rotational correlation times of proteins from NMR relaxation interference. ETH Zürich. Retrieved from [Link]
-
Sytina, E. V., et al. (2018). EPR Detection of DNA Interaction with 3-Carboxy-proxyl-Labelled Recombinant Human Histone H1.3. ResearchGate. Retrieved from [Link]
-
Shields, P. (2014, November 2). Can somebody please help me to understand the mechanism of the appearance of so called "overshoot" lines in the EPR spectra?. ResearchGate. Retrieved from [Link]
-
Wiemann, M., et al. (2019). Hyperfine coupling constants used for the simulation of EPR spectra for... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron paramagnetic resonance. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.8: EPR Spectroscopy. Retrieved from [Link]
-
Stößer, M., et al. (2023). Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. Physical Chemistry Chemical Physics, 25(21), 14695-14704. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed hyperfine coupling constants. Retrieved from [Link]
-
T. G. Kay, C., et al. (2017). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 22(2), 193. Retrieved from [Link]
Sources
- 1. EPR Data Interpretation: Key Concepts and Approaches - Novilet [novilet.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. bridge12.com [bridge12.com]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. Comparative Study of the Reduction Process of Different Ring Structured Nitroxyl Spin Probes: An Electron Spin Resonance Study, European Journal of Biophysics, Science Publishing Group [sciencepublishinggroup.com]
- 6. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative & Absolute Quantification - EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Rotational correlation time - Wikipedia [en.wikipedia.org]
- 12. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Nitroxide Probes: A Comparative Analysis for EPR Spectroscopy
For researchers, scientists, and drug development professionals venturing into the realm of Electron Paramagnetic Resonance (EPR) spectroscopy, the selection of the appropriate nitroxide probe is a critical decision that profoundly influences experimental outcomes. These stable free radicals, with their unpaired electron localized on the N-O bond, serve as exquisite spies, reporting on the structure, dynamics, and polarity of their molecular surroundings. This guide provides an in-depth comparative analysis of the most commonly employed nitroxide probes, offering experimental data and field-proven insights to inform your selection process and experimental design.
The Foundation: Understanding Nitroxide Probes in EPR
EPR spectroscopy is a powerful technique for studying systems containing unpaired electrons.[1] Since most biological macromolecules are diamagnetic (lacking unpaired electrons), the introduction of a paramagnetic spin label, most commonly a nitroxide, is necessary. This technique, known as Site-Directed Spin Labeling (SDSL), allows for the investigation of local dynamics, solvent accessibility, and distances within and between biomolecules.[1][2][3]
The EPR spectrum of a nitroxide is characterized by a three-line hyperfine splitting pattern arising from the interaction of the unpaired electron with the 14N nucleus. The shape and splitting of these lines are exquisitely sensitive to the rotational motion of the probe and the polarity of its environment. This sensitivity is the foundation of their utility in diverse applications.
The Contenders: A Comparative Overview of Common Nitroxide Probes
The most widely used nitroxide probes can be broadly categorized into three families based on their heterocyclic ring structure: TEMPO, PROXYL, and DOXYL. Each family possesses distinct characteristics that render them suitable for different applications.
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) Derivatives
TEMPO-based probes are six-membered ring nitroxides and are among the most common spin probes.[4] They are often used for studying the fluidity of membranes and the dynamics of soluble proteins.
-
Strengths: High mobility in low-viscosity environments, making them sensitive reporters of subtle changes in dynamics.
-
Weaknesses: Susceptible to reduction to the EPR-silent hydroxylamine in biological systems, limiting their utility for in-cell EPR and long-term experiments.[5] The six-membered ring has more conformational flexibility, which can sometimes complicate spectral interpretation.
PROXYL (2,2,5,5-tetramethylpyrrolidine-1-oxyl) Derivatives
PROXYL probes feature a five-membered ring structure. This seemingly small change has significant implications for their stability and spectral properties.
-
Strengths: Greater resistance to reduction compared to TEMPO derivatives, making them more suitable for studies in cellular environments.[5] The five-membered ring is more rigid, which can lead to simpler and more easily interpretable EPR spectra.
-
Weaknesses: Their inherent rigidity might make them less sensitive to very subtle changes in mobility compared to TEMPO in certain contexts.
DOXYL (4,4-dimethyloxazolidine-N-oxyl) Derivatives
DOXYL probes are characterized by the nitroxide moiety being part of an oxazolidine ring, which is typically attached to a larger molecule, most famously, a stearic acid chain. This makes them ideal for probing specific depths within lipid membranes.
-
Strengths: The position of the DOXYL group along the stearic acid chain (e.g., 5-DOXYL, 16-DOXYL) provides precise information about the fluidity and order at different depths of a lipid bilayer.[6][7]
-
Weaknesses: Their application is largely specialized for membrane studies. The bulky DOXYL group can potentially perturb the local membrane structure.
Quantitative Comparison of Nitroxide Probe Performance
The choice of a nitroxide probe should be guided by quantitative parameters that reflect their behavior in different environments. The following tables summarize key EPR parameters and performance characteristics for representative probes from each family.
Table 1: Comparative EPR Spectral Parameters of Common Nitroxide Probes
| Probe Family | Representative Probe | Typical Aiso (G)a | Typical gisob | Key Structural Feature |
| TEMPO | TEMPO | 15.5 - 17.0 | ~2.0060 | Six-membered piperidine ring |
| PROXYL | 3-Carbamoyl-PROXYL | 14.5 - 16.0 | ~2.0058 | Five-membered pyrrolidine ring |
| DOXYL | 5-DOXYL Stearic Acid | 14.0 - 15.5c | ~2.0057 | Oxazolidine ring on an acyl chain |
a) Isotropic hyperfine coupling constant (Aiso) is sensitive to the polarity of the environment. Values are typical for aqueous to moderately nonpolar environments. b) Isotropic g-factor (giso) is also influenced by the local environment. c) The Aiso for DOXYL probes is highly dependent on the depth within the membrane.
Table 2: Comparative Stability and Mobility of Nitroxide Probes
| Probe Family | Representative Probe | Relative Stability to Reduction | Rotational Correlation Time (τc) Sensitivity | Primary Applications |
| TEMPO | TEMPO | Lower | High in low viscosity | Soluble protein dynamics, bulk membrane fluidity |
| PROXYL | MTSL (a PROXYL derivative) | Higher | High across a range of mobilities | Site-directed spin labeling of proteins |
| DOXYL | 5-DOXYL Stearic Acid | Moderate | Reports on anisotropic motion in membranes | Membrane fluidity profiling at specific depths |
Experimental Protocols in Action
To illustrate the practical application of these probes, we provide detailed methodologies for two common EPR experiments.
Experimental Protocol 1: Probing Protein Conformational Changes with MTSL
Methanethiosulfonate spin label (MTSL) is a cysteine-specific PROXYL derivative widely used for SDSL of proteins.[3][8] This protocol outlines the steps to label a protein and monitor conformational changes.
Objective: To detect a ligand-induced conformational change in a protein of interest.
Materials:
-
Cysteine-engineered protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
MTSL (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate) stock solution (e.g., 200 mM in acetonitrile).[2]
-
Dithiothreitol (DTT) for reducing disulfide bonds.
-
PD-10 desalting column for removing excess spin label.
-
EPR spectrometer and appropriate sample capillaries.
Procedure:
-
Protein Preparation:
-
Ensure the protein of interest has a unique, accessible cysteine residue at the desired labeling site. If necessary, use site-directed mutagenesis to introduce a cysteine and remove others.
-
Reduce any existing disulfide bonds by incubating the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Remove DTT using a desalting column equilibrated with a degassed buffer.
-
-
Spin Labeling:
-
Removal of Unreacted Label:
-
Pass the labeling reaction mixture through a PD-10 desalting column equilibrated with the final experimental buffer to remove unreacted MTSL.
-
-
EPR Spectroscopy:
-
Concentrate the labeled protein to the desired concentration (typically 50-200 µM).
-
Load the sample into a capillary tube and place it in the EPR spectrometer.
-
Record the EPR spectrum of the labeled protein in the absence of the ligand.
-
Add the ligand of interest to the protein sample and record a second EPR spectrum.
-
Analyze the changes in the spectral lineshape, which reflect changes in the mobility of the spin label and thus report on the conformational change in the protein.
-
Caption: Workflow for measuring membrane fluidity using 5-DOXYL stearic acid.
Making the Right Choice: A Logic Flow for Probe Selection
The selection of the optimal nitroxide probe is contingent upon the specific biological question being addressed. The following decision tree provides a logical framework for this process.
Caption: Decision tree for selecting the appropriate nitroxide probe.
Conclusion
The choice of a nitroxide probe is a pivotal step in any EPR-based investigation of biological systems. By understanding the fundamental properties of the TEMPO, PROXYL, and DOXYL families, and by leveraging the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions that will lead to more robust and insightful experimental outcomes. The continued development of novel spin labels with enhanced stability and tailored functionalities promises to further expand the power of EPR spectroscopy in unraveling the complexities of biological processes.
References
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparative evaluation of spin-label modeling methods for protein structural studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Site Directed Spin Labeling. (n.d.). MDPI. Retrieved from [Link]
-
Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy. (2021). National Institutes of Health. Retrieved from [Link]
-
Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol. (2021). National Institutes of Health. Retrieved from [Link]
-
(a) Molecular formula of the spin marker 5-DOXYL stearic acid; (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Site-directed spin labeling. (n.d.). Wikipedia. Retrieved from [Link]
-
General protocol for standard sample preparation for SDSL-EPR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
A, Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic... (n.d.). ResearchGate. Retrieved from [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development of in cells EPR protocols for a new service platform: spin labeled biological samples, interaction with metals and n. (n.d.). I.R.I.S. Retrieved from [Link]
-
Comparison of cysteine spin labels a MTSSL and b BASL. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. (2021). MDPI. Retrieved from [Link]
-
Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? (2022). ACS Omega. Retrieved from [Link]
-
Rotational correlation time – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
ESR spectra provided by the TEMPO (a) and 16-DOXYL spin labels (b). (n.d.). ResearchGate. Retrieved from [Link]
-
Rotational Correlation Time Studies on Nitroxyl Radicals Using 300 MHz ESR Spectrometer in High Viscous Liquid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 2. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-Cross-Validation-of-Structural-Data-from-EPR-with-Other-Techniques
In the pursuit of understanding the intricate molecular machinery of life, determining the three-dimensional structure of proteins and other macromolecules is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), has emerged as a powerful tool for elucidating structural and dynamic properties of biomolecules, especially in their native environments.[1][2] However, no single experimental technique can provide a complete picture. Therefore, a rigorous cross-validation of EPR-derived data with information from other biophysical and computational methods is crucial for building accurate and comprehensive structural models. This guide provides an in-depth comparison of EPR with other key structural biology techniques, offering insights into their synergistic application.
The Power and Place of EPR in Structural Biology
EPR spectroscopy, in the context of structural biology, primarily relies on the introduction of a paramagnetic spin label, typically a nitroxide radical, at a specific site within a biomolecule.[3][4][5] This technique is not limited by the size of the protein or its environment, making it particularly valuable for studying large complexes and membrane proteins.[1][2][6][7]
Continuous wave (CW) EPR provides information about the local environment and dynamics of the spin-labeled site.[2][6] Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), allow for the precise measurement of distances between two spin labels in the range of 1.5 to 8 nanometers, providing crucial long-range distance restraints for structural modeling.[8][9]
Key Information Provided by EPR:
-
Local Dynamics and Solvent Accessibility: CW-EPR spectra are sensitive to the mobility of the spin label, which is influenced by its local environment.[2][6]
-
Secondary and Tertiary Structure: By systematically labeling residues, patterns of mobility and accessibility can reveal secondary structure elements and their packing.
-
Conformational Changes: EPR can detect and characterize ligand-induced or environmentally triggered conformational changes by monitoring changes in spin label mobility or distances between labels.[8][10]
-
Long-Range Distances: DEER provides distance distributions between pairs of spin labels, offering crucial constraints for defining the global fold and relative orientation of domains.[8]
Cross-Validation with High-Resolution Structural Techniques
High-resolution techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryogenic Electron Microscopy (Cryo-EM) provide detailed atomic models. Integrating EPR data with these methods allows for a more complete understanding of protein structure and function, particularly regarding dynamics and conformational heterogeneity.[11][12][13]
X-ray crystallography yields static, high-resolution structures of molecules in a crystalline lattice.[14][15] While incredibly detailed, these structures may not fully represent the dynamic nature of proteins in solution.[16]
Synergy with EPR:
-
Validating Crystal Structures in Solution: EPR can verify if the conformation observed in the crystal is maintained in a more native-like solution or membrane environment.[16]
-
Characterizing Conformational Dynamics: EPR can reveal dynamic regions of a protein that are often poorly resolved in crystal structures. By comparing distance distributions from DEER with distances in a static crystal structure, researchers can identify and quantify conformational heterogeneity.
-
Mapping Ligand Binding Effects: EPR can track the structural changes that occur upon ligand binding in solution, complementing the static snapshots provided by crystallography of ligand-bound states.[14]
Experimental Workflow for Cross-Validation:
Caption: Workflow for cross-validating EPR data with X-ray crystallography.
NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution.[14] It provides a wealth of information, including short-range distance restraints from the Nuclear Overhauser Effect (NOE) and information on local dynamics.[17][18]
Synergy with EPR:
-
Complementary Distance Restraints: NOE-based restraints are typically limited to distances less than 6 Å.[17] EPR-based DEER measurements provide longer-range distance restraints (15-80 Å), which are crucial for defining the overall fold and domain orientations of larger proteins.[17][19][20]
-
Studying Large and Complex Systems: While NMR is often limited by the size of the protein, EPR has no theoretical size limit, making the combination powerful for studying large macromolecular complexes.
-
Paramagnetic Relaxation Enhancement (PRE): Attaching a paramagnetic spin label allows for the measurement of PREs in NMR, which provides distance information up to ~30 Å. This bridges the gap between short-range NOEs and long-range DEER restraints.[17]
Comparative Data: Distance Measurement Ranges
| Technique | Typical Distance Range | Information Provided |
| NMR (NOE) | < 6 Å | Short-range inter-proton distances |
| NMR (PRE) | < 30 Å | Mid-range distances from a paramagnetic center |
| EPR (DEER) | 15 - 80 Å | Long-range distances between two paramagnetic centers |
Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large and dynamic complexes that are difficult to crystallize.[21][22][23][24] However, the resolution of cryo-EM maps can be variable, particularly in flexible regions.
Synergy with EPR:
-
Refining Structural Models in Low-Resolution Regions: EPR-derived distance restraints can be used to accurately place and orient domains or subunits within a lower-resolution cryo-EM density map.[25]
-
Characterizing Conformational Heterogeneity: Cryo-EM can sometimes capture different conformational states of a complex. EPR can provide quantitative information on the populations of these states and the dynamics of the transitions between them.
-
Validating the Fit of Atomic Models: EPR can be used to independently validate the placement of subunits or domains within a cryo-EM map, especially in cases where the fit is ambiguous.
Experimental Workflow for Cryo-EM and EPR Integration:
Caption: Integrative workflow combining Cryo-EM and EPR data.
Cross-Validation with Other Biophysical Techniques
Beyond the high-resolution methods, other biophysical techniques provide complementary information that can be used to validate and enrich EPR-based structural models.
FRET is a spectroscopic technique that measures the distance between two fluorescent probes.[26] Like DEER, it is a "spectroscopic ruler" and is often used to study conformational changes.
Synergy with EPR:
-
Orthogonal Distance Measurements: FRET and EPR use different types of probes and are based on different physical principles.[26][27] Agreement between distance measurements from both techniques provides strong validation for a structural model.[28]
-
Studying Dynamics at Different Timescales: Single-molecule FRET (smFRET) can provide information on dynamics in real-time, while EPR measurements are typically performed on ensembles of molecules at cryogenic temperatures.[26][29] Comparing the results can provide a more complete picture of the conformational landscape.
Comparative Data: FRET vs. DEER
| Feature | FRET | DEER (EPR) |
| Probes | Fluorophores | Paramagnetic Spin Labels |
| Distance Dependence | 1/r^6 | 1/r^3 |
| Typical Range | 30 - 100 Å | 15 - 80 Å |
| Temperature | Ambient | Cryogenic |
| Ensemble vs. Single Molecule | Both | Typically Ensemble |
It is important to note that discrepancies can arise due to factors like the different sizes and flexibility of the probes and the different experimental conditions.[27]
The Role of Computational Modeling
Computational modeling is the glue that holds integrative structural biology together.[30][31] EPR-derived distance restraints are often used in computational algorithms to guide the folding of proteins or the docking of protein complexes.[16][32]
Synergy with EPR:
-
De Novo Structure Prediction: For proteins with no known homologous structure, sparse distance restraints from EPR can dramatically improve the accuracy of de novo folding algorithms like Rosetta.[16]
-
Refinement of Homology Models: EPR data can be used to refine homology models, particularly in loop regions or for determining the relative orientation of domains.
-
Ensemble Modeling: EPR distance distributions can be used to generate and validate ensembles of structures that represent the conformational dynamics of a protein.
Protocol for EPR-Restrained Computational Modeling:
-
Obtain EPR Distance Restraints: Perform DEER experiments on a series of doubly spin-labeled protein variants.
-
Select a Modeling Approach: Choose a suitable computational tool (e.g., Rosetta, Xplor-NIH).[32]
-
Incorporate Restraints: Convert the EPR-derived distances into restraints that can be understood by the modeling software. This often involves modeling the spin label itself to account for its flexibility.[16]
-
Run Simulations: Perform folding or refinement simulations using the EPR restraints to guide the conformational search.
-
Validate the Models: Assess the quality of the resulting structural models based on their agreement with the experimental EPR data and other biochemical or biophysical information.
Conclusion
EPR spectroscopy is a versatile and powerful technique for probing the structure and dynamics of biomolecules. However, its true strength is realized when it is used in an integrative approach, where its findings are cross-validated with data from other experimental and computational methods. By combining the long-range distance information from EPR with the high-resolution details from X-ray crystallography, NMR, and cryo-EM, and by further validating these models with data from techniques like FRET, researchers can build increasingly accurate and comprehensive models of the molecular machines that drive life. This integrative structural biology approach is essential for unraveling complex biological mechanisms and for advancing fields such as drug development.[11][33][34]
References
-
Jardine, M. A., et al. (2021). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Molecules, 26(11), 3139. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2016). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Magnetochemistry, 2(1), 13. [Link]
-
Bogetti, X., & Van der Wel, P. C. (2023). Integrating Electron Paramagnetic Resonance Spectroscopy and Computational Modeling to Measure Protein Structure and Dynamics. Chembiochem, 24(13), e202300088. [Link]
-
Mchaourab, H. S., & Hubbell, W. L. (2012). Toward the Fourth Dimension of Membrane Protein Structure: Insight into Dynamics from Spin-labeling EPR Spectroscopy. Structure, 20(11), 1789-1800. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2015). Biophysical EPR Studies Applied to Membrane Proteins. Journal of Analytical & Bioanalytical Techniques, 6(6), 1000287. [Link]
-
Alexander, N. S., et al. (2011). Algorithm for selection of optimized EPR distance restraints for de novo protein structure determination. Journal of Structural Biology, 173(3), 487-497. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2015). Biophysical EPR Studies Applied to Membrane Proteins. Journal of Analytical & Bioanalytical Techniques, 6(6), 287. [Link]
-
Cai, M., & Clore, G. M. (2013). Applications of NMR-based PRE and EPR-based DEER Spectroscopy to Homodimer Chain Exchange Characterization and Structure Determination. Methods in Molecular Biology, 974, 287-302. [Link]
-
Meiler Lab. (n.d.). Protein Structural Modeling Using EPR Data. Retrieved from [Link]
-
Gauto, D. F., et al. (2020). Advances in integrative structural biology: Towards understanding protein complexes in their cellular context. Computational and Structural Biotechnology Journal, 18, 3816-3824. [Link]
-
Feix, J. B. (2014). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Molecular Biology, 1132, 257-278. [Link]
-
Hicken, A. D., et al. (2024). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. eLife, 13, e93351. [Link]
-
Kosinski, J., & Kossiakoff, A. A. (2021). Integrative Structural Biology in the Era of Accurate Structure Prediction. Journal of Molecular Biology, 433(20), 167127. [Link]
-
Rout, M. P., & Sali, A. (2019). Principles for Integrative Structural Biology Studies. Cell, 177(6), 1384-1403. [Link]
-
Bogetti, X. (2023). Integrating EPR and computational modeling to measure protein structure and dynamics. D-Scholarship@Pitt. [Link]
- Ito, K., & Sato, M. (Eds.). (2016). Integrative structural biology with hybrid methods. Springer.
-
Sali, A. (2021). From integrative structural biology to cell biology. Proceedings of the National Academy of Sciences, 118(15), e2020257118. [Link]
-
Wikipedia. (2023). Site-directed spin labeling. [Link]
-
Wu, K., et al. (2013). Efficient long-distance NMR-PRE and EPR-DEER restraints for two-domain protein structure determination. Protein & Cell, 4(8), 585-589. [Link]
-
Peter, M. F., et al. (2021). Resolving distance variations by single-molecule FRET and EPR spectroscopy using rotamer libraries. Biophysical Journal, 120(10), 1889-1902. [Link]
-
Peter, M. F., et al. (2020). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET. bioRxiv. [Link]
-
Cortes, D. M., & Perozo, E. (2018). CW-EPR Spectroscopy and Site-Directed Spin Labeling to Study the Structural Dynamics of Ion Channels. Methods in Molecular Biology, 1684, 191-206. [Link]
- Wu, K., et al. (2013).
-
McCarrick, R. M., et al. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1149, 435-451. [Link]
-
Torricella, F., et al. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Society Reviews, 52(3), 969-988. [Link]
-
Torres, M., et al. (2022). An improved, time-efficient approach to extract accurate distance restraints for NMR structure calculation. Magnetic Resonance, 3(2), 153-164. [Link]
-
Hellenkamp, B., et al. (2018). Reliability and accuracy of single-molecule FRET studies for characterization of structural dynamics and distances in proteins. Nature Methods, 15(8), 669-676. [Link]
-
Ruthstein, S., & Goldfarb, D. (2022). Exploring protein conformations in vitro and in cell with EPR distance measurements. Israel Journal of Chemistry, 62(1-2), e202100069. [Link]
-
Peter, M. F., et al. (2023). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET. White Rose Research Online. [Link]
-
Carlier, L., et al. (2018). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert Opinion on Drug Discovery, 13(7), 647-660. [Link]
-
Sahu, I. D., et al. (2013). DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles. Biochemistry, 52(40), 6965-6972. [Link]
-
Terashi, G., & Kihara, D. (2023). Integrated Protocol of Protein Structure Modeling for Cryo-EM with Deep Learning and Structure Prediction. bioRxiv. [Link]
-
Terashi, G., & Kihara, D. (2023). Integrated Protocol of Protein Structure Modeling for Cryo-EM with Deep Learning and Structure Prediction. bioRxiv. [Link]
-
SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]
-
Wang, Z., et al. (2025). Improving cryo-EM maps by resolution-dependent and heterogeneity-aware deep learning. bioRxiv. [Link]
-
Wang, Z., et al. (2025). Improving cryo-EM maps by resolution-dependent and heterogeneity-aware deep learning. Research Square. [Link]
-
Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 449-459. [Link]
-
DiMaio, F., et al. (2011). Cross-validation in cryo-EM–based structural modeling. Journal of the American Chemical Society, 133(41), 16347-16349. [Link]
-
Chrysina, E. D., & Balatsos, N. A. (2016). Protein Structure Validation and Analysis with X-Ray Crystallography. Methods in Molecular Biology, 1348, 189-211. [Link]
Sources
- 1. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]
- 6. Biophysical EPR Studies Applied to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Toward the Fourth Dimension of Membrane Protein Structure: Insight into Dynamics from Spin-labeling EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in integrative structural biology: Towards understanding protein complexes in their cellular context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrative Structural Biology in the Era of Accurate Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.library.ucr.edu [search.library.ucr.edu]
- 14. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. Algorithm for selection of optimized EPR distance restraints for de novo protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of NMR-based PRE and EPR-based DEER Spectroscopy to Homodimer Chain Exchange Characterization and Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mr.copernicus.org [mr.copernicus.org]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Integrated Protocol of Protein Structure Modeling for Cryo-EM with Deep Learning and Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Integrated Protocol of Protein Structure Modeling for Cryo-EM with Deep Learning and Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Cross-validation in cryo-EM–based structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Resolving distance variations by single-molecule FRET and EPR spectroscopy using rotamer libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - White Rose Research Online [eprints.whiterose.ac.uk]
- 29. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 30. Integrating Electron Paramagnetic Resonance Spectroscopy and Computational Modeling to Measure Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods | eLife [elifesciences.org]
- 32. Protein Structural Modeling Using EPR Data – Meiler Lab [meilerlab.org]
- 33. Principles for Integrative Structural Biology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. salilab.org [salilab.org]
A Comparative Guide to 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (Carboxy-PROXYL) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of biophysical research and pharmaceutical development, the ability to probe the intricate conformational changes and molecular interactions of proteins and other biological macromolecules is paramount. Among the arsenal of techniques available, site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy stands out as a powerful method for elucidating structural dynamics. At the heart of this technique lies the spin label, a small paramagnetic molecule that reports on its local environment. This guide provides an in-depth comparison of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly known as carboxy-PROXYL, a versatile nitroxide spin label, with other widely used alternatives, supported by experimental data and detailed protocols.
Introduction to Carboxy-PROXYL and the PROXYL Family of Spin Labels
Carboxy-PROXYL belongs to the pyrrolidine-based (five-membered ring) nitroxide spin labels, which are recognized for their relative chemical stability compared to their six-membered piperidine counterparts. The defining feature of carboxy-PROXYL is the carboxylic acid functional group, which imparts distinct properties and dictates its primary applications. This functional group allows for covalent attachment to biomolecules, typically via primary amines on amino acid residues like lysine, through carbodiimide chemistry.
The PROXYL family of spin labels, including carboxy-PROXYL and its derivatives like 3-Maleimido-PROXYL, are instrumental in a variety of EPR studies. These probes are particularly valued for their ability to provide information on the polarity and dynamics of their immediate surroundings within a biological system.[1]
Core Applications of Carboxy-PROXYL in Biophysical Research
The primary application of carboxy-PROXYL lies in its use as a spin label for investigating the structure and dynamics of proteins and other biological macromolecules using EPR spectroscopy.[2][3] The EPR spectrum of a nitroxide spin label is exquisitely sensitive to its rotational motion, which is, in turn, influenced by the local environment within the biomolecule.
Elucidating Protein Dynamics and Conformational Changes
When carboxy-PROXYL or its derivatives are attached to a specific site on a protein, the resulting EPR spectrum provides a wealth of information about the local dynamics at that position. The rotational correlation time (τc), a key parameter derived from the EPR spectrum, quantifies the speed of the spin label's tumbling motion. A shorter τc indicates a more mobile and flexible environment, while a longer τc suggests a more restricted and ordered local structure.
Changes in protein conformation, induced by factors such as ligand binding, pH changes, or temperature variations, can be monitored by observing the corresponding changes in the EPR spectrum of the site-specifically introduced spin label. For instance, a study on hemoglobin utilized a maleimido-PROXYL derivative to probe the conformational changes at the β93 cysteine residue.[4] Similarly, 3-Maleimido-PROXYL has been employed to detect structural alterations in albumin, the most abundant plasma protein, in response to various stimuli, including temperature, pH, and the binding of ligands.[5]
Experimental Protocol: Site-Directed Spin Labeling with Maleimido-PROXYL
The following is a generalized protocol for labeling a cysteine residue in a protein with a maleimido-PROXYL derivative.
-
Protein Preparation: The protein of interest must have a unique, accessible cysteine residue at the site to be labeled. If necessary, site-directed mutagenesis is used to introduce a cysteine at the desired position and remove other reactive cysteines.
-
Reduction of Cysteine: Prior to labeling, any disulfide-bonded cysteines are reduced to free thiols. This is typically achieved by incubating the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Removal of Reducing Agent: The reducing agent must be completely removed to prevent it from reacting with the maleimide spin label. This is often done using a desalting column or dialysis.
-
Labeling Reaction: The purified, reduced protein is then incubated with a molar excess of the maleimido-PROXYL spin label. The reaction is typically carried out at pH 7.0-7.5 at room temperature for several hours or overnight at 4°C.
-
Removal of Unreacted Spin Label: After the incubation period, excess, unreacted spin label is removed, again using a desalting column or dialysis.
-
EPR Sample Preparation: The labeled protein is concentrated to the desired concentration for EPR analysis. The sample is then loaded into a capillary tube for measurement.
Comparative Analysis: Carboxy-PROXYL vs. Alternative Spin Labels
The choice of spin label is critical and depends on the specific research question, the nature of the biological system, and the desired attachment chemistry. Here, we compare carboxy-PROXYL and its derivatives with the most widely used nitroxide spin label, (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL).
| Spin Label | Reactive Group | Target Residue | Linkage | Key Characteristics |
| Carboxy-PROXYL | Carboxylic Acid | Lysine (via EDC/NHS) | Amide bond | Water-soluble, can be used to probe solvent-exposed surfaces. |
| Maleimido-PROXYL | Maleimide | Cysteine | Thioether bond | Stable linkage, less susceptible to reduction than disulfide bonds. |
| MTSL | Methanethiosulfonate | Cysteine | Disulfide bond | Highly reactive and specific for thiols, flexible linker.[6][7][8] |
| Iodoacetamido-PROXYL | Iodoacetamide | Cysteine | Thioether bond | Stable linkage, alternative to maleimide chemistry. |
Carboxy-PROXYL vs. MTSL: A Head-to-Head Comparison
Attachment Chemistry and Specificity: The most significant difference lies in their reactivity. MTSL is highly specific for cysteine residues, forming a disulfide bond.[6] This specificity is a major advantage for site-directed labeling. Carboxy-PROXYL, on the other hand, is typically conjugated to lysine residues via carbodiimide chemistry (e.g., using EDC and NHS). This reaction is generally less specific than the MTSL-cysteine reaction, as it can target any accessible primary amine. Maleimido-PROXYL, a derivative, offers cysteine-specific labeling with a stable thioether linkage.[1]
Linker Flexibility and Dynamics: The linker connecting the nitroxide ring to the protein backbone plays a crucial role in the observed dynamics. The disulfide linkage of MTSL provides a relatively flexible tether, which can complicate the interpretation of the EPR spectrum as the observed motion is a combination of the label's internal flexibility and the dynamics of the protein backbone. In contrast, the linkage formed by maleimido-PROXYL can be more rigid, potentially providing a more direct report on the protein's local dynamics. A study on hemoglobin demonstrated that a rigidly attached maleimido-PROXYL derivative provided information on the rotation of the entire protein, while the more flexibly linked MTSL reported on the local environment of the cysteine residue.[4]
Carboxy-PROXYL in the Realm of Drug Development
The unique properties of carboxy-PROXYL and its derivatives extend their utility into the field of drug development, particularly in understanding drug stability, delivery, and in vivo pharmacokinetics.[3]
In Vivo Stability and Pharmacokinetics
A critical aspect of drug development is understanding the in vivo fate of a compound. The paramagnetic nature of carboxy-PROXYL allows its distribution and clearance to be monitored in living organisms using in vivo EPR imaging. Studies have shown that carboxy-PROXYL can be used to measure radical clearance in the lungs of mice, providing valuable pharmacokinetic data. Furthermore, its acetoxymethyl ester derivative has been shown to cross the blood-brain barrier, opening up possibilities for its use as an esterase-sensitive probe for brain imaging.[9]
Redox-Sensitive Applications
The nitroxide radical of carboxy-PROXYL can be reduced to its diamagnetic hydroxylamine form by biological reducing agents. This redox sensitivity can be exploited to probe the redox status of tissues. The rate of reduction can provide information about the local concentration of antioxidants and the overall redox environment, which is often altered in disease states.
Conclusion
This compound (carboxy-PROXYL) and its derivatives are valuable tools in the arsenal of researchers and drug development professionals. Their utility as spin labels in EPR spectroscopy provides unparalleled insights into the dynamic world of protein structure and function. While the widely used MTSL spin label offers high specificity for cysteine residues, the PROXYL family, with its diverse functionalization options, provides a versatile platform for probing different aspects of biomolecular systems. The ability to monitor the in vivo fate of carboxy-PROXYL and its sensitivity to the local redox environment further underscore its importance in the preclinical and potentially clinical stages of drug development. The judicious selection of a spin label, based on a thorough understanding of its chemical properties and the specific biological question at hand, is key to unlocking the full potential of site-directed spin labeling EPR.
References
-
ResearchGate. Rotational Correlation Time Studies on Nitroxyl Radicals Using 300 MHz ESR Spectrometer in High Viscous Liquid. [Link]
-
PubMed. A Simple Method for Determination of Rotational Correlation Times and Separation of Rotational and Polarity Effects From EPR Spectra of Spin-Labeled Biomolecules in a Wide Correlation Time Range. [Link]
-
PubMed. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins. [Link]
-
National Center for Biotechnology Information. Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19. [Link]
-
Semantic Scholar. Diffusion Studies of Redox-Sensitive Nitroxyl Spin Probes through Bilayer Lipid Membranes using 300 MHz Electron Spin Resonance Spectrometer. [Link]
-
Wikipedia. Site-directed spin labeling. [Link]
-
University of Osnabrück. Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. [Link]
-
National Center for Biotechnology Information. New Developments in Spin Labels for Pulsed Dipolar EPR. [Link]
-
Frontiers. Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. [Link]
-
National Center for Biotechnology Information. Site-Directed Spin Labeling EPR for Studying Membrane Proteins. [Link]
-
ChemRxiv. Combining Site-Directed Spin Labeling in vivo and in-cell EPR Distance Determination. [Link]
-
Taylor & Francis Online. Rotational correlation time – Knowledge and References. [Link]
-
National Center for Biotechnology Information. Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? [Link]
-
Semantic Scholar. [PDF] Comparative analysis of protein structure using multiscale additive functionals | Semantic Scholar. [Link]
-
MDPI. Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. [Link]
-
ACS Omega. Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? [Link]
-
National Center for Biotechnology Information. Comparison, Analysis, and Molecular Dynamics Simulations of Structures of a Viral Protein Modeled Using Various Computational Tools. [Link]
-
Semantic Scholar. [PDF] Methods of protein structure comparison. | Semantic Scholar. [Link]
Sources
- 1. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 7. Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-羧基-2,2,5,5-四甲基吡咯烷1-氧 98% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to 3-Carboxy-PROXYL: Unlocking Superior Performance in Biological EPR Studies
Welcome to a comprehensive technical guide for researchers, scientists, and drug development professionals. In the field of Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of a spin probe is not merely a matter of selection but a critical decision that dictates the quality, reliability, and even the feasibility of an experiment. This guide provides an in-depth comparison of 3-Carboxy-PROXYL, a pyrrolidine-based nitroxide spin probe, against its common alternatives. We will move beyond simple catalog descriptions to explore the fundamental chemical and physical principles that confer distinct advantages to 3-Carboxy-PROXYL in specific biological systems, supported by experimental data and actionable protocols.
The Foundation: Why Your Choice of Nitroxide Matters in EPR
Electron Paramagnetic Resonance (EPR) spectroscopy is a profoundly sensitive technique for studying systems with unpaired electrons. In most biological contexts, which are inherently diamagnetic, we introduce a paramagnetic center—a spin probe or label—to report on the molecular environment. The ideal probe is a stable radical whose EPR spectrum changes predictably in response to its local environment's dynamics, polarity, and composition.
Nitroxides are the most widely used class of spin probes due to their stability and the sensitivity of their three-line EPR spectrum to molecular motion. However, not all nitroxides are created equal. The two most common families are based on six-membered piperidine rings (e.g., TEMPO) and five-membered pyrrolidine rings (e.g., PROXYL). As we will demonstrate, this seemingly small structural difference has profound implications for biological applications, particularly in the reducing environment of the cell.
The Core Advantage: Superior Stability of 3-Carboxy-PROXYL in Reducing Environments
The single most significant challenge for in-cell and in vivo EPR is the rapid reduction of the nitroxide radical to its EPR-silent hydroxylamine form by cellular reductants, primarily ascorbic acid (ascorbate). This signal decay limits the duration and feasibility of many experiments. Herein lies the principal advantage of the PROXYL scaffold.
The Causality: The five-membered pyrrolidine ring of 3-Carboxy-PROXYL confers substantially greater resistance to bioreduction compared to the six-membered piperidine ring of analogs like 4-Carboxy-TEMPO. Studies have shown that while the decay of piperidine-based nitroxides in the brain is primarily controlled by ascorbate, ascorbate has a negligible effect on the disappearance of pyrrolidine (PROXYL) nitroxides in the same environment[1]. This enhanced stability is attributed to the steric shielding of the nitroxide group within the more compact pyrrolidine ring structure.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Bioreduction pathways of TEMPO vs. PROXYL nitroxides.
This superior stability translates directly to longer experiment times, better signal-to-noise ratios, and the ability to probe biological processes over physiologically relevant timescales.
| Parameter | 3-Carboxy-PROXYL | 4-Carboxy-TEMPO | Advantage of 3-Carboxy-PROXYL |
| Ring Structure | 5-membered Pyrrolidine | 6-membered Piperidine | Higher intrinsic stability against bioreduction. |
| Redox Potential (E₀ vs Ag/AgCl) | 593 mV[2] | 572 mV[2] | Higher potential indicates less susceptibility to reduction. |
| Primary Reductant | Enzymatic pathways | Ascorbate[1] | Less susceptible to the most common cellular small molecule reductant. |
| Half-life in Brain | Significantly longer | Shorter, ascorbate-dependent[1] | Enables longer-term in vivo studies. |
Experimental Protocol 1: Comparative Bioreduction Assay in Cell Lysate
This protocol provides a self-validating system to directly compare the stability of different nitroxide probes in a biologically relevant reducing environment.
Objective: To quantify and compare the rate of signal decay (bioreduction) for 3-Carboxy-PROXYL and 4-Carboxy-TEMPO in a fresh cell lysate.
Materials:
-
3-Carboxy-PROXYL solution (1 mM stock in PBS, pH 7.4)
-
4-Carboxy-TEMPO solution (1 mM stock in PBS, pH 7.4)
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, without reducing agents like DTT)
-
Protease inhibitor cocktail
-
Benchtop Centrifuge (4°C)
-
EPR Spectrometer with a flat cell or capillary holder
-
Glass capillaries for EPR
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells by scraping or trypsinization. Wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Lyse cells by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice. Determine the total protein concentration using a BCA or Bradford assay.
-
-
EPR Sample Preparation:
-
In a microcentrifuge tube, mix 95 µL of the fresh cell lysate with 5 µL of the 1 mM 3-Carboxy-PROXYL stock solution to a final concentration of 50 µM.
-
Immediately load the mixture into a glass capillary tube and seal one end.
-
Place the capillary into the EPR spectrometer.
-
Repeat this process in a separate tube for 4-Carboxy-TEMPO.
-
-
EPR Data Acquisition:
-
Record an initial EPR spectrum immediately after sample preparation (t=0).
-
Acquire subsequent spectra at fixed time intervals (e.g., every 2, 5, or 10 minutes) for up to 60-120 minutes.
-
Experimental Choice: The time interval should be chosen based on the expected rate of reduction. For TEMPO, shorter intervals will be necessary.
-
Spectrometer Settings (X-band, typical):
-
Center Field: ~3480 G
-
Sweep Width: 100 G
-
Microwave Power: 10-20 mW (below saturation)
-
Modulation Amplitude: 1 G (to avoid over-modulation)
-
Time Constant: 40 ms
-
Number of Scans: 1-4 (balance between S/N and acquisition time)
-
-
-
Data Analysis:
-
For each spectrum, measure the double integral of the three-line signal, which is directly proportional to the concentration of the remaining nitroxide.
-
Plot the normalized signal intensity (Integral at time t / Integral at t=0) against time for both probes.
-
Fit the decay curves to a first-order exponential decay model to determine the half-life (t₁/₂) for each probe.
-
Validation: The significantly longer half-life observed for 3-Carboxy-PROXYL validates its superior stability in this biological matrix.
-
Application Focus: High-Fidelity EPR Oximetry
Measuring partial pressure of oxygen (pO₂) is crucial in studies of metabolism, tumor hypoxia, and ischemia. EPR oximetry leverages the phenomenon of Heisenberg spin exchange: collisions between the paramagnetic nitroxide and paramagnetic molecular oxygen (O₂) cause a broadening of the EPR signal's linewidth. This broadening is directly proportional to the oxygen concentration.
The Causality: The sensitivity of an oximetry probe is determined by how much its linewidth changes for a given change in pO₂. However, the ultimate resolution is limited by the probe's intrinsic linewidth in an anoxic environment. A probe with a narrower starting linewidth can resolve smaller changes. While 3-Carboxy-PROXYL is an effective oximetry agent, trityl radicals (e.g., Oxo63) represent the gold standard for low-oxygen measurements due to their exceptionally narrow intrinsic linewidths[3].
However, the utility of 3-Carboxy-PROXYL can be dramatically enhanced via isotopic substitution. Replacing the natural abundance ¹⁴N (nuclear spin I=1) with ¹⁵N (I=1/2) collapses the EPR spectrum from three lines to two. Furthermore, deuteration (replacing ¹H with ²H) removes unresolved hyperfine couplings. The combination of ¹⁵N and deuteration results in a significantly narrower intrinsic linewidth, boosting oxygen sensitivity, especially at low pO₂[4][5].
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: General workflow for an EPR oximetry experiment.
| Parameter | 3-Carboxy-PROXYL | ¹⁵N,²H-dicarboxy-PROXYL | Trityl Radical (Oxo63) |
| Intrinsic Linewidth (Anoxic) | Broad (~1 G)[3] | Narrower | Very Narrow (~0.1 G)[3] |
| Oxygen Sensitivity (ΔH/ΔpO₂) | Moderate | High[5] | Very High[3] |
| Optimal pO₂ Range | 20 - 150 mmHg | 1 - 150 mmHg | < 20 mmHg[3] |
| Biocompatibility/Solubility | Excellent | Excellent | Excellent |
| Cost / Availability | Readily available | Specialized synthesis | Specialized synthesis |
The Verdict: For general physiological oximetry, 3-Carboxy-PROXYL is a robust and reliable choice. For studies requiring high sensitivity at low oxygen concentrations (e.g., deep tumor hypoxia), an isotopically-labeled PROXYL derivative is a superior choice over the standard probe, and trityl radicals offer the ultimate sensitivity.
Experimental Protocol 2: In Vitro Oximetry Calibration and Measurement
Objective: To create a calibration curve relating EPR linewidth to pO₂ for ¹⁵N-labeled 3-Carboxy-PROXYL and use it to measure the oxygen consumption of a cell suspension.
Materials:
-
¹⁵N-3-Carboxy-PROXYL (or standard 3-Carboxy-PROXYL)
-
Gas-permeable EPR capillaries (e.g., TPX)
-
Gas mixing system or certified gas cylinders (e.g., 0%, 5%, 10%, 21% O₂ balanced with N₂)
-
Cell suspension (e.g., isolated mitochondria or a dense yeast suspension)
-
Sealed, stirred chamber for cell measurements
Methodology:
-
Calibration Curve Generation:
-
Prepare a 100 µM solution of the spin probe in PBS (pH 7.4).
-
Fill a gas-permeable capillary with the solution and place it in the EPR spectrometer.
-
Equilibrate the sample for 15 minutes by flowing N₂ gas (0% O₂) over the capillary to establish the anoxic baseline. Record the spectrum and measure the peak-to-peak linewidth of the low-field line (H₀).
-
Sequentially introduce gas mixtures with increasing oxygen concentrations (e.g., 5%, 10%, 21% O₂). Allow 10-15 minutes for equilibration at each step before recording the spectrum.
-
Measure the linewidth (H) for each oxygen concentration.
-
Plot the change in linewidth (ΔH = H - H₀) versus the partial pressure of oxygen (pO₂). This is your calibration curve. The relationship should be linear.
-
Experimental Choice: Using a ¹⁵N-labeled probe will yield a steeper slope on your calibration curve, indicating higher sensitivity.
-
-
Measurement of Cellular Oxygen Consumption:
-
Resuspend a pellet of actively respiring cells (e.g., yeast) in PBS containing 100 µM spin probe to a high density.
-
Transfer the suspension to a small, sealed, stirred chamber that can be placed inside the EPR cavity. Ensure no air bubbles are present.
-
Immediately begin acquiring EPR spectra every 1-2 minutes.
-
For each spectrum, measure the linewidth of the low-field peak.
-
Using your calibration curve, convert each linewidth measurement into a pO₂ value.
-
Plot pO₂ as a function of time. The slope of this line represents the rate of oxygen consumption by the cell suspension.
-
Validation: As a control, the experiment can be repeated with cells treated with an inhibitor of respiration (e.g., sodium azide). In this case, the rate of pO₂ decrease should be near zero, validating that the observed changes are due to cellular respiration.
-
Application Focus: Probing Molecular and Membrane Dynamics
The shape of the nitroxide EPR spectrum is exquisitely sensitive to its rotational motion. A freely tumbling probe in a low-viscosity solution gives three sharp, narrow lines. As its motion becomes restricted—for example, when tethered to a large protein or embedded in a viscous lipid membrane—the lines broaden and change shape. This property allows us to measure local dynamics.
A. Site-Directed Spin Labeling (SDSL) of Proteins: By introducing a cysteine residue at a specific site in a protein and reacting it with a thiol-specific nitroxide (e.g., a maleimide derivative of PROXYL), we can probe the local structure and conformational changes at that exact location. The industry standard for this is MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanethiosulfonate). While MTSL is highly effective, alternative labels based on different ring structures or with more rigid linkers can provide complementary information. For instance, the highly rigid TOAC (2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid) label provides much narrower distance distributions in pulsed EPR experiments compared to the more flexible MTSL[6]. PROXYL-based labels offer a balance, providing high stability with different linker chemistries available.
B. Measuring Membrane Fluidity: While the hydrophilic 3-Carboxy-PROXYL partitions into the aqueous phase, its lipid-soluble analogs (e.g., doxyl stearic acids or phospholipid spin labels) are powerful tools for studying membranes. By incorporating these probes into liposomes or cell membranes, the EPR spectrum reports on the local viscosity or "fluidity." A more fluid membrane allows for faster rotational motion of the probe, resulting in a sharper, more defined EPR spectrum. The rotational correlation time (τc), a parameter that can be calculated from the spectrum, provides a quantitative measure of this motion[7][8]. Studies have shown that PROXYL-based probes are highly sensitive reporters of viscosity.
| Spin Label Type | Primary Application | Key Feature | Advantage | Disadvantage |
| 3-Carboxy-PROXYL | Aqueous phase dynamics, Oximetry | High water solubility, high stability | Excellent for studying soluble proteins and cellular redox status. | Not suitable for membrane studies. |
| PROXYL-Maleimide | Protein SDSL | High stability PROXYL core | Longer-lasting signal for studying protein dynamics in-cell. | May have different linker flexibility than MTSL. |
| MTSL | Protein SDSL (Standard) | Thiol-specific, well-characterized | Extensive literature and modeling tools available. | Flexible linker can lead to broad distance distributions; less stable than PROXYL. |
| TOAC | Protein SDSL | Rigidly incorporated into peptide backbone | Provides very precise distance measurements.[6] | Can significantly perturb protein structure; requires peptide synthesis. |
| Doxyl Stearic Acid (PROXYL-based) | Membrane Fluidity | Acyl chain with PROXYL moiety | Reports on fluidity at specific membrane depths. | Can perturb lipid packing. |
Experimental Protocol 3: Measuring Membrane Fluidity of Liposomes
Objective: To use a lipid-soluble PROXYL derivative (5-doxyl stearic acid, 5-DSA) to measure the change in membrane fluidity of liposomes upon addition of cholesterol.
Materials:
-
Primary lipid (e.g., POPC) in chloroform
-
Cholesterol in chloroform
-
5-doxyl stearic acid (5-DSA) spin label in chloroform
-
Buffer (e.g., HEPES buffer, pH 7.4)
-
Rotary evaporator and/or nitrogen gas stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Liposome Preparation:
-
In a round-bottom flask, combine the primary lipid (POPC) and the spin label (5-DSA) at a molar ratio of 100:1.
-
Prepare two sets of samples: one with POPC and 5-DSA only, and a second one with POPC, 5-DSA, and cholesterol (e.g., at a 70:30 molar ratio of POPC:cholesterol).
-
Experimental Choice: 5-DSA is chosen to probe the membrane environment near the headgroup region. Other n-DSA probes (e.g., 16-DSA) can be used to probe deeper within the acyl chain core.
-
Remove the chloroform solvent under a stream of nitrogen gas, followed by vacuum drying on a rotary evaporator for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with buffer by vortexing vigorously, creating multilamellar vesicles (MLVs).
-
To create unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane (e.g., 21 passes).
-
-
EPR Data Acquisition:
-
Transfer an aliquot of the liposome suspension (e.g., 50 µL) into a glass capillary and place it in the EPR spectrometer.
-
Record the EPR spectrum at a controlled temperature (e.g., 25°C). Use the same spectrometer settings as in Protocol 1.
-
Repeat for the liposome sample containing cholesterol.
-
-
Data Analysis:
-
Visually inspect the spectra. The spectrum from the cholesterol-containing sample is expected to be broader, indicating more restricted motion of the spin label. This is the well-known ordering effect of cholesterol.
-
For a quantitative analysis, calculate the rotational correlation time (τc) from the spectral parameters (line heights and widths). For motion in the fast-to-intermediate regime, τc can be approximated by the equation: τc = 6.5 x 10⁻¹⁰ * ΔH₀ * [(h₀/h₋₁)¹/² - 1] where ΔH₀ is the width of the central line, and h₀ and h₋₁ are the heights of the central and high-field lines, respectively.
-
Validation: An increase in the calculated τc for the cholesterol-containing sample quantitatively confirms that cholesterol decreases membrane fluidity (i.e., restricts lipid motion), validating the experimental approach.
-
Conclusion: A Strategic Choice for Demanding Applications
3-Carboxy-PROXYL is more than just another spin probe; it is a strategic tool for overcoming the common failure points of EPR experiments in complex biological systems. Its core advantage—a chemically robust pyrrolidine ring that resists reduction—makes it the superior choice for demanding applications such as in-cell structural biology and long-term in vivo monitoring of redox status. While alternatives like trityl radicals offer higher sensitivity for specialized oximetry, and rigidly-linked labels like TOAC provide unparalleled precision in distance measurements, the combination of stability, versatility, and excellent biocompatibility makes 3-Carboxy-PROXYL and its derivatives an indispensable part of the modern EPR spectroscopist's toolkit. By understanding the underlying chemical principles and applying the rigorous protocols outlined here, researchers can harness the full power of this exceptional spin probe to generate high-fidelity data from the most challenging biological environments.
References
-
Comparison of Two Nitroxide Labile Esters for Delivering Electron Paramagnetic Resonance Probes into Mouse Brain. PubMed Central. Available at: [Link]
-
Nitroxide spin labels as EPR reporters of the relaxation and magnetic properties of the heme-copper site in cytochrome bo3, E. coli. PubMed. Available at: [Link]
-
Using nitroxide spin labels. How to obtain T1e from continuous wave electron paramagnetic resonance spectra at all rotational rates. National Institutes of Health. Available at: [Link]
-
Nitroxide spin labels as EPR reporters of the relaxation and magnetic properties of the heme-copper site in cytochrome bo >3>, E. coli. Illinois Experts. Available at: [Link]
-
Functional in vivo EPR Spectroscopy and Imaging Using Nitroxide and Trityl Radicals. Lund University. Available at: [Link]
-
Rotational correlation times of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy spin label with respect to heme and nonheme proteins. PubMed. Available at: [Link]
-
Rotational Correlation Time Studies on Nitroxyl Radicals Using 300 MHz ESR Spectrometer in High Viscous Liquid. ResearchGate. Available at: [Link]
-
Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study. PubMed. Available at: [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR. PubMed Central. Available at: [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. Available at: [Link]
-
Spin-spin Interaction and Relaxation in Two Trityl-Nitroxide Diradicals. PubMed Central. Available at: [Link]
-
Optimization of NMR spectroscopy of encapsulated proteins dissolved in low viscosity fluids. Springer Link. Available at: [Link]
-
10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link]
-
Feasibility of in vivo three-dimensional T2∗ mapping using dicarboxy-PROXYL and CW-EPR-based single-point imaging. PubMed Central. Available at: [Link]
-
Rotational Correlation Time Studies on Nitroxyl Radicals Using 300 MHz ESR Spectrometer in High Viscous Liquid. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
NMR determined Rotational correlation time. NESG Wiki. Available at: [Link]
-
Development of EPR Methods for Simultaneous Measurements of Intra- and Extra-Cellular Oxygen Concentration in Vitro. IDEALS. Available at: [Link]
-
Fig. S1. Cyclic voltammograms of 3-carboxy-PROXYL and 4-carboxy-TEMPO... ResearchGate. Available at: [Link]
-
Trityl-based EPR probe with enhanced sensitivity to oxygen. PubMed Central. Available at: [Link]
-
Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? ACS Omega. Available at: [Link]
Sources
- 1. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Nitroxide Labile Esters for Delivering Electron Paramagnetic Resonance Probes into Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feasibility of in vivo three-dimensional T2∗ mapping using dicarboxy-PROXYL and CW-EPR-based single-point imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotational correlation times of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy spin label with respect to heme and nonheme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotational Correlation Time Studies on Nitroxyl Radicals Using 300 MHz ESR Spectrometer in High Viscous Liquid - Amrita Vishwa Vidyapeetham [amrita.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (3-Carboxy-PROXYL)
This guide provides a comprehensive operational plan for the safe and compliant disposal of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, a stable nitroxide radical commonly used as a spin label in biophysical research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Compound Identification and Hazard Assessment
A thorough understanding of the compound's properties is the foundation of safe handling and disposal. While some derivatives of tetramethyl-pyrrolidine are not classified as hazardous under GHS, the toxicological properties of many, including 3-Carboxy-PROXYL, have not been fully investigated.[1] Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory.
Table 1: Physicochemical and Hazard Profile
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Carboxy-PROXYL | N/A |
| CAS Number | 2154-67-8 | [2][3] |
| Molecular Formula | C₉H₁₄NO₃ | [2][3] |
| Appearance | Yellow crystalline powder | [2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation.[4] The toxicological properties are not fully known.[1][5] | [1][4][5] |
| Decomposition | Thermal decomposition may generate toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] | [6] |
| Reactivity | Stable under recommended storage conditions. Avoid strong oxidizing agents.[6] | [6] |
Causality of Hazard Assessment: The primary directive for handling this compound is caution. The lack of comprehensive toxicological data means we must assume it poses a risk. The known hazard of thermal decomposition dictates that it must be kept away from heat sources and that fire-related incidents will produce a toxic atmosphere.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of regulations and safety principles. The following principles must be applied to the disposal of 3-Carboxy-PROXYL.
-
Regulatory Adherence: All chemical waste must be handled in a manner consistent with federal, state, and local regulations.[1] This typically involves disposal through an approved or licensed hazardous waste facility.[5][7]
-
Segregation: Never mix incompatible waste streams. 3-Carboxy-PROXYL waste must be segregated from other chemical wastes, particularly strong acids, bases, and oxidizers, to prevent unintended chemical reactions.[8][9]
-
Containment: Waste must be stored in containers made of compatible material, kept in good condition, and always sealed when not in use.[8][10] Funnels must not be left in open waste containers.[8]
-
Prevention of Environmental Release: Under no circumstances should this chemical or its waste be disposed of via the sanitary sewer or municipal trash.[1][5][11] Preventing entry into drains is a critical environmental control measure.[1][11]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and disposal of 3-Carboxy-PROXYL waste.
Step 1: Personnel Protection
Before handling the chemical in any form (pure, in solution, or as waste), ensure the following Personal Protective Equipment (PPE) is worn:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
Step 2: Waste Collection
-
Solid Waste: Collect pure, unused 3-Carboxy-PROXYL or contaminated solids (e.g., weighing paper, contaminated wipes) in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing 3-Carboxy-PROXYL in a designated, compatible liquid waste container (e.g., a glass or polyethylene bottle).
-
Segregation is Key: The waste container for 3-Carboxy-PROXYL should be dedicated to this compound and compatible nitroxide radicals only. Do not mix with other waste streams.
Step 3: Containerization and Labeling
-
Select a Container: Use the original product container if possible, or a new container known to be compatible with the chemical. The container must have a tightly fitting screw-on cap.[8]
-
Labeling: The moment waste is first added, the container must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added.
-
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of laboratory personnel and should be located away from drains and sources of ignition.[10]
Step 5: Final Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself. The EHS department will consolidate the waste for transport to an approved waste disposal facility.
Management of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that are contaminated with 3-Carboxy-PROXYL must be placed in the designated solid hazardous waste container.
-
Empty Containers: An "empty" container that held 3-Carboxy-PROXYL is not safe for regular trash. It must be decontaminated via triple-rinsing.[8][12]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinsates as hazardous liquid waste. [12] Add the rinsate to your designated liquid waste container for 3-Carboxy-PROXYL.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[1][5]
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Contain Spill: Cover the spill with a non-flammable absorbent material, such as sand, vermiculite, or a chemical absorbent pad.[13]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wash the spill site thoroughly with soap and water after the material has been collected.[1][5]
-
Dispose: Seal, label, and dispose of the container with the spill cleanup material as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of 3-Carboxy-PROXYL waste streams.
Caption: Decision workflow for segregating and disposing of 3-Carboxy-PROXYL waste.
References
-
2,2,5,5-TETRAMETHYL-3-CARBAMIDO-3-PYRROLINE-1- OXYL Safety Data Sheet. (2024). Georganics. [Link]
-
SAFETY DATA SHEET. (2018). P&G Professional. [Link]
-
2,2,5,5-TETRAMETHYL-3-PYRROLINE-1-OXYL-3-CARBOXYLIC ACID N- HYDROXYSUCCINIMIDE ESTER Safety Data Sheet. (2011). Georganics. [Link]
-
SAFETY DATA SHEET. (2014). Durham Tech. [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, BME Shared Labs. [Link]
-
5-Carboxytetramethylrhodamine, succinimide ester Safety Data Sheet. (n.d.). [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. (2012). U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet. (2017). Clariant. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University, Office for Research Safety. [Link]
-
Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
-
University of Maryland Hazardous and Regulated Waste Procedures Manual. (n.d.). University of Maryland. [Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. 420640050 [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. georganics.sk [georganics.sk]
- 6. peptide.com [peptide.com]
- 7. epa.gov [epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. nswai.org [nswai.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. essr.umd.edu [essr.umd.edu]
- 13. images.thdstatic.com [images.thdstatic.com]
A Researcher's Guide to Safely Handling 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (3-Carboxy-PROXYL)
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling the stable nitroxyl radical, 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, commonly known as 3-Carboxy-PROXYL. This compound (CAS No. 2154-68-9) is a valuable spin-label probe in various research applications, including the study of molecular dynamics and stability in biological systems.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
While some safety data sheets (SDS) created under specific regulations may not require hazard label elements, other sources indicate that the compound can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious and proactive approach to safety is warranted. The following guidance is built on the principle of minimizing all potential chemical exposures.
Hazard Assessment and Risk Mitigation
3-Carboxy-PROXYL is a yellow solid.[4] Although stable under normal conditions, it is incompatible with strong oxidizing agents.[3] The primary risks during handling are associated with irritation from contact with the powder or its solutions. Thermal decomposition can also release irritating gases and vapors.[3]
Table 1: Hazard Summary and Recommended Controls
| Hazard Type | Description | Recommended Control Measures |
| Skin Irritation | Direct contact with the solid or solutions may cause irritation.[2][4] | Use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Airborne particles or splashes can cause serious eye irritation.[2][4] | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system.[2][4] | Handle in a well-ventilated area or a chemical fume hood. |
| Ingestion | Though not an expected route of exposure, ingestion should be avoided.[3] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical, self-validating system to prevent exposure. Each component is chosen to counter a specific hazard posed by 3-Carboxy-PROXYL.
Eye and Face Protection
Your eyes are highly vulnerable to chemical irritation. Standard safety glasses are insufficient.
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. These must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Recommended for Splash Risk: When preparing solutions or handling larger quantities where splashing is possible, use a full-face shield in addition to safety goggles.
Skin and Body Protection
Preventing skin contact is crucial. The goal is to create a complete barrier between you and the chemical.
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash your hands, and don a new pair.
-
Lab Coat: A standard lab coat is required to protect your skin and personal clothing from accidental spills. For tasks with a higher risk of splashes, consider a chemical-resistant apron worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear sandals or perforated shoes, which offer no protection from spills.
Respiratory Protection
While the risk of inhaling the solid powder is low under normal, careful handling, it's a potential route of exposure that must be controlled.
-
Normal Use: Under normal conditions with good ventilation, specific respiratory protection is not typically required.[3]
-
When Weighing or Generating Dust: If you are weighing out the powder or performing any action that could generate dust, it is best practice to work within a chemical fume hood or a ventilated balance enclosure. If this is not possible, a particle filter mask (e.g., N95) may be used as an additional precaution.[3]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends from the moment you receive the chemical to its final disposal. The following workflow minimizes risk at each stage.
Workflow for Safe Handling of 3-Carboxy-PROXYL
Caption: Workflow for handling 3-Carboxy-PROXYL.
Experimental Protocol: Handling and Preparation
-
Preparation: Before handling the chemical, ensure your workspace is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station. Don all required PPE as described above.
-
Handling:
-
Perform all manipulations, especially weighing of the solid, in a chemical fume hood or other well-ventilated area to minimize inhalation risk.[3]
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
If transferring the chemical to a new container, ensure the secondary container is appropriate and clearly labeled with the chemical name and any known hazards.
-
-
Spill Cleanup:
-
In case of a small spill of the solid, carefully sweep it up and place it into a suitable, sealed container for disposal.[3] Avoid generating dust during this process.
-
Ensure the spill area is then cleaned and decontaminated.
-
-
Storage:
Disposal Plan
Chemical waste generators are responsible for correctly classifying and disposing of waste.[3]
-
Unused Chemical and Contaminated Materials: All waste, including unused product and contaminated items (e.g., gloves, weigh paper, pipette tips), must be disposed of as chemical waste.
-
Containers: Do not reuse empty containers. They should be handled as chemical waste.
-
Institutional Guidelines: Always consult your institution's specific hazardous waste disposal protocols. Do not pour chemical waste down the drain.[3]
By integrating these safety and logistical protocols into your daily laboratory operations, you build a culture of safety and ensure the reliable and secure handling of this compound.
References
-
Georganics. 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxamide. [Link]
-
LOTTE Chemical. (2022, December 26). Safety Data Sheet(SDS). [Link]
-
PubChem. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy. [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Lab Manager Magazine. (2024). The Dos and Don'ts of Chemical Labeling in the Laboratory. [Link]
-
Kean University. STEM Laboratory Safety Procedures. [Link]
-
Oklahoma State University. Laboratory Safety Rules. [Link]
-
University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
